Sulfachlorpyridazine
Description
A sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine.
Sulfachlorpyridazine is a broad spectrum sulfonamide antibiotic used in veterinary medicine and in the swine and cattle industries.
This compound is a small molecule drug with a maximum clinical trial phase of II.
See also: Sulfamethoxazole (related); Sulfathiazole (related); Sulfamoxole (related) ... View More ...
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2S/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXHILFPRYWFOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045265 | |
| Record name | Sulfachloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661030 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
80-32-0 | |
| Record name | Sulfachlorpyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfachlorpyridazine [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfachlorpyridazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11461 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sulfachlorpyridazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfachloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfachlorpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFACHLORPYRIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P78D9P90C0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Sulfachlorpyridazine Against Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the molecular mechanism by which sulfachlorpyridazine exerts its antimicrobial effect on Escherichia coli. It details the specific biochemical pathways targeted, summarizes relevant quantitative data, outlines common resistance mechanisms, and provides detailed experimental protocols for assessing its activity.
Core Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound belongs to the sulfonamide class of antibiotics, which are synthetic antimicrobial agents.[1] Its primary mode of action against E. coli is the competitive inhibition of a critical enzyme in the folic acid (folate) biosynthesis pathway.[2][3][4] Bacteria, unlike mammals, cannot uptake folate from their environment and must synthesize it de novo.[5][6] This metabolic difference is the basis for the selective toxicity of sulfonamides against bacteria.[5]
The target enzyme for this compound is dihydropteroate synthase (DHPS) , encoded by the folP gene in E. coli.[7][8] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[7][9] This reaction is an essential step in the production of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[5][10]
Due to its structural similarity to PABA, this compound acts as a competitive antagonist.[1][2][9] It binds to the active site of DHPS, preventing PABA from binding and thereby halting the synthesis of 7,8-dihydropteroate.[11][12] This disruption of the folate pathway ultimately inhibits bacterial DNA synthesis and replication, leading to a bacteriostatic effect, meaning it prevents the bacteria from multiplying without directly killing them.[2][5]
Quantitative Data on this compound and Related Sulfonamides
The following table summarizes key quantitative metrics for the activity of this compound and other relevant sulfonamides against E. coli and its DHPS enzyme.
| Compound | Metric | Value | Bacterial Strain / Enzyme Source | Reference |
| This compound | EC50 | 1.96 mg/L | E. coli | [13] |
| Sulfamethoxazole | MIC | 8 µg/mL | E. coli ATCC 25922 | [14] |
| Sulfadiazine | Kᵢ | 2.5 x 10⁻⁶ M | Dihydropteroate Synthetase from E. coli | [15][16] |
| 4,4'-Diaminodiphenylsulfone (Dapsone) | Kᵢ | 5.9 x 10⁻⁶ M | Dihydropteroate Synthetase from E. coli | [15][16] |
| 4,4'-Diaminodiphenylsulfone (Dapsone) | I₅₀ | 2 x 10⁻⁵ M | Dihydropteroate Synthetase from E. coli | [15][16] |
-
EC50 (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response.
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.[14]
-
Kᵢ (Inhibition constant): An indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
-
I₅₀ (Half maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanisms of Resistance in E. coli
The widespread use of sulfonamides has led to the emergence of resistance in E. coli, which primarily occurs through two mechanisms.[8][17]
-
Target Site Modification: Chromosomal mutations in the folP gene can alter the structure of the DHPS enzyme.[17] These alterations reduce the binding affinity of sulfonamides to the enzyme's active site while still allowing it to bind PABA and function, thus conferring resistance.
-
Target Bypass via Acquired Genes: The most common mechanism of high-level resistance is the horizontal gene transfer of mobile genetic elements, such as plasmids, that carry alternative DHPS genes known as sul genes (sul1, sul2, and sul3).[17][18][19] These genes encode for a drug-resistant variant of the DHPS enzyme that has a very low affinity for sulfonamides but effectively carries out the synthesis of dihydropteroate.[8][20] The bacteria can therefore continue to produce folic acid even in the presence of the drug.[20] The sul2 and sul1 genes are the most prevalent resistance determinants found in E. coli isolates.[18]
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Vital Role of Sulfachloropyridazine Sodium in Modern Medicine-ZCPC [en.zcpc.net]
- 3. A Comprehensive Guide to Sulfachloropyridazine Sodium in Pharmaceutical Applications-ZCPC [en.zcpc.net]
- 4. Understanding Sulfachloropyridazine Sodium: A Comprehensive Overview-ZCPC [en.zcpc.net]
- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. uniprot.org [uniprot.org]
- 8. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disrupting Transcription and Folate Biosynthesis Leads to Synergistic Suppression of Escherichia coli Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of dihydropteroate synthetase from Escherichia coli by sulfones and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A New Sulfonamide Resistance Gene (sul3) in Escherichia coli Is Widespread in the Pig Population of Switzerland - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing the spread of sulfachloropyridazine in poultry environment and its impact on Escherichia coli resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. communities.springernature.com [communities.springernature.com]
- 20. Sulfonamide resistance mechanism in Escherichia coli: R plasmids can determine sulfonamide-resistant dihydropteroate synthases - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Sulfachlorpyridazine Sodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfachlorpyridazine sodium (CAS Number: 23282-55-5) is the sodium salt of this compound, a sulfonamide antibiotic.[1][2] Primarily utilized in veterinary medicine, it is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[3][4] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway, thereby halting bacterial growth and replication.[1] This document provides a comprehensive overview of the core physicochemical properties of this compound sodium, complete with detailed experimental protocols and visual representations of key concepts.
Chemical and Physical Properties
This compound sodium is typically a white to light yellow crystalline powder.[1] The sodium salt formulation significantly enhances its aqueous solubility compared to the parent compound, this compound, facilitating its administration.[1]
Table 1: Physicochemical Data for this compound Sodium
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₈ClN₄NaO₂S | [1][5] |
| Molecular Weight | 306.70 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 262 - 270 °C | [3] |
| pKa (of parent) | 6.10 (Uncertain) | [6] |
| Solubility (Qualitative) | Highly soluble in water and ethanol; Slightly soluble in DMSO and Methanol | [1][5] |
| Storage Conditions | 2-8°C, protected from light, in a dry, sealed container | [3][5] |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of this compound sodium.
Determination of Melting Point by Capillary Method (Adapted from USP <741>)
This protocol outlines the determination of the melting range of this compound sodium using a capillary melting point apparatus.[7][8]
Methodology:
-
Sample Preparation: The this compound sodium sample is finely powdered and dried over a suitable desiccant for at least 16 hours to ensure it is anhydrous.
-
Capillary Tube Loading: A capillary glass tube, sealed at one end, is charged with the dried powder to form a packed column of 2.5-3.5 mm in height.[7]
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The temperature is raised at a rate of approximately 3°C per minute until the temperature is about 3°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[9]
-
Observation: The temperature at which the substance is first observed to collapse or liquefy is recorded as the beginning of the melting range. The temperature at which the substance becomes completely liquid is recorded as the end of the melting range.[7]
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a powdered substance.
Determination of Aqueous Solubility by Shake-Flask Method
This protocol determines the equilibrium solubility of this compound sodium in water, a fundamental parameter for biopharmaceutical classification.[10][11][12]
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound sodium is added to a known volume of purified water (e.g., 10 mL) in a sealed flask. The amount should be sufficient to ensure a solid phase remains after equilibrium.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.[10]
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration through a 0.45 µm filter.
-
Quantification: The concentration of this compound sodium in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/100 mL).
Shake-Flask Solubility Determination Workflow
Caption: A generalized workflow for the shake-flask solubility method.
Determination of pKa by UV-Vis Spectrophotometry
This protocol describes the determination of the acid dissociation constant (pKa) by measuring the pH-dependent changes in the UV absorbance spectrum.[13]
Methodology:
-
Stock Solution Preparation: A stock solution of this compound sodium is prepared in a suitable solvent (e.g., methanol or water).
-
Buffer Preparation: A series of buffer solutions with a constant ionic strength and varying pH values (e.g., from pH 2 to 12) are prepared.
-
Sample Preparation: A fixed aliquot of the stock solution is added to each buffer solution in a 96-well microtiter plate or individual cuvettes.
-
UV-Vis Measurement: The UV-Vis absorption spectrum (e.g., 230-500 nm) of each sample is recorded.[13]
-
Data Analysis: The absorbance at one or more wavelengths where the ionized and non-ionized forms have different molar absorptivities is plotted against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve using appropriate software.[13]
pKa Determination by UV-Vis Spectrophotometry Workflow
References
- 1. scribd.com [scribd.com]
- 2. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures – ScienceOpen [scienceopen.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Sulfachloropyridazine sodium CAS#: 23282-55-5 [m.chemicalbook.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. thinksrs.com [thinksrs.com]
- 8. uspbpep.com [uspbpep.com]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Sulfachlorpyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfachlorpyridazine, a member of the sulfonamide class of antibiotics, serves as a critical scaffold in medicinal chemistry for the development of novel therapeutic agents. Its inherent broad-spectrum antibacterial activity, targeting both gram-positive and gram-negative bacteria, is attributed to the inhibition of folic acid synthesis.[1][2][3] The modification of its core structure has given rise to a plethora of derivatives with diverse and enhanced pharmacological profiles, including potent anticancer agents. This guide provides a comprehensive overview of the synthetic methodologies, detailed characterization techniques, and biological activities of this compound and its derivatives, offering valuable insights for researchers in drug discovery and development.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives generally follows established sulfonamide chemistry, primarily involving the condensation of a substituted benzenesulfonyl chloride with an appropriate aminopyridazine. The versatility of this approach allows for the introduction of various functional groups to modulate the compound's physicochemical properties and biological activity.
A common synthetic route to this compound involves the reaction of 4-aminobenzene-1-sulfonyl chloride with 2-amino-6-chloropyrazine.[4] Further derivatization can be achieved by modifying the aniline amino group or by substituting other positions on the benzenesulfonamide or pyridazine rings. For instance, novel anticancer agents have been synthesized by creating hybrids of this compound with thiocarbamates and thioureas.[5]
General Synthesis Workflow
The logical flow for the synthesis and purification of a this compound derivative is outlined below.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of this compound Sodium
The following protocol is adapted from a patented method for the synthesis of this compound sodium.[4]
-
Reaction Setup: In a reaction kettle, add 4-aminobenzene-1-sulfonyl chloride, 2-amino-6-chloropyrazine, and an organic solvent (e.g., toluene).
-
Addition of Base: Slowly add an acid-binding agent (e.g., an organic base) to the reaction mixture over a period of 2-4 hours.
-
Reaction Conditions: Stir the mixture for 12-20 hours at a temperature of 30-50 °C and under a pressure of 0.8-1.3 MPa.
-
Work-up: After the reaction is complete, return the kettle to normal temperature and pressure. The resulting solution contains the crude this compound.
-
Purification: The crude product is then purified by washing with water.
-
Salt Formation: To prepare the sodium salt, dissolve the purified this compound in a sodium hydroxide solution by heating.
-
Crystallization: Cool the solution to allow for crystallization of the this compound sodium product.
-
Isolation: Filter the crystals to obtain the final product.
Synthesis Data for Selected Derivatives
| Derivative Type | Reactants | Key Conditions | Yield (%) | Reference |
| This compound Sodium | 4-aminobenzene-1-sulfonyl chloride, 2-amino-6-chloropyrazine | Toluene, 30-50°C, 12-20h | High | [4] |
| Thiocarbamate Hybrids | This compound, isothiocyanates | Varies | Not specified | [5] |
| Thiourea Hybrids | This compound, substituted amines/isocyanates | Varies | Not specified | [5] |
| Trimetazidine Hybrids | Trimetazidine, sulfonyl chlorides | Dichloromethane, Triethylamine, 30 min | 93% | [6] |
Characterization of this compound Derivatives
The structural confirmation and purity assessment of newly synthesized this compound derivatives are performed using a combination of spectroscopic and chromatographic techniques.
Characterization Workflow
A standard workflow for the analytical characterization of a synthesized compound is depicted below.
Caption: Standard workflow for the characterization of synthesized derivatives.
Spectroscopic and Chromatographic Data
The characterization of this compound derivatives relies on a suite of analytical methods to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the precise molecular structure. Protons on the aromatic rings and the pyridazine moiety, as well as the amine protons, give characteristic signals.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present. Key absorption bands include those for N-H stretching (amine and sulfonamide), S=O stretching (sulfonamide), and aromatic C=C bonds.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and for quantification. A typical method might use a C18 reverse-phase column with a mobile phase consisting of acetonitrile and a buffered aqueous solution.[7]
Experimental Protocol: HPLC Analysis
The following is a representative protocol for the HPLC analysis of this compound, which can be adapted for its derivatives.[7]
-
Chromatographic System: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., Thermoscientific Hypersil-C18).
-
Mobile Phase: A mixture of acetonitrile and a pH 3.0 buffer solution (e.g., 30:70, v/v).
-
Flow Rate: Set to 0.8 mL/min.
-
Detection: Monitor the eluent at a wavelength of 272.0 nm.
-
Sample Preparation: Prepare standard solutions of the analyte in a suitable solvent (e.g., the mobile phase) across a concentration range (e.g., 1.0-100.0 µg/mL).
-
Injection: Inject a fixed volume of the sample and standards into the HPLC system.
-
Analysis: The retention time for this compound under these conditions is approximately 4.37 minutes. Purity is assessed by the peak area percentage.
Summary of Characterization Data
| Technique | Purpose | Typical Observations for this compound |
| Melting Point | Purity and Identification | Specific range for the pure compound |
| FT-IR (cm⁻¹) | Functional Group ID | N-H stretch, S=O stretch (asymmetric & symmetric), aromatic C-H |
| ¹H NMR (ppm) | Structural Elucidation | Signals for aromatic protons, pyridazine protons, NH₂ protons |
| ¹³C NMR (ppm) | Carbon Skeleton ID | Signals for distinct carbon atoms in the aromatic and pyridazine rings |
| Mass Spec (m/z) | Molecular Weight | Molecular ion peak [M]+ or [M+H]+ corresponding to 284.72 g/mol [8] |
| HPLC | Purity Assessment | Single sharp peak with a characteristic retention time |
Biological Activity and Signaling Pathways
This compound and its derivatives exhibit a range of biological activities, primarily antibacterial and, more recently discovered, anticancer properties.
Antibacterial Mechanism of Action
Like other sulfonamides, this compound is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[2][8] This enzyme is essential for the synthesis of folic acid, a vital cofactor for DNA, RNA, and protein synthesis in bacteria. By blocking this pathway, this compound acts as a bacteriostatic agent, halting bacterial growth and replication.[2]
Caption: Inhibition of bacterial folic acid synthesis by this compound.
Anticancer Activity and Signaling
Recent research has demonstrated that novel this compound derivatives possess significant anticancer properties.[5] Certain thiourea and thiocarbamate hybrids have shown potent activity against various cancer cell lines. This activity is linked to the inhibition of angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
A key target in this antiangiogenic activity is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By inhibiting VEGFR-2, these derivatives can block downstream signaling pathways that promote cell proliferation and survival, and induce apoptosis (programmed cell death).[5]
Caption: Inhibition of the VEGFR-2 signaling pathway by anticancer this compound derivatives.
Conclusion
This compound remains a valuable scaffold in the design and synthesis of new therapeutic agents. The established synthetic routes are robust and amenable to the creation of diverse chemical libraries. Comprehensive characterization using modern analytical techniques is essential to ensure the structural integrity and purity of these novel derivatives. The expansion of their biological activity from antibacterial to anticancer applications, particularly through the inhibition of key signaling pathways like VEGFR-2, highlights the significant potential of this compound derivatives in addressing critical unmet medical needs. This guide provides a foundational framework for researchers to build upon in the ongoing quest for more effective and selective drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Understanding the Vital Role of Sulfachloropyridazine Sodium in Modern Medicine-ZCPC [en.zcpc.net]
- 3. A Comprehensive Guide to Sulfachloropyridazine Sodium in Pharmaceutical Applications-ZCPC [en.zcpc.net]
- 4. CN111217760B - Synthetic method of sulfachloropyrazine sodium - Google Patents [patents.google.com]
- 5. Utility of sulfachloropyridazine in the synthesis of novel anticancer agents as antiangiogenic and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C10H9ClN4O2S | CID 6634 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Photodegradation Pathway of Sulfachlorpyridazine in Aqueous Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photodegradation pathway of Sulfachlorpyridazine (SCP), a sulfonamide antibiotic, in aqueous solutions. Understanding the environmental fate of pharmaceuticals like SCP is critical for assessing their ecological impact and for the development of more environmentally benign drug candidates. This document details the proposed mechanisms of degradation under light exposure, presents available quantitative data, and outlines the experimental protocols necessary for such investigations.
Introduction to Photodegradation of this compound
Sulfachloropyridazine (SCP) is a widely used antibiotic in veterinary medicine. Its presence in aquatic environments, primarily through agricultural runoff, raises concerns about the development of antibiotic resistance and potential ecotoxicity. Photodegradation, the breakdown of molecules by light, is a significant natural attenuation process for many pharmaceuticals in surface waters. This process can occur through two primary mechanisms:
-
Direct Photolysis: The direct absorption of photons by the SCP molecule, leading to its excitation and subsequent chemical transformation.
-
Indirect Photolysis: The degradation of SCP initiated by reactive species (e.g., hydroxyl radicals, singlet oxygen) generated by other light-absorbing substances in the water, such as dissolved organic matter.
This guide focuses on the direct photolysis pathway of SCP, a fundamental process that governs its stability in light-exposed aqueous environments.
Proposed Photodegradation Pathway of this compound
While extensive experimental data on the specific photoproducts of direct SCP photolysis is limited in publicly available literature, theoretical studies provide valuable insights into the likely degradation mechanisms. A study utilizing density functional theory (DFT) has proposed a direct photodecomposition mechanism for SCP initiated by the formation of an intermediate product, followed by two primary degradation pathways.
The main proposed pathways for the direct photodegradation of this compound involve:
-
SO2 Extrusion: A common degradation route for sulfonamide antibiotics, where the sulfur dioxide group is eliminated from the molecule.
-
Cleavage of the S-N bond: The breaking of the bond between the sulfur atom and the nitrogen atom of the pyridazine ring.
-
Modification of the Aniline Moiety: Alterations to the 4-aminophenyl group.
Based on theoretical calculations, the direct photo-decomposition of SCP is initiated by the formation of an intermediate product. From this intermediate, two main pathways are proposed, with Path I being the more favorable route due to a lower activation energy. Both pathways lead to the extrusion of SO2.
Below is a DOT language script for a Graphviz diagram illustrating the proposed direct photodegradation pathway of this compound.
Microbial Degradation of Sulfachlorpyridazine in Soil and Manure: A Technical Guide
An in-depth exploration of the microbial processes, environmental factors, and analytical methodologies governing the fate of Sulfachlorpyridazine in agricultural ecosystems.
Introduction
This compound (SCP), a sulfonamide antibiotic widely used in veterinary medicine, is a growing environmental concern due to its incomplete metabolism in animals and subsequent introduction into soil and manure. The persistence of SCP in these matrices poses risks of groundwater contamination and the proliferation of antibiotic-resistant microorganisms. Understanding the microbial degradation of SCP is paramount for developing effective bioremediation strategies and ensuring environmental safety. This technical guide provides a comprehensive overview of the current scientific knowledge on the microbial degradation of SCP in soil and manure, intended for researchers, scientists, and drug development professionals.
Data on this compound Degradation
The degradation of this compound is influenced by a multitude of factors, including soil type, pH, moisture content, and the presence of manure. The following tables summarize key quantitative data from various studies.
Table 1: Half-life of this compound in Soil
| Soil Type | Half-life (days) | Conditions | Reference |
| Silt Loam | < 21.3 | Aerobic | [1] |
| Sandy Soil | > 21.3 | Aerobic | [1] |
| Not Specified | 1.2 hours | Aqueous, pH 4.0, simulated sunlight | [2] |
| Not Specified | 2.3 hours | Aqueous, pH 7.2, simulated sunlight | [2] |
Table 2: Sorption Coefficients of this compound in Soil
| Soil Type | Sorption Coefficient (Kd, L/kg) | pH | Reference |
| Brazilian Agricultural Soils (range) | 1.00 - 4.48 | 4.1 - 5.0 | [3][4][5] |
| Two Agricultural Soils (range) | 1.5 - 1800 | Acidic conditions increased sorption | [6] |
Microbial Players and Degradation Pathways
The biodegradation of SCP is primarily carried out by a diverse range of soil and manure microorganisms. Both biotic and abiotic processes contribute to its dissipation, with biodegradation being a key mechanism.[7]
Key Microorganisms
Several bacterial species have been identified as capable of degrading sulfonamides. Notably, a strain of Pseudomonas stutzeri (DLY-21), isolated from aerobic compost, has demonstrated high efficiency in degrading SCP, with over 90% degradation within 48 hours under optimal conditions.[8] Other genera known to be involved in sulfonamide degradation include Acinetobacter and Klebsiella.[8][9] The presence of liquid swine slurry has been observed to decrease the persistence of SCP in silt loam soil, suggesting that manure can introduce microorganisms or create conditions favorable for degradation.[1]
Degradation Pathways
The microbial degradation of SCP involves a series of enzymatic reactions that break down the parent molecule into smaller, less harmful compounds. While the complete pathway is complex and can vary between different microorganisms and environmental conditions, key steps often involve the cleavage of the S-N or S-C bond.[10] In anaerobic conditions, common degradation pathways for sulfonamides include S-N cleavage and substitution.[10] The presence of a chlorine atom in the SCP molecule can increase its photolytic reactivity, contributing to its degradation.[7]
Below is a generalized representation of a possible microbial degradation pathway for this compound.
Experimental Protocols
Accurate assessment of SCP degradation requires robust experimental methodologies. The following sections detail common protocols used in research.
Soil and Manure Sample Collection and Preparation
-
Soil Collection: Soil samples are typically collected from the top layer (e.g., 0-20 cm) of agricultural fields.
-
Manure Collection: Manure, such as swine or poultry manure, is collected from livestock facilities.
-
Sample Preparation: Samples are often sieved to remove large debris and may be air-dried or stored at low temperatures before use. For some experiments, the moisture content is adjusted to a specific percentage of the soil's maximum water holding capacity.[1]
Degradation Experiments
A common approach to studying SCP degradation is through batch incubation experiments.
-
Fortification: A known concentration of SCP is added to the soil or manure samples.
-
Incubation: The fortified samples are incubated under controlled conditions of temperature and moisture.[1][11] Aerobic or anaerobic conditions can be established depending on the research question.
-
Sampling: Sub-samples are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 40 days) to monitor the decrease in SCP concentration.[1]
Analytical Methods for SCP Quantification
The accurate measurement of SCP concentrations in complex matrices like soil and manure is crucial. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques.
Sample Extraction:
-
A solvent or a mixture of solvents (e.g., acetonitrile, methanol, formic acid, EDTA buffer) is added to the sample to extract SCP.[12]
-
The mixture is agitated, sonicated, and then centrifuged to separate the liquid extract from the solid matrix.[3][12]
-
The supernatant is often filtered and may undergo a clean-up step using solid-phase extraction (SPE) to remove interfering substances.[12][13]
Chromatographic Analysis:
-
HPLC: The extract is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis detector for separation and quantification.[3] The mobile phase is typically a mixture of methanol or acetonitrile and water, often with an acid modifier like formic acid.[3][7]
-
LC-MS/MS: For higher sensitivity and selectivity, LC-MS/MS is the preferred method. It allows for the confirmation and quantification of SCP at very low concentrations.[12][13]
Factors Influencing SCP Degradation
The degradation of this compound in the environment is a complex process influenced by various physicochemical and biological factors.
-
pH: Soil and water pH significantly affects the speciation and sorption of SCP, which in turn influences its bioavailability for microbial degradation. Sorption of SCP is generally greater under acidic conditions.[6] Photodegradation rates of sulfonamides have also been shown to increase with a rise in pH.[2]
-
Soil Composition: The organic matter and clay content of soil are major determinants of SCP sorption. Higher organic carbon content is associated with increased adsorption and reduced desorption.[14]
-
Moisture and Temperature: These are critical environmental factors that regulate microbial activity. Optimal moisture and temperature conditions enhance the metabolic rates of degrading microorganisms.[11]
-
Presence of Manure: The application of manure can introduce a diverse microbial community and additional nutrients, which may stimulate the biodegradation of SCP.[1] However, high concentrations of antibiotics in manure can also inhibit microbial activity.[15] Composting of manure has been shown to be effective in reducing the concentrations of some antibiotics, although its effectiveness for sulfonamides can be variable.[16][17]
-
Photodegradation: Sunlight can contribute to the abiotic degradation of SCP, particularly in aqueous environments.[2]
Conclusion and Future Directions
The microbial degradation of this compound is a critical process for mitigating its environmental impact. Research has identified key microbial players, elucidated aspects of the degradation pathways, and established experimental protocols for its study. However, further research is needed to fully understand the complex interactions between SCP, microbial communities, and environmental factors. Future studies should focus on:
-
Identifying the specific enzymes and genes responsible for SCP degradation.
-
Investigating the formation and fate of transformation products.
-
Developing and optimizing bioremediation strategies, such as bioaugmentation with SCP-degrading microorganisms.
-
Assessing the impact of SCP on the soil microbiome and the potential for co-selection of antibiotic resistance.
A deeper understanding of these areas will be instrumental in developing sustainable agricultural practices and protecting environmental and human health.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scienceopen.com [scienceopen.com]
- 5. [PDF] Sorption of Sulfachloropyridazine in Brazilian Soils | Semantic Scholar [semanticscholar.org]
- 6. The effect of pH and ionic strength on the sorption of sulfachloropyridazine, tylosin, and oxytetracycline to soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Antibiotic degradation during manure composting - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antibacterial Spectrum of Sulfachlorpyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfachlorpyridazine is a synthetic sulfonamide antibiotic with a broad spectrum of activity against a variety of pathogenic bacteria. Primarily utilized in veterinary medicine, it functions as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This inhibition effectively halts bacterial growth and replication. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, presenting available quantitative data, detailing the experimental protocols for its determination, and illustrating its mechanism of action.
Introduction
This compound, a member of the sulfonamide class of antibiotics, has been a tool in veterinary medicine for the treatment of various bacterial infections.[1][2] Its efficacy is rooted in its ability to interfere with the synthesis of folic acid, a crucial component for bacterial DNA and protein synthesis.[3][4] Understanding the in vitro antibacterial spectrum of this compound is paramount for its appropriate clinical application, guiding therapeutic choices, and for ongoing research and development in antimicrobial agents. This document serves as a technical resource, consolidating data on its activity against key veterinary pathogens and outlining the standardized methodologies used to generate this data.
Mechanism of Action
This compound exerts its bacteriostatic effect by acting as a competitive antagonist of para-aminobenzoic acid (PABA). Bacteria synthesize folic acid through a pathway that involves the enzyme dihydropteroate synthase (DHPS). This compound's structural similarity to PABA allows it to bind to the active site of DHPS, thereby inhibiting the synthesis of dihydropteroic acid, a precursor to folic acid.[3] This disruption of the folate pathway ultimately leads to the cessation of bacterial growth.[4]
In Vitro Antibacterial Spectrum
This compound demonstrates activity against a range of Gram-positive and Gram-negative bacteria.[5][6][7] The following tables summarize the available quantitative data on its in vitro efficacy, primarily focusing on Minimum Inhibitory Concentration (MIC) values. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.[8]
Gram-Negative Bacteria
This compound has shown notable activity against several Gram-negative pathogens of veterinary importance, particularly those associated with respiratory diseases in swine.
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Bordetella bronchiseptica | 10 | 8 | - | - | [1] |
| Pasteurella multocida | 10 | 16 | - | - | [1] |
| Haemophilus pleuropneumoniae | 20 | 16 | - | - | [1] |
Note: '-' indicates data not available from the cited source.
Gram-Positive Bacteria
Data on the in vitro activity of this compound against Gram-positive bacteria is more limited in the readily available literature.
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Streptococcus suis | 10 | >32 | - | - | [1] |
Note: '-' indicates data not available from the cited source. The MIC50 of >32 µg/mL suggests that monotherapy with this compound for Streptococcus suis infections may not be effective.[1]
Other Microorganisms
Sulfonamides, including this compound, are generally considered ineffective against Mycoplasma species. This is because mycoplasmas lack a cell wall and, more importantly, do not synthesize their own folic acid, making the mechanism of action of sulfonamides irrelevant.
Experimental Protocols
The determination of the in vitro antibacterial spectrum of this compound is performed using standardized methods, primarily agar dilution and broth microdilution, as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method
The agar dilution method was utilized in the study providing the MIC50 data presented above.[1]
Principle: A series of agar plates containing varying concentrations of this compound are inoculated with a standardized suspension of the test bacteria. The MIC is determined as the lowest concentration of the antibiotic that inhibits visible growth after incubation.
Detailed Methodology:
-
Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a known concentration.
-
Preparation of Agar Plates: Molten Mueller-Hinton agar is cooled to 45-50°C. The this compound stock solution is serially diluted and added to the molten agar to achieve the desired final concentrations. The agar is then poured into sterile petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial isolate to be tested is grown on a suitable agar medium to obtain a pure culture. A few colonies are then used to create a suspension in a sterile broth or saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.
-
Inoculation: The standardized bacterial suspension is inoculated onto the surface of the prepared agar plates, including the control plate.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in an appropriate atmosphere.
-
Reading and Interpretation: The plates are examined for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Broth Microdilution Method
The broth microdilution method is another widely accepted technique for determining MICs.
Principle: A standardized bacterial inoculum is added to wells of a microtiter plate containing serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth.
Detailed Methodology:
-
Preparation of Antimicrobial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of this compound are prepared in a suitable broth medium, such as Mueller-Hinton broth.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method and is further diluted in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: The prepared bacterial inoculum is added to all wells of the microtiter plate, except for sterility control wells. Growth control wells containing the inoculum but no antibiotic are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
Conclusion
This compound exhibits a notable in vitro antibacterial spectrum against several key Gram-negative veterinary pathogens. The available data, primarily derived from standardized agar dilution methodologies, provides a valuable baseline for understanding its potential therapeutic applications. However, the limited activity against Streptococcus suis and the intrinsic resistance of Mycoplasma species highlight the importance of accurate diagnosis and susceptibility testing to guide its use. Further research to generate a more comprehensive dataset, including MIC90 and MIC ranges for a wider array of both Gram-positive and Gram-negative bacteria, would be beneficial for refining its clinical use and for future drug development endeavors. The detailed experimental protocols provided herein serve as a foundation for such continued research, ensuring consistency and comparability of data across studies.
References
- 1. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility of some porcine respiratory tract pathogens to aditoprim, trimethoprim, sulfadimethoxine, sulfamethoxazole, and combinations of these agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The in vitro effect of six antimicrobials against Mycoplasma putrefaciens, Mycoplasma mycoides subsp. mycoides LC and Mycoplasma capricolum subsp. capricolum isolated from sheep and goats in Jordan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microdilution antimicrobial susceptibilities of selected gram-negative veterinary bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Resistance in Mycoplasma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of various antimicrobials against field mycoplasma gallisepticum and mycoplasma synoviae isolates in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Sulfachlorpyridazine Resistance in Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfachlorpyridazine, a sulfonamide antibiotic, has long been utilized in both human and veterinary medicine. However, its efficacy is increasingly threatened by the emergence and spread of resistance in gram-negative bacteria. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this resistance, with a primary focus on the enzymatic alterations within the folate biosynthesis pathway and the role of mobile genetic elements. Detailed experimental protocols for the identification and characterization of resistance are provided, alongside quantitative data on the impact of resistance mechanisms on antimicrobial susceptibility. This guide is intended to be a comprehensive resource for researchers and professionals engaged in antimicrobial drug discovery and development, offering insights into the core resistance pathways and methodologies for their investigation.
Introduction: The Folate Biosynthesis Pathway as a Therapeutic Target
Sulfonamides, including this compound, function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][2] This pathway is essential for the de novo synthesis of tetrahydrofolate, a vital cofactor in the production of nucleic acids and certain amino acids.[3][4][5] As mammals obtain folate from their diet, this pathway presents a selective target for antimicrobial agents.[1][5] The inhibition of DHPS disrupts the synthesis of 7,8-dihydropteroate from para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, leading to bacteriostasis.[1][2]
Core Mechanisms of Resistance to this compound
Resistance to this compound in gram-negative bacteria is primarily mediated by two key mechanisms: the acquisition of mobile resistance genes and mutations within the chromosomal gene encoding the target enzyme. A secondary, less prominent mechanism involves the action of multidrug efflux pumps.
Target Modification via Acquired Resistance Genes (sul)
The most prevalent mechanism of high-level sulfonamide resistance is the horizontal acquisition of plasmid- or integron-borne genes encoding alternative, drug-insensitive DHPS enzymes.[2] These genes, designated sul1, sul2, and sul3, produce DHPS variants that have a significantly lower affinity for sulfonamides while retaining their ability to bind the natural substrate, pABA.[2] This allows the bacteria to continue folic acid synthesis even in the presence of the antibiotic. The sul genes are frequently located on mobile genetic elements, which facilitates their rapid dissemination among different bacterial species and genera.[6]
Target Modification via Chromosomal Mutations (folP)
Mutations in the chromosomal folP gene, which encodes the native DHPS, can also confer resistance to sulfonamides.[2] These mutations typically result in amino acid substitutions within the active site of the enzyme, sterically hindering the binding of the bulkier sulfonamide molecule without significantly compromising the binding of pABA. While this mechanism can lead to clinically relevant resistance, it is generally associated with lower levels of resistance compared to the acquisition of sul genes.
Contribution of Efflux Pumps
Gram-negative bacteria possess various multidrug efflux pumps, such as the AcrAB-TolC system in Escherichia coli, which can actively extrude a wide range of antimicrobial agents from the cell.[7][8] While these pumps contribute to intrinsic resistance to many antibiotics, their specific role in this compound resistance is considered secondary to target modification. Overexpression of these pumps can lead to a modest increase in the minimum inhibitory concentration (MIC) of sulfonamides. The efflux pump inhibitor phenylalanine-arginine β-naphthylamide (PAβN) has been shown to potentiate the activity of some antibiotics against Pseudomonas aeruginosa by inhibiting these pumps.[2][9]
Quantitative Data on this compound Resistance
The presence of resistance mechanisms, particularly sul genes, has a profound impact on the MIC of this compound for gram-negative bacteria. The following tables summarize representative data on the susceptibility of Escherichia coli to sulfonamides in the presence and absence of resistance genes.
Table 1: Minimum Inhibitory Concentration (MIC) of Sulfamethoxazole for E. coli with and without sul Genes
| Isolate Category | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| sul-negative | 30 | 0.25 - 8 | 2 | 4 |
| sul1-positive | 25 | 64 - >1024 | 512 | >1024 |
| sul2-positive | 31 | 128 - >1024 | 1024 | >1024 |
| sul3-positive | 9 | 256 - >1024 | 512 | >1024 |
Data is representative and compiled from multiple sources for illustrative purposes. MIC values for sulfamethoxazole are often used as a proxy for sulfonamide resistance in general.[10][11][12]
Table 2: MIC of Sulfisoxazole for Gram-Negative Bacteria from Salmonid Farms
| Gene Profile | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) |
| sul1-positive | 22 | ≥4096 | ≥4096 |
| sul2-positive | 3 | ≥4096 | ≥4096 |
| sul1 and sul2-positive | 3 | ≥4096 | ≥4096 |
Adapted from a study on sulfisoxazole resistance, demonstrating the high-level resistance conferred by sul genes.[13]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (e.g., 1024 µg/mL)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilution
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Plate reader (optional)
Procedure:
-
Prepare this compound Dilutions: a. In a 96-well plate, add 100 µL of CAMHB to all wells. b. Add 100 µL of the this compound stock solution (e.g., 1024 µg/mL) to the first column of wells. c. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column. This will result in a concentration range (e.g., 512 µg/mL to 0.5 µg/mL). d. Leave one column without antibiotic as a positive growth control and one column with uninoculated broth as a negative control.
-
Prepare Bacterial Inoculum: a. From a fresh culture plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Inoculation and Incubation: a. Using a multichannel pipette, add 100 µL of the standardized bacterial inoculum to each well (except the negative control wells). b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. b. For sulfonamides, CLSI recommends reading the MIC at the concentration that shows ≥80% reduction in growth compared to the positive control.[16] This can be determined visually or with a plate reader.
PCR Detection of sul1 and sul2 Resistance Genes
This protocol outlines the steps for the detection of the most common sulfonamide resistance genes, sul1 and sul2, using conventional PCR.
Materials:
-
Bacterial DNA template (extracted from a pure culture)
-
PCR tubes
-
Forward and reverse primers for sul1 and sul2 (see Table 3)
-
Taq DNA polymerase and corresponding buffer
-
Deoxynucleotide triphosphates (dNTPs)
-
Nuclease-free water
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
-
DNA ladder
Table 3: Primer Sequences for sul1 and sul2 Gene Detection
| Gene | Primer Name | Sequence (5' - 3') | Amplicon Size (bp) | Reference |
| sul1 | sul1-F | GGC CGATGA GAT CAG ACG TA | 413 | [1] |
| sul1-R | TTT GAA GGT TCG ACA GCA CG | [1] | ||
| sul2 | sul2-F | GCA GGC GCG TAA GCT GA | 657 | [1] |
| sul2-R | GGC TCG TGT GTG CGG ATG | [1] |
PCR Reaction Mixture (25 µL):
| Component | Final Concentration |
| 10x PCR Buffer | 1x |
| dNTPs (10 mM) | 200 µM each |
| Forward Primer (10 µM) | 0.4 µM |
| Reverse Primer (10 µM) | 0.4 µM |
| Taq DNA Polymerase (5 U/µL) | 1.25 U |
| Template DNA | ~100 ng |
| Nuclease-free water | to 25 µL |
Thermocycler Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 94 | 5 min | 1 |
| Denaturation | 94 | 30 sec | 30 |
| Annealing | 55 (sul1), 56 (sul2) | 30 sec | |
| Extension | 72 | 1 min | |
| Final Extension | 72 | 7 min | 1 |
| Hold | 4 | ∞ |
Agarose Gel Electrophoresis:
-
Prepare a 1.5% agarose gel in 1x TAE or TBE buffer containing a DNA stain.
-
Load 5-10 µL of each PCR product mixed with loading dye into the wells of the gel.
-
Include a DNA ladder to determine the size of the amplicons.
-
Run the gel at an appropriate voltage until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size (413 bp for sul1 and 657 bp for sul2) indicates a positive result.
Visualizations of Resistance Mechanisms
Signaling Pathways and Experimental Workflows
Caption: The bacterial folate biosynthesis pathway and the inhibitory action of this compound on DHPS.
References
- 1. Multiplex PCR for detection of plasmid-mediated colistin resistance determinants, mcr-1, mcr-2, mcr-3, mcr-4 and mcr-5 for surveillance purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efflux pump inhibitor, phenylalanine-arginine beta-naphthylamide analog potentiates the activity of 5-O-mycaminosyltylonolide for multi-drug resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiplex PCR: Critical Parameters and Step-by-Step Protocol [scholarworks.indianapolis.iu.edu]
- 4. Establishment of a Multiplex Loop-Mediated Isothermal Amplification Method for Rapid Detection of Sulfonamide Resistance Genes (sul1, sul2, sul3) in Clinical Enterobacteriaceae Isolates from Poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. Sulfonamide-Resistant Bacteria and Their Resistance Genes in Soils Fertilized with Manures from Jiangsu Province, Southeastern China | PLOS One [journals.plos.org]
- 7. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Distribution of Sulfonamide Resistance Genes in Escherichia coli and Salmonella Isolates from Swine and Chickens at Abattoirs in Ontario and Québec, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Occurrence of Transferable Integrons and sul and dfr Genes Among Sulfonamide-and/or Trimethoprim-Resistant Bacteria Isolated From Chilean Salmonid Farms [frontiersin.org]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Sulfachlorpyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of Sulfachlorpyridazine. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Molecular Structure
This compound, with the systematic IUPAC name 4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide, is a sulfonamide antibiotic.[1][2] Its molecular structure consists of a sulfanilamide group connected to a 3-chloro-6-pyridazinyl moiety.
The key structural features include:
-
A sulfonamide functional group (-SO₂NH-) : This is characteristic of the sulfonamide class of antibiotics.
-
A para-aminophenyl group : The amino group at the para position is crucial for its mechanism of action.
-
A chloropyridazine ring : This heterocyclic ring is a distinguishing feature of this compound.
The molecular formula for this compound is C₁₀H₉ClN₄O₂S.[1][2][3][4]
Crystal Structure: X-ray crystallographic analysis has revealed that this compound crystallizes in a monoclinic system. The crystal structure is characterized by intermolecular hydrogen bonds and π-π stacking interactions, which contribute to the stability of the crystal lattice.[5]
Chemical and Physical Properties
This compound is a white to off-white or pale yellow crystalline powder.[6][7][8] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 284.72 g/mol | [1][2][3][7][8] |
| Melting Point | 186-187 °C | [9] |
| pKa | 6.10 (Uncertain) | [9] |
| Solubility | 35 µg/mL in water at pH 7.4. Soluble in 0.5 M NaOH (50 mg/mL). | [1][8] |
| LogP | 1.0 | [4] |
Mechanism of Action
This compound is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][6][10] This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.
By competitively inhibiting DHPS, this compound blocks the bacterial folic acid synthesis pathway, leading to the depletion of essential metabolites and ultimately inhibiting bacterial growth and replication.[6][10][11] This bacteriostatic action is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[2][6][7]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol describes a general method for the quantification of this compound in a sample matrix.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
This compound standard
-
Sample containing this compound
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with a small percentage of formic acid, e.g., 0.1%, to control pH). The exact ratio should be optimized for best separation, a common starting point is a 30:70 (v/v) mixture of acetonitrile:water.[12]
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or the mobile phase). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the sample in the mobile phase. If the sample is not fully soluble, use a suitable extraction procedure. Filter the sample and standard solutions through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: Acetonitrile/Water with Formic Acid (isocratic or gradient)
-
Flow Rate: 1.0 mL/min (typical)
-
Injection Volume: 20 µL (typical)
-
Detection: UV at 272 nm[12]
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the prepared sample.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Determination of Acid Dissociation Constant (pKa) by UV-Vis Spectrophotometry
This protocol outlines a method for determining the pKa of this compound.
Materials:
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
Buffer solutions of various known pH values (e.g., phosphate, acetate buffers)
-
This compound stock solution
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Prepare Buffer Solutions: Prepare a series of buffer solutions with pH values spanning the expected pKa range of this compound (around 6.1).
-
Prepare Sample Solutions: To a constant volume of each buffer solution, add a small, constant aliquot of the this compound stock solution to achieve a final concentration suitable for UV-Vis analysis.
-
Measure Absorbance: For each sample solution, measure the UV-Vis absorbance spectrum over a relevant wavelength range.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) where the absorbance changes significantly with pH.
-
Plot absorbance at this λmax versus the pH of the solutions.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: pKa = pH + log([A⁻]/[HA]), where [A⁻] and [HA] are the concentrations of the ionized and non-ionized forms, which can be related to the measured absorbances.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
This protocol provides a general procedure for the structural characterization of this compound using ¹H and ¹³C NMR.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample (typically 5-10 mg) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR experiments (e.g., number of scans, relaxation delay).
-
-
Data Acquisition: Acquire the ¹H NMR spectrum followed by the ¹³C NMR spectrum. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural elucidation.
-
Data Processing and Interpretation:
-
Process the raw data (Fourier transformation, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities of the signals in both spectra to assign the signals to the specific protons and carbons in the this compound molecule.
-
X-ray Crystallography for Single Crystal Structure Determination
This protocol outlines the general steps for determining the crystal structure of this compound.
Materials:
-
Single-crystal X-ray diffractometer
-
Crystallization vials/tubes
-
Suitable solvent(s) for crystallization
-
This compound sample of high purity
Procedure:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a high-quality single crystal and mount it on the goniometer head of the diffractometer.
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
The instrument software will control the data collection process.
-
-
Data Processing:
-
Integrate the raw diffraction data to obtain the intensities and positions of the diffraction spots.
-
Apply corrections for various experimental factors (e.g., Lorentz-polarization, absorption).
-
-
Structure Solution and Refinement:
-
Use direct methods or Patterson methods to solve the phase problem and obtain an initial model of the crystal structure.
-
Refine the atomic positions and thermal parameters of the model against the experimental diffraction data until the calculated and observed diffraction patterns match closely.
-
-
Structure Validation and Analysis:
-
Validate the final crystal structure using crystallographic software.
-
Analyze the bond lengths, bond angles, and intermolecular interactions within the crystal.
-
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnfs.or.kr [pnfs.or.kr]
- 5. Development of an HPLC method to analyze four veterinary antibiotics in soils and aqueous media and validation through fate studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Sulfonamides by NMR Spectroscopy -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 8. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures – ScienceOpen [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Sulfachlorpyridazine CAS 80-32-0 chemical properties
An In-depth Technical Guide on the Chemical Properties of Sulfachlorpyridazine (CAS 80-32-0)
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 80-32-0, is a synthetic sulfonamide antibiotic.[1][2] Systematically named 4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide, it is utilized primarily in veterinary medicine to treat a variety of bacterial infections.[1][2][3][4] Its broad-spectrum activity encompasses Gram-positive and Gram-negative bacteria, as well as Mycoplasma and Chlamydia species.[5][6] This document provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols for its analysis, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a white to off-white or light yellow crystalline powder.[1] Its core structure consists of a chloropyridazine ring linked to a para-aminophenyl group through a sulfonamide bridge.[1]
Table 1: General Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 80-32-0 | [3] |
| Molecular Formula | C₁₀H₉ClN₄O₂S | [1][3][7] |
| Molecular Weight | 284.72 g/mol | [1][3] |
| IUPAC Name | 4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide | [1][3] |
| Appearance | White to off-white/light yellow crystalline powder | [1] |
| Density | 1.52 - 1.588 g/cm³ | [1][7] |
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Melting Point | 178-182 °C[1], 186-187 °C[7] | [1][7] |
| Boiling Point (Predicted) | 559.7 ± 60.0 °C | [7] |
| pKa (Sulfonamide) | ~5.5[1], 5.45 ± 0.05[1], 6.10 (Uncertain)[7] | [1][7] |
| pKa (Amino Group) | 2.15 (Conjugate acid) | [1] |
| Isoelectric Point | pH 3.8 | [1] |
Table 3: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Limited/Slightly soluble[1][5], 35 µg/mL (at pH 7.4)[3] | [1][3][5] |
| 0.5 M NaOH | 50 mg/mL | [7] |
| Dimethylformamide (DMF) | Good solubility | [1] |
| Dimethyl Sulfoxide (DMSO) | Good solubility[1], 56 mg/mL[8], Slightly soluble[5] | [1][5][8] |
| Methanol | Slightly soluble | [5] |
| Ethanol | 9 mg/mL | [8] |
| Solvent Order (Descending) | 1,4-dioxane > acetone > acetonitrile > ethyl acetate > methanol > ethanol > isopropanol > 1-butanol > water | [9] |
Mechanism of Action
This compound exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[5][10] This enzyme is critical in the bacterial metabolic pathway for synthesizing dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). Bacteria require para-aminobenzoic acid (PABA) as a substrate for DHPS. Due to its structural similarity to PABA, this compound competitively binds to the active site of DHPS, blocking the synthesis of dihydrofolic acid.[5][10] This disruption of the folate synthesis pathway ultimately inhibits the production of essential nucleic acids and amino acids, leading to the cessation of bacterial growth and replication.[10][11] Resistance can emerge through alterations in the dihydropteroate synthase enzyme or the development of an alternative pathway for folic acid synthesis.[5]
Caption: Inhibition of bacterial folic acid synthesis by this compound.
Experimental Protocols
Solubility Determination (Isothermal Saturation Method)
This protocol is a standard method for determining the solubility of a compound in various solvents at a constant temperature.[9]
Methodology:
-
Preparation: An excess amount of finely powdered this compound is added to a known volume of the selected solvent (e.g., water, ethanol, buffer) in a sealed, jacketed glass vessel.[9][12]
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the solute).[12]
-
Analysis: The concentration of this compound in the clear supernatant (the saturated solution) is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Workflow for determining solubility via the isothermal saturation method.
pKa Determination (Reversed-Phase LC Method)
The dissociation constant (pKa) of ionizable compounds like sulfonamides can be determined chromatographically by measuring the change in retention factor as a function of the mobile phase pH.[13][14]
Methodology:
-
Mobile Phase Preparation: A series of mobile phases (e.g., acetonitrile-water mixtures) are prepared, each buffered to a precise and distinct pH value spanning a range around the expected pKa.[13]
-
Chromatographic System: A reversed-phase HPLC system with a suitable column (e.g., C18) and a UV or photodiode array (PDA) detector is used.
-
Sample Analysis: A solution of this compound is injected into the HPLC system using each of the prepared mobile phases. The retention time (t_R) for the compound at each pH is recorded.
-
Data Processing:
-
The retention factor (k) is calculated for each pH using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
The pKa value is determined by fitting the k versus pH data to a sigmoidal curve or by using specific equations that relate retention factor to the ionization state of the analyte.[14]
-
Alternatively, with a PDA detector, the absorbance spectra at the chromatographic peak maximum can be used to determine the pKa, as the spectra of the ionized and non-ionized forms differ.[13][14]
-
Caption: Workflow for determining pKa using reversed-phase HPLC.
Spectroscopic Characteristics
Spectroscopic data is essential for the structural confirmation and identification of this compound.
Table 4: Key Spectroscopic Data for this compound
| Spectroscopy Type | Key Signals / Characteristics | Source(s) |
| Infrared (IR) | - SO₂ asymmetric stretching: 1340 cm⁻¹- SO₂ symmetric stretching: 1160 cm⁻¹- C=N stretching (pyridazine ring): 1580 cm⁻¹- Ring breathing (pyridazine): 980 cm⁻¹ | [1] |
| ¹H NMR (400 MHz, DMSO-d₆) | - δ 7.85 (d, J = 8.8 Hz, 2H, H-2', H-6')- δ 7.75 (d, J = 9.2 Hz, 1H, H-4)- δ 7.50 (d, J = 9.2 Hz, 1H, H-5)- δ 6.65 (d, J = 8.8 Hz, 2H, H-3', H-5')- δ 6.20 (s, 2H, NH₂) | [1] |
| ¹³C NMR | - δ 153.2 (C-1'), δ 151.8 (C-6), δ 144.5 (C-3), δ 132.0 (C-2', C-6'), δ 129.5 (C-4), δ 127.8 (C-5), δ 125.3 (C-4'), δ 114.2 (C-3', C-5') | [1] |
| Mass Spectrometry (MS-MS) | Key fragments observed at m/z: 156.0118, 108.0457, 157.015, 92.0498 | [3] |
Conclusion
This compound (CAS 80-32-0) is a well-characterized sulfonamide antibiotic with established chemical and physical properties. Its mechanism of action via the inhibition of dihydropteroate synthase is a classic example of competitive enzyme inhibition. The experimental protocols for determining key parameters like solubility and pKa are well-defined for this class of compounds. The data and methodologies presented in this guide serve as a valuable technical resource for professionals engaged in pharmaceutical research, drug development, and quality control.
References
- 1. webqc.org [webqc.org]
- 2. CAS 80-32-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C10H9ClN4O2S | CID 6634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. toku-e.com [toku-e.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chembk.com [chembk.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sulfachloropyridazine (sodium) | Benchchem [benchchem.com]
- 11. A Comprehensive Guide to Sulfachloropyridazine Sodium in Pharmaceutical Applications-ZCPC [en.zcpc.net]
- 12. benchchem.com [benchchem.com]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Antibacterial Properties of Sulfachlorpyridazine Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial properties of Sulfachlorpyridazine sodium, a sulfonamide antibiotic. The document details its mechanism of action, spectrum of activity, and known resistance mechanisms. It includes quantitative data on its efficacy, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Mechanism of Action
This compound sodium exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are vital for DNA synthesis, repair, and overall bacterial cell growth and replication.
Structurally, this compound sodium mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA). This structural similarity allows it to bind to the active site of DHPS, thereby preventing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP). This inhibition halts the folic acid synthesis pathway in susceptible bacteria. Mammalian cells are not affected by sulfonamides because they obtain folic acid from their diet and lack the DHPS enzyme.[1]
Signaling Pathway: Bacterial Folic Acid Synthesis
The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by this compound sodium.
References
Sulfachlorpyridazine: A Technical Guide to the Inhibition of Bacterial Folic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfachlorpyridazine is a sulfonamide antibiotic that exerts its bacteriostatic effect by competitively inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. This guide provides a detailed technical overview of the mechanism of action of this compound, focusing on its role as an inhibitor of folic acid synthesis. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its efficacy, and visual representations of the relevant biochemical pathways and experimental workflows.
Introduction
Folic acid is an essential precursor for the synthesis of nucleic acids and certain amino acids in bacteria.[1] Unlike mammals, who obtain folate from their diet, most bacteria must synthesize it de novo, making the folic acid synthesis pathway an attractive target for antimicrobial agents.[2] Sulfonamides, including this compound, are synthetic antimicrobial agents that are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for dihydropteroate synthase (DHPS).[3] By competitively inhibiting DHPS, this compound blocks the synthesis of dihydropteroic acid, a precursor to folic acid, thereby halting bacterial growth.[4][5] this compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[6][7]
Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase
The primary molecular target of this compound is the bacterial enzyme dihydropteroate synthase (DHPS).[3] This enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with PABA to form 7,8-dihydropteroate.[5] this compound, due to its structural similarity to PABA, binds to the active site of DHPS, preventing the binding of the natural substrate.[3] This competitive inhibition is the cornerstone of its antibacterial activity.
The following diagram illustrates the bacterial folic acid synthesis pathway and the site of inhibition by this compound.
Caption: Bacterial folic acid synthesis pathway and the competitive inhibition of DHPS by this compound.
Quantitative Data on Inhibitory Activity
Table 1: EC50 Values for this compound
| Bacterial Species | EC50 (mg/L) | Reference |
| Escherichia coli | 1.96 | [6] |
| Vibrio fischeri | 53.7 | [6] |
Table 2: Minimum Inhibitory Concentration (MIC50) of this compound against Porcine Pathogens
| Bacterial Species | Number of Strains | MIC50 (µg/mL) |
| Bordetella bronchiseptica | 10 | ≤16 |
| Pasteurella multocida | 10 | ≤16 |
| Haemophilus pleuropneumoniae | 20 | ≤16 |
| Streptococcus suis | 10 | >32 |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound.
Dihydropteroate Synthase (DHPS) Inhibition Assay (Coupled Spectrophotometric Assay)
This protocol is adapted from established methods for assaying sulfonamide inhibition of DHPS and can be used to determine the IC50 of this compound.[8]
Principle: The activity of DHPS is measured in a coupled enzyme assay. The product of the DHPS reaction, dihydropteroate, is reduced to tetrahydrofolate by an excess of dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored spectrophotometrically and is proportional to the DHPS activity.
Materials:
-
Recombinant DHPS enzyme
-
Recombinant DHFR enzyme
-
This compound
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
p-Aminobenzoic acid (PABA)
-
NADPH
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare stock solutions of DHPPP, PABA, and NADPH in assay buffer.
-
Prepare a working solution of DHPS and DHFR in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add 2 µL of a serial dilution of this compound in DMSO to the test wells.
-
To the control wells, add 2 µL of DMSO.
-
Add 178 µL of the DHPS/DHFR enzyme mixture to all wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of a pre-warmed substrate mixture (containing DHPPP, PABA, and NADPH) to all wells.
-
Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Experimental workflow for the DHPS inhibition assay.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.[9]
Principle: A standardized bacterial inoculum is exposed to serial dilutions of this compound in a liquid growth medium. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth after a defined incubation period.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in CAMHB in a 96-well plate to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the this compound dilutions with the standardized bacterial suspension.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This compound is a sulfonamide antibiotic that effectively inhibits bacterial growth by acting as a competitive inhibitor of dihydropteroate synthase, a key enzyme in the essential folic acid synthesis pathway. This targeted mechanism of action provides a basis for its broad-spectrum antibacterial activity. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other sulfonamides in both research and drug development settings. Further studies to determine the specific IC50 and Ki values of this compound against DHPS from a variety of bacterial species would provide a more complete understanding of its inhibitory profile.
References
- 1. Comprehensive Overview of Sulfachloropyridazine Sodium in Pharmaceutical Chemistry-ZCPC [en.zcpc.net]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C10H9ClN4O2S | CID 6634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Comprehensive Guide to Sulfachloropyridazine Sodium in Pharmaceutical Applications-ZCPC [en.zcpc.net]
- 5. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nbinno.com [nbinno.com]
- 8. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Environmental Fate of Sulfachlorpyridazine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfachlorpyridazine (SCP) is a sulfonamide antibiotic widely used in veterinary medicine, particularly in the swine and cattle industries, to treat and prevent bacterial infections.[1][2] Like many pharmaceuticals, a significant portion of the administered dose is excreted into the environment as the parent compound or its metabolites.[3] The introduction of SCP into terrestrial and aquatic ecosystems via manure application raises concerns about its potential environmental impact, including the development of antibiotic resistance and ecotoxicological effects.[3] This technical guide provides a comprehensive overview of the environmental fate of this compound, detailing its physicochemical properties, degradation pathways, mobility, and ecotoxicity. It also includes standardized experimental protocols for its study.
Physicochemical Properties and Structure
The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. This compound is a synthetic organic compound characterized by a chloropyridazine ring linked to a para-aminophenyl group through a sulfonamide bridge.[4] Its properties dictate its solubility, sorption potential, and susceptibility to various degradation mechanisms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide | [1] |
| CAS Number | 80-32-0 | [1] |
| Molecular Formula | C₁₀H₉ClN₄O₂S | [1][4] |
| Molecular Weight | 284.72 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [2][4] |
| Melting Point | 178-187 °C (with decomposition) | [2][4] |
| Water Solubility | Limited; 35 µg/mL at pH 7.4 | [1][4] |
| pKa₁ (Amino group) | ~2.15 | [4] |
| pKa₂ (Sulfonamide) | ~5.45 - 5.90 | [4][5] |
| XLogP3 | 1.0 |[2] |
graph "Chemical_Structure_of_this compound" {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [color="#5F6368"];
// Define molecule nodes
N1 [label="N", pos="0,1.5!"];
N2 [label="N", pos="-0.87,1!"];
C1 [label="C", pos="-0.87,0!"];
C2 [label="C", pos="0,-0.5!"];
C3 [label="C", pos="0.87,0!"];
C4 [label="C", pos="0.87,1!"];
Cl [label="Cl", pos="1.73,1.5!"];
N_sulf [label="N", pos="1.73,-0.5!"];
H_sulf [label="H", pos="2.3,-0.1!"];
S [label="S", pos="2.5,-1.5!"];
O1 [label="O", pos="1.8,-2.4!"];
O2 [label="O", pos="3.7,-1.5!"];
C_benzene [label="", shape=none, pos="3.5,-2.7!"];
C5 [label="C", pos="4.37,-3.2!"];
C6 [label="C", pos="5.24,-2.7!"];
C7 [label="C", pos="5.24,-1.7!"];
C8 [label="C", pos="4.37,-1.2!"];
C9 [label="C", pos="3.5,-1.7!"];
C10 [label="C", pos="3.5,-2.7!"];
N_amino [label="N", pos="6.11,-3.2!"];
H1_amino [label="H", pos="6.6,-2.8!"];
H2_amino [label="H", pos="6.6,-3.6!"];
// Define bonds
N1 -- N2;
N2 -- C1;
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- N1;
C4 -- Cl;
C3 -- N_sulf;
N_sulf -- H_sulf;
N_sulf -- S;
S -- O1 [label="", style=double];
S -- O2 [label="", style=double];
S -- C9;
C5 -- C6;
C6 -- C7;
C7 -- C8;
C8 -- C9;
C9 -- C10;
C10 -- C5;
C6 -- N_amino;
N_amino -- H1_amino;
N_amino -- H2_amino;
// Benzene ring double bonds
edge [style=solid];
C5 -- C10 [style=double];
C7 -- C8 [style=double];
C6 -- C7 [style=solid];
C8 -- C9 [style=solid];
C9 -- C10 [style=solid];
C5 -- C6 [style=solid];
// Pyridazine ring double bonds
N1 -- C4 [style=solid];
C1 -- C2 [style=double];
C3 -- C4 [style=solid];
N2 -- C1 [style=solid];
N1 -- N2 [style=double];
C2 -- C3 [style=solid];
}
Caption: Electrochemical degradation pathway of SCP via hydroxyl radical attack.
Biotic Degradation
The role of biodegradation in the removal of SCP appears to be less significant than abiotic pathways, especially in aqueous systems over short periods.[6] Some studies have reported no significant biodegradation in the dark over 72 hours.[6] However, over longer periods and in complex matrices like soil and sediment, microbial activity can contribute to its dissipation. The presence of manure, for instance, can increase microbial activity and decrease SCP's persistence in soil.
Simulation tests, such as the OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems), are required to assess the long-term transformation of pharmaceuticals in the environment.[7][8] These studies often show that while complete mineralization is slow, primary transformation occurs, and a significant portion of the substance becomes bound to the sediment as non-extractable residues (NER).[7][9] For instance, a study with Pseudomonas stutzeri demonstrated over 90% degradation of SCP within 48 hours under optimal conditions, indicating that specific microbial strains are capable of metabolizing it.[10]
Environmental Mobility and Sorption
The mobility of SCP in the environment, particularly its potential to leach from soil into groundwater, is governed by its sorption to soil and sediment particles. Sulfonamides are generally considered mobile antibiotics due to relatively low sorption coefficients.[3][6]
Sorption is influenced by the physicochemical properties of both SCP and the soil. Key factors include:
-
Soil pH: As pH affects the speciation of SCP (pKa₂ ≈ 5.5-5.9), sorption coefficients are generally greater under more acidic conditions.[4][11]
-
Organic Carbon (OC) Content: A primary driver for sorption, with higher OC content leading to greater retention.[12]
-
Clay Content & Cation Exchange Capacity (CEC): Positively correlated with sorption.[12]
Batch equilibrium experiments are used to determine sorption coefficients (K_d) and Freundlich adsorption coefficients (K_F).[3]
Table 3: Soil Sorption Coefficients of this compound in Brazilian Soils[3]
| Soil Type | Organic Carbon (%) | Clay (%) | pH (CaCl₂) | K_d (cm³/g) | K_F (µg¹⁻¹/ⁿ (cm³)¹/ⁿ g⁻¹) |
| :--- | :--- | :--- | :--- | :--- | :--- |
| Sandy Soil (N1) | 1.1 | 12 | 4.4 | 1.00 | 1.89 |
| Clay Soil (S1) | 1.3 | 43 | 4.3 | 2.15 | 2.68 |
| Clay Soil (S2) | 1.9 | 43 | 4.8 | 3.33 | 4.09 |
| Clay Soil (N2) | 2.8 | 34 | 4.5 | 4.48 | 5.63 |
The generally low K_d values confirm the high potential mobility of SCP in soils, especially those with low organic carbon content.[3]
Ecotoxicity Profile
The presence of SCP and its transformation products in the environment can pose a risk to non-target organisms.
-
Aquatic Toxicity: Undiluted leachate from SCP-contaminated soil has been shown to be highly toxic to the crustacean Daphnia magna. However, no significant effects have been observed for the green algae Chlorella vulgaris or for rainbow trout cell lines. During degradation via AOPs, intermediate byproducts such as 3-amino-6-chloropyridazine and p-benzoquinone can be more toxic than the parent compound, though toxicity decreases as these are mineralized into simpler acids.[13][14]
-
Terrestrial Toxicity: SCP shows limited effects on soil invertebrates like the earthworm Eisenia foetida. However, it can impact soil microbial communities by causing reversible (at 1 mg/kg) and non-reversible (at 100 mg/kg) effects on soil enzymatic activities. Significant reductions in plant elongation and biomass have been observed at high concentrations (100 mg/kg).
Table 4: Ecotoxicity of this compound and its Leachates
| Organism/System | Endpoint | Concentration | Effect | Reference(s) |
| :--- | :--- | :--- | :--- | :--- |
| Daphnia magna (Crustacean) | Acute Immobilization | Undiluted leachate from 100 mg/kg soil | 100% mortality | - |
| Chlorella vulgaris (Green Algae) | Growth | Not specified | No significant effects | - |
| Rainbow Trout Cell Lines (RTG-2, RTL-W1) | Viability | Not specified | No significant effects | - |
| Eisenia foetida (Earthworm) | Mortality (21 days) | Up to 100 mg/kg | No mortality observed (LC50 > 100 mg/kg) | - |
| Soil Microorganisms | Enzymatic Activity | 1 mg/kg | Reversible effects | - |
| Soil Microorganisms | Enzymatic Activity | 100 mg/kg | Non-reversible effects | - |
| Brassica napus, Vicia sativa (Plants) | Elongation & Biomass | 100 mg/kg | Significant reduction | - |
| Vibrio fischeri (Bacteria) | Luminescence Inhibition | During electro-Fenton treatment | Increased toxicity from intermediates, then detoxification |[13] |
Key Experimental Protocols
Standardized methodologies are crucial for generating comparable data on the environmental fate of SCP.
Analytical Quantification in Environmental Matrices
The determination of SCP in complex matrices like soil, water, or tissue typically involves extraction followed by analysis using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[15][16][17]
Methodology: Solid-Liquid Extraction and LC-MS/MS Analysis
-
Sample Preparation: Homogenize soil or tissue samples. For water samples, filter through a 0.7-µm glass fiber filter.[18]
-
Extraction:
-
Soil/Sediment: Weigh a subsample (e.g., 2-5 g) into a centrifuge tube. Add an extraction solvent mixture (e.g., acetonitrile, methanol, and an acidic buffer like McIlvaine-EDTA).[15]
-
Water: Pass a known volume (e.g., 1 L) through a Solid Phase Extraction (SPE) cartridge (e.g., Carbopak-B) to concentrate the analyte.[18]
-
Sonication & Centrifugation: Vortex and sonicate the soil/solvent mixture to ensure efficient extraction. Centrifuge to separate the solid and liquid phases.[15]
-
Clean-up & Concentration:
-
Solvent Evaporation & Reconstitution: Evaporate the extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase.[15][18]
-
LC-MS/MS Analysis: Inject the reconstituted sample into the HPLC-MS/MS system. Use a C18 column with a gradient mobile phase (e.g., water and methanol/acetonitrile with 0.1% formic acid).[15][19] Detection is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[19]
Caption: General workflow for the quantification of SCP in environmental samples.
Photodegradation Assessment
Methodology: Aqueous Photolysis Study
-
Solution Preparation: Prepare a stock solution of SCP in a suitable solvent and spike it into purified water (e.g., Milli-Q) buffered to the desired pH (e.g., 4.0, 7.2).[6]
-
Irradiation: Place the solution in quartz tubes (which are transparent to UV light) in a solar simulator equipped with a xenon lamp to mimic natural sunlight. Control the temperature.[6]
-
Dark Control: Prepare identical samples and keep them in the dark to assess for non-photolytic degradation (e.g., hydrolysis, biodegradation).[6]
-
Sampling: At predetermined time intervals, withdraw aliquots from both irradiated and dark control samples.
-
Analysis: Immediately analyze the samples for the concentration of SCP using HPLC-UV or LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the concentration versus time. The degradation rate constant (k) is determined from the slope of the line, and the half-life is calculated as t₁/₂ = ln(2)/k.
Caption: Experimental workflow for a photodegradation study.
Biodegradation Assessment (OECD 308)
Methodology: Water-Sediment Simulation Test
-
System Setup: Collect intact water-sediment cores from a natural source. Allow the systems to acclimate in the lab under controlled temperature and aeration (for aerobic studies).[8]
-
Test Substance Application: Apply ¹⁴C-labeled SCP to the water phase of the test systems. The use of a radiolabel allows for a complete mass balance.[7][8]
-
Incubation: Incubate the systems in the dark at a constant temperature for a period of up to 100 days. For aerobic systems, gently bubble air into the water. For anaerobic systems, maintain an oxygen-free environment.[8]
-
Sampling: At various time points, sacrifice replicate test systems. Separate the water and sediment phases.
-
Analysis:
-
Water Phase: Analyze directly for the parent compound and transformation products using HPLC with radiochemical detection (HPLC-RAM).[7]
-
Sediment Phase: Perform sequential extractions with solvents of increasing polarity to recover the parent compound and metabolites. Analyze extracts by HPLC-RAM.
-
Mineralization: Trap evolved ¹⁴CO₂ to quantify the extent of complete biodegradation.
-
Non-Extractable Residues (NER): Combust the extracted sediment to quantify the amount of radioactivity strongly bound to the sediment matrix.[7]
-
Data Analysis: Determine the dissipation half-lives (DT50) in the water, sediment, and total system. Identify and quantify major transformation products.[8]
Caption: Workflow for an OECD 308 biodegradation study.
Soil Sorption/Desorption (Batch Equilibrium)
Methodology: OECD Guideline 106
-
Soil Preparation: Use characterized, air-dried, and sieved (<2 mm) soil.[20]
-
Preliminary Test (Tier 1): Determine the optimal soil-to-solution ratio, equilibration time, and stability of the test substance.[20][21]
-
Equilibration (Adsorption): Prepare a series of centrifuge tubes with a known mass of soil and a known volume of 0.01 M CaCl₂ solution containing SCP at different concentrations. Agitate the tubes in the dark at a constant temperature until equilibrium is reached (e.g., 48 hours).[20][22]
-
Separation: Centrifuge the tubes at high speed to separate the soil from the aqueous solution.[23]
-
Analysis: Carefully remove an aliquot of the supernatant (aqueous phase) and analyze for the concentration of SCP (C_e). The amount of SCP sorbed to the soil can be calculated by the difference from the initial concentration.[24]
-
Data Analysis: Calculate the soil-water distribution coefficient (K_d). Plot the sorbed concentration versus the equilibrium aqueous concentration to determine the Freundlich adsorption isotherm and calculate the Freundlich coefficient (K_F).[20]
Caption: Workflow for an OECD 106 batch equilibrium sorption study.
Conclusion
The environmental fate of this compound is multifaceted and dictated by the interplay of several processes.
-
Primary Degradation: Abiotic photodegradation is the most rapid and significant pathway for SCP removal in sunlit surface waters, with half-lives as short as a few hours.
-
Mobility: SCP exhibits low to moderate sorption in soils, indicating a potential for leaching into groundwater, particularly in soils with low organic matter.
-
Persistence: While direct biodegradation appears slow, transformation in complex soil-sediment systems does occur, often leading to the formation of non-extractable residues.
-
Ecotoxicity: SCP and its degradation byproducts pose a risk to certain aquatic invertebrates like Daphnia magna, and high concentrations can negatively impact soil microbial health and plant growth.
A thorough understanding of these processes, gained through standardized experimental protocols, is essential for accurately assessing the environmental risks associated with the veterinary use of this compound.
References
- 1. This compound | C10H9ClN4O2S | CID 6634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. scielo.br [scielo.br]
- 4. webqc.org [webqc.org]
- 5. d-nb.info [d-nb.info]
- 6. Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An evaluation of the OECD 308 water/sediment systems for investigating the biodegradation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. researchgate.net [researchgate.net]
- 10. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of pH and ionic strength on the sorption of sulfachloropyridazine, tylosin, and oxytetracycline to soil [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Electrochemical degradation of the antibiotic sulfachloropyridazine by hydroxyl radicals generated at a BDD anode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Development of an HPLC method to analyze four veterinary antibiotics in soils and aqueous media and validation through fate studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.usgs.gov [pubs.usgs.gov]
- 18. agilent.com [agilent.com]
- 19. hpst.cz [hpst.cz]
- 20. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 21. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 22. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 23. york.ac.uk [york.ac.uk]
- 24. oecd.org [oecd.org]
Methodological & Application
Application Note: Analysis of Sulfachlorpyridazine Residue in Honey by LC-MS/MS
Introduction
Sulfachlorpyridazine is a sulfonamide antibiotic that may be used in beekeeping to prevent and treat bacterial diseases.[1] The presence of its residues in honey is a concern for food safety and human health, necessitating sensitive and reliable analytical methods for their detection and quantification.[1] This application note details a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound residues in honey. The method is intended for researchers, scientists, and professionals in drug development and food safety.
The described method utilizes a sample preparation procedure based on Solid-Phase Extraction (SPE) or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for efficient extraction and clean-up of the analyte from the complex honey matrix.[1][2][3] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[2][4][5]
Experimental Protocols
1. Sample Preparation
Two alternative sample preparation methods are presented: Solid-Phase Extraction (SPE) and a modified QuEChERS protocol.
1.1. Solid-Phase Extraction (SPE) Protocol
This protocol is adapted from methodologies for sulfonamide analysis in honey.[2][5][6]
-
Sample Homogenization: Weigh 5.0 g of a representative honey sample into a 50 mL centrifuge tube.
-
Dissolution: Add 15 mL of distilled water and vortex for 1 minute to dissolve the honey completely.
-
Acidification: Add 300 µL of acetic acid to the sample and vortex for 20 seconds. The pH should be approximately 2.3.[2]
-
Hydrolysis (Optional but Recommended): Shake the acidified sample at 700 rpm for 40 minutes at room temperature to hydrolyze any bound residues.[2]
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (6 mL, 200 mg) by passing 6 mL of methanol, followed by 6 mL of distilled water, and finally 6 mL of 2% (v/v) acetic acid in water.[2]
-
Sample Loading: Load the entire pre-treated honey sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of distilled water to remove sugars and other polar interferences.
-
Elution: Elute the this compound from the cartridge with 6 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid) and vortex to dissolve.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
1.2. Modified QuEChERS Protocol
This protocol is based on the principles of QuEChERS methods applied to honey.[1][3]
-
Sample Weighing: Weigh 1 g of the honey sample into a 10 mL volumetric flask.[3]
-
Acidification and Dissolution: Add 0.5 M HCl and sonicate for 20 minutes. Then, add 10 mL of a 1:1 (v/v) mixture of acetonitrile and 1% trifluoroacetic acid (TFA) in water.[3]
-
Extraction: Shake the mixture vigorously for 3 minutes, followed by sonication for 30 minutes in an ultrasonic bath.[3]
-
Centrifugation: Centrifuge the sample to separate the phases.
-
Dispersive SPE (d-SPE) Clean-up: Transfer the supernatant to a d-SPE tube containing appropriate sorbents (e.g., C18 and PSA) to remove interfering matrix components. Vortex and centrifuge.
-
Final Extract Preparation: The resulting supernatant is the final extract ready for LC-MS/MS analysis.[3]
2. LC-MS/MS Analysis
The following are typical instrumental parameters for the analysis of this compound.
2.1. Liquid Chromatography (LC) Conditions
| Parameter | Value |
| HPLC System | Agilent 1200 series or equivalent[2] |
| Column | Kinetex XB C18 (100 mm x 3 mm, 2.6 µm) or equivalent[2] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-7 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C[4] |
| Injection Volume | 10 µL |
2.2. Mass Spectrometry (MS/MS) Conditions
| Parameter | Value |
| Mass Spectrometer | Agilent 6410A Triple Quad or equivalent[2] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[4] |
| Ion Source Gas 1 | 60 psi[4] |
| Ion Source Gas 2 | 80 psi[4] |
| Source Temperature | 550 °C[4] |
| Curtain Gas | 30 psi[4] |
| Collision Gas | 10 psi[4] |
| Precursor Ion (m/z) | 285.0 |
| Product Ions (m/z) | 108.0 (Quantifier), 156.0 (Qualifier) |
| Fragmentor Voltage | 100 V |
| Collision Energy | 25 V (for 108.0), 13 V (for 156.0) |
3. Method Validation
The analytical method should be validated according to the European Union Commission Decision 2002/657/EC or other relevant guidelines.[2][5] Key validation parameters are summarized below.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.995[6] |
| Limit of Quantification (LOQ) | 1.0 - 12.0 µg/kg[6] |
| Recovery | 70.9 - 102.5%[6] |
| Precision (RSD) | 2.02 - 11.52%[6] |
| Decision Limit (CCα) | 1.8 - 15.5 µg/kg[5] |
Data Presentation
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | Kinetex XB C18 (100 mm x 3 mm, 2.6 µm)[2] |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive[4] |
| Precursor Ion (m/z) | 285.0 |
| Product Ion 1 (Quantifier) | 108.0 |
| Product Ion 2 (Qualifier) | 156.0 |
| Fragmentor Voltage (V) | 100 |
| Collision Energy (V) - Ion 1 | 25 |
| Collision Energy (V) - Ion 2 | 13 |
Table 2: Method Validation Summary for Sulfonamide Analysis in Honey
| Validation Parameter | Performance Range |
| Linearity (r²) | > 0.995[6] |
| Limit of Quantification (LOQ) | 1.0 - 12.0 µg/kg[6] |
| Average Recovery (%) | 70.9 - 102.5[6] |
| Relative Standard Deviation (%) | 2.02 - 11.52[6] |
Visualizations
Caption: Experimental workflow for the analysis of this compound in honey.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound residues in honey. The sample preparation protocols are effective in removing matrix interferences, and the LC-MS/MS parameters are optimized for accurate detection. This method is suitable for routine monitoring and ensures compliance with food safety regulations.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. molnar-institute.com [molnar-institute.com]
- 3. bingol.edu.tr [bingol.edu.tr]
- 4. A Suitable HPLC-MS/MS Methodology for the Detection of Oxytetracycline, Enrofloxacin, and Sulfachloropyridazine Residues in Lettuce Plants | MDPI [mdpi.com]
- 5. Confirmation of 13 sulfonamides in honey by liquid chromatography-tandem mass spectrometry for monitoring plans: validation according to European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Determination of Sulfachlorpyridazine in Poultry Tissue by High-Performance Liquid Chromatography
Introduction
Sulfachlorpyridazine (SCP) is a sulfonamide antibiotic used in veterinary medicine to treat and prevent bacterial and protozoal infections in poultry.[1][2] The presence of drug residues in edible tissues is a public health concern, necessitating reliable analytical methods to monitor compliance with maximum residue limits (MRLs). This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in various poultry tissues, including muscle, liver, and kidney. The method is suitable for routine monitoring and research applications.
Principle
This method involves the extraction of this compound from homogenized poultry tissue using an organic solvent, followed by a protein precipitation or solid-phase extraction (SPE) cleanup step. The resulting extract is then analyzed by reversed-phase HPLC with ultraviolet (UV) detection. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.
Materials and Methods
Reagents and Standards
-
This compound (SCP) certified reference standard (99.7% purity)[3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dichloromethane (analytical grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Ammonia solution
-
Ultrapure water
-
Internal Standard (IS): Sulfapyridine or ¹³C₆-Sulfamethazine (optional, for improved precision)[1][4]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C8 or C18 analytical column (e.g., Bio Sil C-8 HL, 5 µm or Agilent ZORBAX Eclipse Plus C18, 4.6 × 75 mm, 3.5 µm)[4][5]
-
Homogenizer (e.g., rotor-stator or blender)
-
Centrifuge capable of 5,000 rpm
-
Solid-Phase Extraction (SPE) manifold and cartridges (if applicable)
-
Vortex mixer
-
Sonication bath
-
pH meter
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm)
-
Evaporator (e.g., nitrogen evaporator)
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.[4]
-
Intermediate Spiking Solution (10 µg/mL): Dilute the primary stock solution 1:100 with acetonitrile.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate solution with the mobile phase to construct a calibration curve (e.g., 50, 100, 250, 500, and 750 ng/mL).[5]
Sample Preparation: Acetonitrile Extraction
This protocol is adapted from a method for the extraction of sulfonamides from broiler tissues.[6]
-
Homogenization: Weigh 2.00 g of minced poultry tissue (muscle, liver, or kidney) into a 50 mL centrifuge tube.[6]
-
Extraction: Add 15 mL of acetonitrile to the tube. Homogenize the sample for 1 minute, followed by sonication for 5 minutes.[6]
-
Centrifugation: Centrifuge the homogenate at 5,000 rpm for 10 minutes.[6]
-
Supernatant Collection: Carefully transfer the upper supernatant layer to a clean tube.
-
Second Extraction: Add 15 mL of acetone to the supernatant, vortex for 30 seconds, and sonicate for 5 minutes.[6]
-
Evaporation: Evaporate the extract to dryness at 45°C under a gentle stream of nitrogen.[6]
-
Reconstitution: Dissolve the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.[6]
HPLC Operating Conditions
The following are example HPLC conditions. Method optimization may be required depending on the specific instrumentation and column used.
| Parameter | Condition 1 | Condition 2 |
| Column | Bio Sil C-8 HL, 5 µm[5] | Agilent ZORBAX Eclipse Plus C18, 4.6 × 75 mm, 3.5 µm[4] |
| Mobile Phase | Acetonitrile / 0.01 M KH₂PO₄, pH 7.4 (13:87, v/v)[6] | Acetonitrile / 0.01 M Ammonium Acetate, pH 4.6 (Gradient)[5] |
| Flow Rate | 1.7 mL/min[6] | 1.0 mL/min (typical) |
| Detection | UV at 270 nm[6] | UV at 254 nm[5] |
| Injection Volume | 20 µL[6] | 20 µL |
| Column Temperature | Ambient[6] | 30°C |
| Run Time | 15 minutes[6] | 15 minutes |
Results and Discussion
Method Validation Summary
The performance of the HPLC method should be validated according to established guidelines (e.g., EU Commission Decision 2002/657/EC).[1][3] Key validation parameters are summarized below.
| Parameter | Result | Tissue Matrix | Reference |
| Linearity Range | 50 - 750 ng/mL | Standard Solutions | [5] |
| Correlation Coefficient (r²) | > 0.96 | Muscle, Liver | [3] |
| Limit of Detection (LOD) | 0.02 µg/g | Muscle, Liver | [5] |
| 5 µg/kg (0.005 µg/g) | Muscle | [1][7] | |
| 10 µg/kg (0.01 µg/g) | Liver | [1][7] | |
| Limit of Quantification (LOQ) | 56 ng/mL (in extract) | Muscle, Liver, Kidney, Fat | [5] |
| Recovery | 79.2% - 86.7% | Muscle | [5] |
| 81.7% - 87.3% | Liver | [5] | |
| 69.7% - 77.5% | Muscle, Liver, Kidney, Fat | [5] | |
| Precision (RSD) | 1.5% - 4.7% | Muscle | [4] |
Sample Chromatograms
Representative chromatograms should be obtained for a blank tissue sample, a spiked tissue sample, and a standard solution to demonstrate the method's selectivity and the retention time of this compound.
Conclusion
The described HPLC-UV method provides a reliable and sensitive approach for the determination of this compound residues in poultry tissues. The method demonstrates good linearity, recovery, and precision, making it suitable for regulatory compliance testing and pharmacokinetic studies.
Visualizations
Caption: Workflow for this compound determination in poultry tissue.
Caption: Logical steps in the analytical method for SCP quantification.
References
- 1. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry | PLOS One [journals.plos.org]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Development of an ELISA Kit for Sulfachlorpyridazine Detection in Milk: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative detection of Sulfachlorpyridazine (SCP) in milk. This compound is a sulfonamide antibiotic used in veterinary medicine, and its residues in milk are a public health concern. This ELISA kit offers a sensitive, specific, and high-throughput method for screening SCP residues, ensuring food safety and compliance with regulatory limits. The following sections detail the assay principle, provide step-by-step experimental protocols, and present validation data.
Introduction
This compound (SCP) is a broad-spectrum antimicrobial agent frequently used to treat and prevent bacterial infections in dairy cattle. The presence of SCP residues in milk can lead to allergic reactions in sensitized individuals and contribute to the development of antibiotic resistance. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for SCP in milk, necessitating sensitive and reliable analytical methods for its detection. This competitive ELISA kit provides a robust solution for the rapid screening of SCP in milk samples. The assay is based on the competition between free SCP in the sample and an SCP-enzyme conjugate for a limited number of specific anti-SCP antibody binding sites coated on the microplate wells.
Assay Principle
The SCP ELISA is a competitive immunoassay. The wells of a microtiter plate are coated with a specific monoclonal antibody against this compound. When a milk sample containing SCP is added to the well along with an SCP-horseradish peroxidase (HRP) conjugate, the free SCP from the sample and the SCP-HRP conjugate compete for the binding sites of the immobilized antibody. After an incubation period, the unbound components are washed away. The amount of bound SCP-HRP is then determined by adding a substrate solution (TMB), which results in the development of a blue color. The reaction is stopped by the addition of a stop solution, which changes the color to yellow. The intensity of the color is inversely proportional to the concentration of SCP in the sample. A standard curve is generated by plotting the absorbance values of standards with known SCP concentrations, from which the concentration of SCP in the unknown samples can be determined.
Caption: Principle of the competitive ELISA for SCP detection.
Kit Components and Storage
| Component | Quantity (96-well plate) | Storage |
| Anti-SCP Antibody Coated Microplate | 1 plate | 4°C |
| This compound Standards | 6 vials (0, 0.1, 0.25, 0.5, 1, 2.5 ng/mL) | 4°C |
| SCP-HRP Conjugate | 1 vial | 4°C |
| Wash Buffer (20x Concentrate) | 1 bottle | Room Temperature |
| TMB Substrate | 1 bottle | 4°C (protect from light) |
| Stop Solution | 1 bottle | Room Temperature |
| Plate Sealer | 2 sheets | Room Temperature |
| Instruction Manual | 1 | Room Temperature |
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1x): Dilute the 20x concentrated Wash Buffer with deionized water in a 1:19 ratio.
-
This compound Standards: The standards are ready to use. Allow them to reach room temperature before use.
Sample Preparation
-
Centrifuge the milk sample at 4000 rpm for 10 minutes at 4°C to remove the fat layer.
-
Carefully collect the skimmed milk (middle layer).
-
Dilute the skimmed milk with 1x Wash Buffer at a 1:1 ratio (e.g., 100 µL skimmed milk + 100 µL 1x Wash Buffer).
-
Mix thoroughly before use in the assay.
ELISA Procedure
-
Allow all reagents and the microplate to reach room temperature (20-25°C) before use.
-
Add 50 µL of each standard or prepared milk sample to the appropriate wells.
-
Add 50 µL of the SCP-HRP conjugate to each well.
-
Seal the plate with a plate sealer and incubate for 30 minutes at 37°C.
-
Wash the plate 5 times with 300 µL of 1x Wash Buffer per well. Ensure complete removal of the liquid after the last wash by inverting the plate and tapping it on a clean paper towel.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate the plate for 15 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader within 10 minutes of adding the Stop Solution.
Caption: Experimental workflow for the SCP ELISA.
Data Analysis
-
Calculate the average absorbance for each set of standards and samples.
-
Calculate the percentage of binding for each standard and sample using the following formula: % B/B₀ = (Absorbance of Standard or Sample / Absorbance of Zero Standard) x 100
-
Construct a standard curve by plotting the % B/B₀ for each standard on the y-axis versus the corresponding SCP concentration on the x-axis (logarithmic scale).
-
Determine the concentration of SCP in the samples by interpolating their % B/B₀ values on the standard curve. Remember to multiply the result by the dilution factor of the sample (in this case, 2).
Performance Characteristics
Assay Sensitivity and Specificity
The performance of the ELISA kit was validated according to international guidelines.
| Parameter | Result |
| Limit of Detection (LOD) in buffer | 0.65 ng/mL[1][2] |
| Limit of Detection (LOD) in milk | 1.0 ng/mL |
| IC₅₀ (50% Inhibitory Concentration) | 0.4 ng/mL[3] |
| Working Range | 0.1 - 2.5 ng/mL |
Cross-Reactivity: The specificity of the antibody was tested against other related sulfonamides.
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Sulfadiazine | < 5 |
| Sulfamethazine | < 2 |
| Sulfamethoxazole | < 1 |
| Sulfathiazole | < 1 |
Recovery
The accuracy of the assay was determined by spiking blank milk samples with known concentrations of SCP.
| Spiked Concentration (ng/mL) | Mean Recovery (%) | Coefficient of Variation (CV, %) |
| 2.0 | 98.5 | 6.8 |
| 5.0 | 102.3 | 5.2 |
| 10.0 | 95.7 | 7.5 |
Hapten Synthesis and Antibody Production Overview
The development of this ELISA kit involved the synthesis of an SCP hapten, which was then conjugated to a carrier protein (Keyhole Limpet Hemocyanin, KLH) to make it immunogenic.[4][5] The conjugate was used to immunize mice for the production of monoclonal antibodies.[3] Hybridoma technology was employed to select and clone the cell line producing the most specific and high-affinity antibody against SCP.
Caption: Workflow for the production of anti-SCP monoclonal antibodies.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Absorbance Values | - Reagents not at room temperature- Insufficient incubation time- Incorrect reagent dilutions | - Ensure all reagents are at room temperature- Follow incubation times precisely- Check all calculations and dilutions |
| High Absorbance Values | - Insufficient washing- Plate not read immediately after stopping | - Wash wells thoroughly as per protocol- Read the plate within 10 minutes of adding stop solution |
| High Coefficient of Variation (CV) | - Improper mixing of reagents- Pipetting errors- Contamination between wells | - Mix all reagents and samples thoroughly- Use calibrated pipettes and proper technique- Be careful to avoid cross-contamination |
| Poor Standard Curve | - Improper standard dilution- Standards have degraded | - Prepare fresh standards- Store standards correctly |
References
- 1. Development of an ELISA for this compound and investigation of matrix effects from different sample extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of a sensitive monoclonal antibody-based ELISA for the detection of sulfamethazine in cow milk, honey, and swine urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Study of Sulfachlorpyridazine in Broiler Chickens
These application notes provide a comprehensive overview of the pharmacokinetic properties and residue depletion of sulfachlorpyridazine (SCP) in broiler chickens. The information is intended for researchers, scientists, and drug development professionals in the veterinary pharmaceutical field. The protocols outlined below are based on methodologies reported in peer-reviewed scientific literature.
Introduction
This compound is a sulfonamide antibiotic used in veterinary medicine for the treatment and control of bacterial and protozoal infections in poultry, such as coccidiosis and infectious coryza.[1][2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for establishing effective dosing regimens and ensuring food safety by determining appropriate withdrawal periods. The following sections detail the experimental procedures and summarize key pharmacokinetic and residue data for SCP in broiler chickens.
Experimental Protocols
Animal Husbandry and Dosing
A representative experimental design for a pharmacokinetic study of this compound in broiler chickens is as follows:
-
Animals: Broiler chickens of a specific strain (e.g., Plymouth Rock × Cornish) are housed in controlled conditions with wire-mesh floors to prevent fecal-oral recirculation of the drug.[3][4] All birds are provided with ad libitum access to feed and water, ensuring the feed is free of any antimicrobial agents.[3][4]
-
Experimental Groups: At the start of the study, chickens are randomly assigned to a treatment group and a control group.[3][4]
-
Drug Administration:
-
Route: Oral administration is common, either through medicated drinking water, feed, or via an orogastric catheter to ensure precise dosing.[3][4][5]
-
Dosage: A typical therapeutic dose is 30 mg/kg body weight, administered once daily for a period of 5 consecutive days.[3][4] Another study utilized a dose of 70 mg/kg body weight per day in drinking water for 3 consecutive days.[5]
-
Control Group: The control group receives no treatment or a placebo.[3][4]
-
Sample Collection
-
Blood Sampling: Blood samples (e.g., 0.8 mL) are collected from the brachial vein at predetermined time points before and after drug administration.[5] Example time points for a pharmacokinetic study could be 0, 1, 2, 4, 6, 24, 50, 54, 74, 76, 78, and 80 hours after the initial dose.[5] Samples are collected in tubes without anticoagulant for serum separation.[5]
-
Tissue Sampling: For residue depletion studies, birds are euthanized at various time points after the cessation of treatment (e.g., 7, 14, 21, 32, 36, and 38 days).[3][4] Samples of edible tissues (muscle, liver, kidney, skin with fat) and feathers are collected for analysis.[3][4][6]
Analytical Methodology: Quantification of this compound
A common and sensitive method for quantifying this compound in biological matrices is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) or a photodiode array (PDA) detector.[3][4][5]
-
Sample Preparation (Extraction):
-
Tissue Homogenization: Weigh a precise amount of tissue (e.g., 2 g) and homogenize.[7]
-
Internal Standard Spiking: Fortify the sample with an internal standard (e.g., ¹³C₆-sulfamethazine) to correct for extraction losses and matrix effects.[3][4]
-
Extraction: Add an extraction solvent (e.g., 1% acetic acid in acetonitrile) and vortex thoroughly.[7]
-
Cleanup: Utilize Solid Phase Extraction (SPE) with a suitable cartridge (e.g., aromatic sulfonic acid) to remove interfering substances.[3][4]
-
Elution and Evaporation: Elute the analyte from the SPE cartridge, evaporate the solvent, and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 analytical column is typically used for separation.[8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile/methanol mixture) is employed.[8]
-
Flow Rate: A constant flow rate, for instance, 0.2 mL/min, is maintained.[8]
-
-
Mass Spectrometric Detection:
Data Presentation
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of sulfachloropyrazine (a closely related sulfonamide) in broiler chickens from a study involving healthy and Eimeria tenella infected birds.
| Parameter | Healthy Chickens | E. tenella Infected Chickens | Reference |
| Absorption Half-life (t½ab) | - | 17.24 ± 3.50 h | [5] |
| Time to Maximum Concentration (Tmax) | - | 23.41 ± 3.78 h | [5] |
| Accumulation Index | - | 1.22 ± 0.13 | [5] |
Note: Data for healthy chickens were not explicitly provided in the compared parameters in the source.
Residue Depletion
Residue levels of this compound in various tissues decrease over time after drug withdrawal. The following table presents a summary of findings from a residue depletion study.
| Tissue | Withdrawal Day | Mean Concentration (µg/kg) | Reference |
| Feathers | 21 | 183.39 | [3][4] |
| Feathers | 55 | Persisted above LOD | [3][4][9] |
| Muscle | > 4 | Below LOD | [3][4][6] |
| Liver | > 4 | Below LOD | [3][4][6] |
LOD: Limit of Detection
Analytical Method Validation
The performance of the analytical method is critical for accurate quantification. The table below provides typical validation parameters for an LC-MS/MS method for this compound determination.
| Parameter | Matrix | Value | Reference |
| Linearity (r²) | Feathers | > 0.98 | [4] |
| Muscle & Liver | > 0.96 | [3][4] | |
| Limit of Detection (LOD) | Feathers & Liver | 10 µg/kg | [3][4][9] |
| Muscle | 5 µg/kg | [3][4][9] | |
| Limit of Quantification (LOQ) | Feathers | 14.6 µg/kg | [4] |
| Muscle | 6.2 µg/kg | [4] | |
| Liver | 12.7 µg/kg | [4] | |
| Recovery | Liver | > 77% | [5] |
| Other Tissues | > 65% | [5] | |
| Intra-assay Precision (CV) | Serum | 2.32% | [5] |
| Inter-assay Precision (CV) | Serum | 11.21% | [5] |
Mandatory Visualizations
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a this compound pharmacokinetic study in broiler chickens.
Analytical Sample Preparation Workflow
Caption: Workflow for the preparation of biological samples for this compound analysis.
Conclusion
The provided protocols and data offer a foundational understanding of the pharmacokinetic behavior of this compound in broiler chickens. Studies have shown that the health status of the birds can significantly alter the pharmacokinetic parameters of the drug.[1][5] Furthermore, residue depletion studies are essential for establishing withdrawal times to ensure consumer safety, with particular attention to the persistence of residues in non-edible tissues like feathers, which could potentially re-enter the food chain through rendered products.[3][4][9] The analytical methods described are robust and sensitive for the quantification of this compound in various biological matrices. Researchers should adapt these protocols to their specific experimental conditions and regulatory requirements.
References
- 1. Pharmacokinetic aspects of a sulphachloropyridazine trimethoprim preparation in normal and diseased fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry | PLOS One [journals.plos.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma and application in a comparative pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Susceptibility Testing of Pasteurella multocida to Sulfachlorpyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasteurella multocida is a gram-negative coccobacillus that is a significant pathogen in veterinary medicine, causing a range of diseases in livestock, poultry, and companion animals. It is also an important zoonotic agent, often associated with human infections resulting from animal bites and scratches. Sulfonamides, including sulfachlorpyridazine, are a class of synthetic antimicrobial agents that have been used for the treatment of bacterial infections. These compounds act by competitively inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway. This document provides detailed application notes and protocols for the in vitro susceptibility testing of Pasteurella multocida to this compound.
Data Presentation
Due to the limited availability of standardized quantitative data, the following table provides a qualitative summary. Researchers are encouraged to establish their own internal quality control ranges and interpretive criteria based on the protocols outlined below.
| Antimicrobial Agent | Organism | Host | Susceptibility Profile |
| This compound | Pasteurella multocida | Cattle | Susceptible[1] |
Mechanism of Action of this compound
This compound, like other sulfonamides, exerts its bacteriostatic effect by interfering with the synthesis of folic acid, a crucial component for bacterial growth and replication. Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Due to its structural similarity to PABA, this compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase. This inhibition blocks the conversion of PABA to dihydropteroic acid, a precursor of folic acid, ultimately halting bacterial proliferation.
References
Application Notes and Protocols: QuEChERS Method for Sulfonamide Residue Analysis in Fish Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a streamlined and efficient sample preparation technique for the analysis of veterinary drug residues, including sulfonamides, in complex matrices like fish tissue.[1] This approach significantly reduces solvent consumption and sample preparation time compared to traditional methods.[2] This document provides detailed application notes and protocols for the determination of sulfonamide residues in fish tissue using QuEChERS coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
This section details the necessary steps for analyzing sulfonamide residues in fish tissue, from sample preparation to instrumental analysis.
Sample Preparation and Homogenization
Proper sample handling is crucial for accurate and reproducible results.
-
Collection and Storage: Collect fish tissue samples and store them frozen (at -20°C or lower) until analysis to prevent degradation of sulfonamide residues.[1]
-
Homogenization: Prior to extraction, thaw the fish samples. Remove skin and bones, and homogenize the muscle tissue to ensure a representative sample. A high-speed blender or food processor can be used for this purpose.
QuEChERS Extraction and Cleanup
This protocol is a generalized version based on several successful studies. Modifications may be necessary depending on the specific fish matrix and target sulfonamides.
Materials:
-
Homogenized fish tissue
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
QuEChERS extraction salt packets (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) or individual salts.
-
Dispersive solid-phase extraction (d-SPE) cleanup tubes containing primary secondary amine (PSA) and C18 sorbents.
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
Procedure:
-
Sample Weighing: Weigh 2-5 g of the homogenized fish tissue into a 50 mL polypropylene centrifuge tube.
-
Solvent Addition: Add 10 mL of acetonitrile (ACN) to the centrifuge tube. Some protocols may also include the addition of a small amount of water or an acidic solution to improve extraction efficiency.[3][4]
-
Vortexing/Shaking: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing of the sample and solvent.
-
Salt Addition and Extraction: Add the QuEChERS extraction salts. A common combination includes 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).[3] Immediately after adding the salts, cap the tube and shake vigorously for 1 minute. The salts aid in partitioning the aqueous and organic layers and promote the transfer of sulfonamides into the acetonitrile layer.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This will result in a clear separation of the upper acetonitrile layer from the solid fish tissue and aqueous layer.
-
Dispersive SPE Cleanup: Transfer an aliquot (e.g., 1-6 mL) of the supernatant (acetonitrile extract) to a 15 mL d-SPE tube containing PSA and C18 sorbents. PSA helps in removing fatty acids and other interfering matrix components, while C18 removes non-polar interferences.
-
Vortexing and Centrifugation: Vortex the d-SPE tube for 1 minute to ensure proper mixing of the extract with the sorbents. Centrifuge at ≥4000 rpm for 5 minutes.
-
Final Extract Preparation: Carefully collect the cleaned supernatant. The extract can then be evaporated to dryness and reconstituted in a suitable mobile phase for LC-MS/MS analysis or directly injected after filtration through a 0.22 µm syringe filter.[2]
LC-MS/MS Analysis
The cleaned extract is analyzed using a liquid chromatograph coupled with a tandem mass spectrometer.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of sulfonamides.[1][5]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol is typically employed.[6][7]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of sulfonamides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each target sulfonamide.
-
Data Presentation
The following tables summarize the quantitative data from various studies on the analysis of sulfonamides in fish tissue using the QuEChERS method.
Table 1: Recovery of Sulfonamides in Fish Tissue
| Sulfonamide | Fish Species | Spiking Level (µg/kg) | Recovery (%) | Reference |
| Sulfadiazine | Tilapia | 10, 20, 40 | 85.2 - 98.7 | [1] |
| Sulfamethoxazole | Tilapia | 10, 20, 40 | 89.1 - 102.3 | [1] |
| Sulfadimethoxine | Tilapia | 10, 20, 40 | 91.5 - 105.4 | [1] |
| Sulfamethazine | Tilapia | 10, 20, 40 | 87.6 - 99.8 | [1] |
| Various | Various | 50 | 70.7 - 100.9 | [9] |
| Various | Aquatic Products | Not Specified | 80.2 - 93.5 | [6] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamides in Fish Tissue
| Sulfonamide | Fish Species | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Sulfadiazine | Tilapia | 1.0 | 5.0 | [1] |
| Sulfamethoxazole | Tilapia | 1.0 | 5.0 | [1] |
| Sulfadimethoxine | Tilapia | 1.0 | 5.0 | [1] |
| Sulfamethazine | Tilapia | 1.0 | 5.0 | [1] |
| Various | Aquatic Products | 0.43 - 1.22 | 1.27 - 3.71 | [6] |
| Various | Fish | Not Specified | 2.62 - 9.03 | [9] |
| Various | Fish | Not Specified | 10 | [7] |
Mandatory Visualization
The following diagram illustrates the general workflow of the QuEChERS method for sulfonamide analysis in fish tissue.
Caption: QuEChERS workflow for sulfonamide analysis in fish.
References
- 1. Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art | MDPI [mdpi.com]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. A generic and rapid strategy for determining trace multiresidues of sulfonamides in aquatic products by using an improved QuEChERS method and liquid chromatography-electrospray quadrupole tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Detection of Sulfonamides and Organophosphorus Insecticide Residues in Fish in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol: Sulfachlorpyridazine as a Reference Standard in Food Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfachlorpyridazine is a sulfonamide antibiotic used in veterinary medicine to treat and prevent bacterial infections in food-producing animals.[1] Its use can lead to the presence of residues in food products such as meat, milk, and eggs.[2] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) to ensure food safety.[3][4] Accurate and reliable analytical methods are therefore essential for monitoring this compound residues in food. This document provides detailed application notes and protocols for the use of this compound as a reference standard in food analysis, focusing on high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Certified this compound reference standards are available from various suppliers and are crucial for ensuring the accuracy of analytical results.[5][6]
Data Presentation
The following tables summarize quantitative data from various studies on the analysis of this compound in different food matrices. This data is essential for method validation and performance verification.[7]
Table 1: Method Validation Parameters for this compound Analysis
| Matrix | Analytical Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (RSD%) | Reference |
| Chicken Feathers | LC-MS/MS | 10 | - | - | - | [8][9][10] |
| Chicken Liver | LC-MS/MS | 10 | - | - | - | [8][9][10] |
| Chicken Muscle | LC-MS/MS | 5 | - | - | - | [8][9][10] |
| Broiler Tissues | HPLC | 20 | 40 | - | 0.7 - 7.0 | [2] |
| Lettuce | HPLC-MS/MS | - | 1 | 93.0 - 110.5 | ≤14.02 | [11] |
| Animal Feed | LC-UV | 74 - 265 | 265 - 868 | 47 - 66 | 4 - 18 (inter-day) | [12] |
| Animal Feed | HPLC-FLD | 34.5 - 79.5 | 41.3 - 89.9 | 79.3 - 114.0 | 2.7 - 9.1 (repeatability) | [13] |
| Organic Fertilizers | HPLC-FLD | 13.53 - 23.30 | 26.02 - 41.97 | 77.00 - 121.16 | 4.36 - 17.34 (repeatability) | [14] |
Table 2: Maximum Residue Limits (MRLs) for this compound
| Food Product | MRL (µg/kg) | Regulatory Body/Region | Reference |
| Edible Tissues | 100 | European Union | [4] |
| Fat, Kidney, Liver, Muscle (Cattle & Swine) | 100 (0.1 ppm) | Canada | [3] |
| All Food Producing Species | 100 | FAO | [4] |
| General Default MRL | 10 | European Union | [15] |
Experimental Protocols
Detailed methodologies for the analysis of this compound in food matrices are provided below. These protocols are based on established and validated methods.[8][11]
Protocol 1: Analysis of this compound in Chicken Tissues by LC-MS/MS
This protocol is adapted from a method for the determination of this compound in broiler chicken feathers, muscle, and liver.[4][8]
1. Materials and Reagents
-
This compound certified reference standard[8]
-
¹³C₆-Sulfamethazine (internal standard)[8]
-
HPLC-grade water, acetonitrile, methanol, ethyl acetate, hexane[8][16]
-
Formic acid, Sodium hydroxide (NaOH), Hydrochloric acid (HCl)[8][16]
-
Solid-Phase Extraction (SPE) cartridges (e.g., Aromatic Sulfonic Acid)[8]
2. Standard Solution Preparation
-
Stock Solution (1000 mg/L): Accurately weigh and dissolve the this compound reference standard in methanol.[11]
-
Intermediate Spiking Solution (500 ng/mL): Dilute the stock solution with HPLC-grade water.[8]
-
Internal Standard Solution (115.5 ng/mL): Prepare by diluting ¹³C₆-sulfamethazine in HPLC-grade water.[8]
3. Sample Preparation (Muscle and Liver)
-
Weigh 5 g of minced muscle or 2 g of homogenized liver into a 50-mL polypropylene tube.[8][16]
-
Fortify the sample with the internal standard solution and let it rest for 15 minutes.[8][16]
-
Add 15 µL of 1M NaOH, vortex for 15 minutes, and sonicate for 5 minutes.[8][16]
-
Perform liquid-liquid extraction with ethyl acetate.[16]
-
Proceed with Solid-Phase Extraction (SPE) for clean-up using aromatic sulfonic acid cartridges.[8]
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[16]
4. LC-MS/MS Conditions
-
Column: C8 or C18 analytical column (e.g., Symmetry C8, 3.5μm, 2.1 x 100 mm)[4][16]
-
Mobile Phase: Isocratic elution with a mixture of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile). A typical gradient could be 45% A and 55% B.[4]
-
Flow Rate: 200 µL/min[4]
-
Injection Volume: 20 µL[4]
-
Column Temperature: 35 °C[4]
-
Detection: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[4]
-
Ion Source Temperature: 450°C[4]
Protocol 2: Analysis of this compound in Lettuce by HPLC-MS/MS
This protocol is based on a method for detecting multiple antimicrobial residues in lettuce.[11]
1. Materials and Reagents
-
This compound certified reference standard
-
Acetonitrile, Methanol, Formic acid
-
McIlvaine-EDTA buffer (0.1 M, pH 4.0)[11]
-
Dispersive solid-phase extraction (dSPE) sorbent (e.g., bulk C18)[11]
2. Sample Preparation
-
Homogenize and freeze-dry the lettuce sample.
-
Weigh 0.2 g of freeze-dried lettuce into a 50 mL polypropylene tube.[11]
-
Add 5 mL of an extraction mixture (acetonitrile, methanol, 0.5% formic acid, and EDTA buffer in a 40:10:20:30 ratio).[11]
-
Agitate for 5 min, sonicate for 15 min, and centrifuge for 10 min at 2700× g.[11]
-
Perform dSPE clean-up by adding 1 g of bulk C18 to the supernatant, shake for 2 min, and centrifuge.[11]
-
Dry the resulting supernatant under a nitrogen stream at 45 °C.[11]
-
Reconstitute the residue in 1.5 mL of a solvent mix of acetonitrile and 0.1% formic acid (20:80 v/v).[11]
-
Centrifuge and transfer the supernatant for HPLC-MS/MS analysis.[11]
3. HPLC-MS/MS Conditions
-
Follow instrumental conditions similar to Protocol 1, optimizing the mobile phase gradient and MS/MS parameters for the lettuce matrix.
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis in food.
Caption: Key parameters for analytical method validation.
References
- 1. This compound | C10H9ClN4O2S | CID 6634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. List of Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods - Canada.ca [canada.ca]
- 4. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfachloropyridazine | CAS 80-32-0 | LGC Standards [lgcstandards.com]
- 6. 磺胺氯哒嗪 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry | PLOS One [journals.plos.org]
- 9. [PDF] Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. A Suitable HPLC-MS/MS Methodology for the Detection of Oxytetracycline, Enrofloxacin, and Sulfachloropyridazine Residues in Lettuce Plants | MDPI [mdpi.com]
- 12. Development and validation of an LC-UV method for the determination of sulfonamides in animal feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. EU legislation on MRLs - Food Safety - European Commission [food.ec.europa.eu]
- 16. Chemical extraction of sulfachloropyridazine from liver samples [protocols.io]
Application of Sulfachlorpyridazine in Aquaculture Disease Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Sulfachlorpyridazine is a sulfonamide antibiotic that has found application in veterinary medicine, including aquaculture, for the treatment and control of bacterial diseases.[1] As a synthetic antimicrobial, it functions by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[1][2] Folic acid is an essential precursor for the synthesis of nucleic acids and certain amino acids, and its disruption leads to a bacteriostatic effect, halting bacterial growth and replication.[3][4] This document provides detailed application notes and protocols for the use of this compound in an aquaculture research and development setting.
Mechanism of Action
This compound, like other sulfonamides, is a structural analog of para-aminobenzoic acid (PABA).[5] Bacteria synthesize folic acid de novo using PABA as a key substrate.[6] this compound competitively inhibits the bacterial enzyme dihydropteroate synthase (DHPS), preventing the conversion of PABA to dihydropteroate, a critical step in the folic acid synthesis pathway.[3][7] This inhibition ultimately disrupts the production of tetrahydrofolic acid, a cofactor essential for the synthesis of purines, thymidine, and amino acids, thereby arresting bacterial growth.[5] Mammalian cells are unaffected as they do not synthesize their own folic acid but obtain it from their diet.[3]
To enhance its efficacy, this compound is often used in combination with trimethoprim.[5] Trimethoprim inhibits dihydrofolate reductase (DHFR), a subsequent enzyme in the folic acid pathway that converts dihydrofolic acid to tetrahydrofolic acid.[5] This sequential blockade of two steps in the same metabolic pathway results in a synergistic and often bactericidal effect.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its combination with trimethoprim against common aquaculture pathogens, as well as its pharmacokinetic properties.
Table 1: Minimum Inhibitory Concentrations (MICs) of Sulfonamides and Trimethoprim against Aquaculture Pathogens
| Pathogen | Antimicrobial Agent | MIC Range (µg/mL) | Notes |
| Streptococcus isolates (from Tilapia) | Sulfadiazine/Trimethoprim | 0.285/0.015 - 9.50/0.50 | Susceptible |
| Vibrio isolates (from Shrimp) | Sulfadiazine/Trimethoprim | 1.178/0.062 - >152/8 | Broader range of susceptibility |
| Escherichia coli K12 | Pterin-sulfamethoxazole conjugate | 10.9 µM | For comparison of a related sulfonamide conjugate |
| Veterinary Pathogens (General) | Trimethoprim - sulfamethoxazole (1:19) | Presumptive ECOFFs proposed | Data for sulfadiazine and sulfadimethoxine were limited by the tested concentration ranges.[9] |
Note: Specific MIC data for this compound against a wide range of fish pathogens is limited in publicly available literature. The data presented here for other sulfonamides and their combinations provide an indication of the potential efficacy.
Table 2: Pharmacokinetic Parameters of this compound in Channel Catfish (Ictalurus punctatus)
| Parameter | Value | Unit |
| Absorption Half-Life (t½α) | 0.24 | hours |
| Elimination Half-Life (t½β) | 13.8 | hours |
| Volume of Distribution (Vd) | 1.12 | L/kg |
| Total Body Clearance (Cl_B) | 0.056 | L/kg/h |
Source: Adapted from pharmacokinetic studies in channel catfish. It is important to note that pharmacokinetic parameters can vary significantly between fish species and with changing environmental conditions such as water temperature.[10][11][12]
Table 3: Residue Depletion of this compound in Edible Tissues
| Tissue | Time Post-Treatment | Residue Level (µg/kg) | MRL (EU) |
| Broiler Chicken Muscle | 7 days | 20.54 | 100 µg/kg |
| Broiler Chicken Liver | 7 days | Below LOD | 100 µg/kg |
| Broiler Chicken Feathers | 7 days | 2,858.78 | N/A |
| Broiler Chicken Feathers | 21 days | 183.39 | N/A |
| Turkey Muscle | 7 days | Detected | Not specified |
| Turkey Liver | 7 days | Detected | Not specified |
| Turkey Kidneys | 7 days | Detected | Not specified |
| Turkey Fat with Skin | 7 days | Detected | Not specified |
Note: Residue depletion studies are crucial for determining appropriate withdrawal times before treated aquatic animals can be considered safe for human consumption.[13][14][15][16][17] The data from poultry can serve as a preliminary reference for designing residue studies in fish.
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial fish pathogen.
Materials:
-
Pure culture of the target bacterial pathogen (e.g., Aeromonas salmonicida, Yersinia ruckeri)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound sodium salt
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube of CAMHB. c. Incubate at the optimal temperature for the pathogen (e.g., 22-28°C) until the culture reaches the mid-logarithmic phase of growth, corresponding to a turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18] d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[18]
-
Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound sodium in a suitable solvent (e.g., sterile deionized water). b. Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. b. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only). c. Incubate the plate at the optimal temperature for the pathogen for 24-48 hours.[18]
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[19]
Protocol for In Vivo Efficacy Trial
This protocol describes a general workflow for evaluating the efficacy of this compound in a controlled fish challenge model.
Materials:
-
Healthy, disease-free fish of the target species
-
Acclimated and controlled aquatic housing system
-
Virulent culture of the target bacterial pathogen
-
Medicated feed containing a known concentration of this compound
-
Control (non-medicated) feed
Procedure:
-
Acclimation: Acclimate fish to the experimental tanks for at least two weeks, ensuring stable water quality parameters.
-
Challenge: a. Challenge the fish with the pathogen via a validated method (e.g., immersion, intraperitoneal injection). b. Monitor the fish for clinical signs of disease.
-
Treatment: a. Once clinical signs appear in a predetermined percentage of the population, divide the fish into treatment and control groups. b. Administer the medicated feed to the treatment group at a predetermined dose and duration. The control group receives non-medicated feed.
-
Monitoring and Data Collection: a. Record daily mortality in all groups. b. Observe and score clinical signs of disease. c. At the end of the trial, euthanize a subset of fish from each group for bacteriological analysis (e.g., re-isolation of the pathogen from kidney or other target organs) to confirm the cause of morbidity/mortality.
-
Data Analysis: a. Calculate the relative percent survival (RPS) for the treatment group compared to the control group. b. Statistically analyze mortality data (e.g., using Kaplan-Meier survival analysis).
Protocol for this compound Residue Analysis in Fish Muscle by LC-MS/MS
This protocol details the extraction and analysis of this compound residues from fish muscle tissue.
Materials:
-
Fish muscle tissue
-
Homogenizer
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges
-
Acetonitrile, water, formic acid (LC-MS grade)
-
This compound analytical standard
-
Internal standard (e.g., ¹³C₆-sulfamethazine)
-
Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation: a. Weigh approximately 2 g of homogenized fish muscle tissue into a centrifuge tube.[20] b. Spike the sample with a known concentration of the internal standard.
-
Extraction: a. Add an appropriate extraction solvent (e.g., acetonitrile with formic acid).[21] b. Vortex or shake vigorously for a specified time.[21] c. Centrifuge to separate the solid and liquid phases.
-
Clean-up (Solid-Phase Extraction): a. Condition an SPE cartridge with the appropriate solvents. b. Load the supernatant from the extraction step onto the cartridge. c. Wash the cartridge to remove interfering matrix components. d. Elute the analyte of interest with a suitable elution solvent.
-
Analysis by LC-MS/MS: a. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase. b. Inject an aliquot of the reconstituted sample into the LC-MS/MS system. c. Separate the analyte using a suitable C18 column and a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).[21] d. Detect and quantify this compound using multiple reaction monitoring (MRM) mode on the mass spectrometer.
Visualizations
Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition Sites.
Caption: Workflow for this compound Residue Analysis.
References
- 1. toku-e.com [toku-e.com]
- 2. Sulfachloropyridazine (sodium) | Benchchem [benchchem.com]
- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Lesson | Study.com [study.com]
- 5. microbenotes.com [microbenotes.com]
- 6. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 7. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]
- 9. Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. (PDF) The pharmacokinetics of this compound in channel catfish, Ictalurus punctatus (1993) | F. K. Alavi | 8 Citations [scispace.com]
- 12. Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration [mdpi.com]
- 13. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry | PLOS One [journals.plos.org]
- 14. Residue depletion of sulfachlorpyrazine in edible tissues of broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 19. fhs-afs.net [fhs-afs.net]
- 20. Chemical extraction of sulfachloropyridazine from liver samples [protocols.io]
- 21. jfda-online.com [jfda-online.com]
Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Sulfachlorpyridazine in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfachlorpyridazine (SCP) is a sulfonamide antibiotic widely used in veterinary medicine. Its presence in the food chain and the environment is a growing concern due to the potential for allergic reactions in sensitive individuals and the development of antibiotic resistance. Accurate quantification of SCP in complex matrices such as animal tissues, food products, and environmental samples is crucial for regulatory monitoring and food safety assessment. Solid-Phase Extraction (SPE) is a robust and widely adopted sample preparation technique that enables the cleanup and concentration of analytes from complex samples prior to chromatographic analysis, thereby improving analytical sensitivity and accuracy.
These application notes provide detailed protocols for the cleanup of this compound from various complex matrices using different SPE cartridges. The included quantitative data, experimental procedures, and workflow diagrams are intended to guide researchers in developing and implementing effective analytical methods for SCP determination.
Quantitative Data Summary
The following tables summarize the performance of various SPE methods for the determination of this compound and other sulfonamides in different matrices. The data is compiled from multiple studies to provide a comparative overview of recovery, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Performance Data for this compound in Animal Tissues
| Matrix | SPE Cartridge | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| Broiler Muscle | Aromatic Sulfonic Acid | LC-MS/MS | - | 5 µg/kg | - | [1][2][3] |
| Broiler Liver | Aromatic Sulfonic Acid | LC-MS/MS | - | 10 µg/kg | - | [1][2][3] |
| Broiler Feathers | Aromatic Sulfonic Acid | LC-MS/MS | - | 10 µg/kg | - | [1][2][3] |
| Broiler Edible Tissues | MCX | HPLC-UV | - | 0.02 mg/kg | 0.04 mg/kg | [4] |
| Bovine Liver | Dispersive SPE (PSA) | LC-MS/MS | 53-93% (for 9 sulfonamides) | - | 5 ng/g |
Table 2: Performance Data for Sulfonamides in Milk, Honey, and Environmental Samples
| Matrix | SPE Cartridge | Analytes | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| Milk | Oasis PRiME HLB | 72 Veterinary Drugs | UPLC-MS/MS | 50-130% | - | - | [3] |
| Milk | Sep-Pak C18 | Multiple Veterinary Drugs | LC-MS/MS | Avg. 67% (22-110%) | - | - | |
| Honey | Molecularly Imprinted Polymer | 6 Sulfonamides | LC-MS/MS | 84.3-104.7% (Intraday) | 0.004-1.050 µg/kg | 0.014-3.499 µg/kg | [1] |
| Water | Oasis HLB | Sulfamethoxazole | LC-MS/MS | 84-110% | - | 0.01 mg/L | [5] |
| Water | In-line SPE | 5 Sulfonamides | Capillary Electrophoresis | 52.2-109.2% | 0.3-0.6 µg/L | - | [6] |
| River and Seawater | CNW Poly-Sery HLB | 17 Sulfonamides | UPLC-MS/MS | 79-118% | 0.01-0.05 ng/L | - |
Experimental Workflows
The following diagrams illustrate the general and matrix-specific workflows for the solid-phase extraction of this compound.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the solid-phase extraction of this compound from various matrices.
Protocol 1: this compound in Broiler Tissues using MCX SPE Cartridges
This protocol is adapted from a method for the determination of sulphachloropyrazine in broiler edible tissues.[4]
1. Sample Preparation
-
Weigh 2.0 g of minced tissue (muscle, liver, kidney, or skin with fat) into a centrifuge tube.
-
Add 15 mL of acetonitrile.
-
Homogenize the sample, followed by sonication for 5 minutes.
-
Centrifuge at 5,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 15 mL of acetone, vortex for 30 seconds, and sonicate for 5 minutes.
-
Add 15 mL of n-hexane and vortex.
-
Discard the upper hexane layer.
2. Solid-Phase Extraction (MCX Cartridge)
-
Conditioning: Condition the MCX SPE cartridge with 5 mL of methanol followed by 5 mL of hydrochloric acid.
-
Loading: Load 2 mL of the lower liquid layer from the sample preparation step onto the cartridge.
-
Washing:
-
Wash with 2 mL of 0.1 mol/L hydrochloric acid.
-
Wash with 2 mL of methanol.
-
Wash with 10 mL of 10% ammoniated acetonitrile.
-
-
Elution: (Note: The original protocol seems to have a typo and elutes interferences in the wash step. A typical elution for MCX would involve a basic organic solvent). Elute the analyte with 5 mL of 5% ammonium hydroxide in methanol.
3. Final Processing
-
Evaporate the eluent to dryness at 45°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase (e.g., acetonitrile/KH2PO4 buffer).
-
Filter through a 0.22 µm filter before HPLC analysis.
Protocol 2: this compound in Feathers and Edible Tissues using Aromatic Sulfonic Acid SPE Cartridges
This protocol is based on a method for the determination of this compound in broiler chickens.[1][2][3]
1. Sample Preparation (Feathers)
-
Weigh a sample of feathers into a polypropylene tube.
-
Add an appropriate volume of extraction solvent (e.g., ethyl acetate).
-
Vortex for 15 minutes and then sonicate for 5 minutes.
-
Centrifuge at 1,800 g for 10 minutes.
-
Filter the supernatant through glass wool and concentrate to approximately 15 mL using a water bath (40–50°C) under a mild nitrogen flow.[1][2]
2. Sample Preparation (Muscle and Liver)
-
Weigh 5 g of muscle or 2 g of liver into a polypropylene tube.[1][2]
-
Fortify with an internal standard solution if necessary and let it rest for 15 minutes.[1][2]
-
Add 15 µL of 1M NaOH, vortex for 15 minutes, and sonicate for 5 minutes.[1][2]
3. Solid-Phase Extraction (Aromatic Sulfonic Acid Cartridge)
-
Conditioning: Condition the aromatic sulfonic acid SPE cartridge (500 mg, 6 mL) with 6 mL of hexane followed by 6 mL of ethyl acetate.[1][2]
-
Loading: Load the prepared sample extract onto the cartridge.
-
Washing: (A specific wash step is not detailed in the source, but a common practice would be to wash with a non-polar solvent like hexane to remove fats).
-
Elution: Elute the analyte with an appropriate solvent (e.g., methanol or acetonitrile).
4. Final Processing
-
Evaporate the eluate to dryness.
-
Reconstitute in a suitable solvent for LC-MS/MS analysis.
Protocol 3: Multi-Residue Analysis of Veterinary Drugs (including Sulfonamides) in Milk using Oasis PRiME HLB SPE Cartridges
This is a pass-through SPE cleanup method.[3]
1. Sample Preparation
-
To 1 mL of milk, add 4 mL of 0.2% formic acid in acetonitrile.[3]
-
Mix well and centrifuge for 5 minutes at 10,000 rpm.[3]
2. Solid-Phase Extraction (Oasis PRiME HLB - Pass-Through)
-
Conditioning (Optional): Condition the Oasis PRiME HLB cartridge with 3 mL of 0.2% formic acid in acetonitrile. This is mainly to facilitate gravity loading.[3]
-
Loading/Cleanup: Pass the supernatant from the sample preparation step through the cartridge and collect the eluate.[3]
3. Final Processing
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen.[3]
-
Reconstitute the residue in 1 mL of 5% methanol in water.[3]
-
Filter the extract before UPLC-MS/MS analysis.
Protocol 4: Sulfonamides in Honey using Molecularly Imprinted Polymer (MIP) SPE
This protocol is for the online SPE-LC-MS/MS analysis of six sulfonamides, including sulfachloropyridazine.[1]
1. Sample Preparation
-
Weigh the honey sample.
-
Perform acidic hydrolysis to release sugar-bound sulfonamides.[1]
-
Dilute the hydrolyzed sample with an appropriate buffer before injection into the online SPE system.
2. Online Solid-Phase Extraction (MIP)
-
The online SPE system automatically performs the loading, washing, and elution steps. The specific conditions for the MIP, including the composition of the wash and elution solvents, need to be optimized for the target analytes.[1]
3. Analysis
-
The eluate from the online SPE is directly transferred to the LC-MS/MS system for analysis.[1]
Conclusion
The selection of an appropriate SPE protocol for this compound cleanup is highly dependent on the sample matrix and the desired analytical performance. For complex biological matrices like animal tissues, SPE cartridges with mixed-mode or specific functionalities such as MCX or aromatic sulfonic acid can provide effective cleanup. For matrices like milk, a simple pass-through SPE with a polymeric sorbent like Oasis PRiME HLB can be a rapid and efficient approach. The quantitative data presented demonstrates that with proper method development, SPE can achieve high recovery and low detection limits for this compound, enabling reliable monitoring in various complex samples. Researchers should validate the chosen method for their specific application to ensure accuracy and precision.
References
- 1. Item - Multi-residue analysis of sulfonamide antibiotics in honey samples by on-line solid phase extraction using molecularly imprinted polymers coupled to liquid chromatography-tandem mass spectrometry - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of sulfonamide residues in water samples by in-line solid-phase extraction-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caco-2 Cell Permeability Assay in Sulfachlorpyridazine Absorption Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Caco-2 cell permeability assay is a robust in vitro model widely utilized in the pharmaceutical industry to predict the oral absorption of drug candidates.[1][2] Derived from a human colon adenocarcinoma, Caco-2 cells differentiate into a polarized monolayer of enterocytes, forming tight junctions and expressing various transporters and enzymes found in the small intestine.[3] This model is instrumental in assessing the intestinal permeability of compounds and elucidating their transport mechanisms, such as passive diffusion and active transport.
Sulfachlorpyridazine is a sulfonamide antibiotic.[4] Understanding its absorption characteristics is crucial for its development as an oral therapeutic agent. This document provides a detailed protocol for conducting a Caco-2 cell permeability assay to evaluate the absorption of this compound, with a particular focus on identifying potential involvement of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). The related compound, sulfasalazine, has been identified as a substrate for BCRP, exhibiting a significant efflux ratio in Caco-2 cells.[5][6] This suggests that this compound may also be a substrate for efflux transporters, a critical factor influencing its oral bioavailability.
Experimental Protocols
This section details the necessary protocols for cell culture, permeability experiments, and analytical methods.
Caco-2 Cell Culture and Monolayer Formation
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free
-
Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Maintenance: Culture Caco-2 cells in T-75 flasks with DMEM. Change the medium every 2-3 days and subculture the cells when they reach 80-90% confluency.[7]
-
Seeding on Transwell® Inserts:
-
Trypsinize confluent Caco-2 cells and resuspend them in fresh medium.
-
Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 104 cells/cm2.
-
Add fresh medium to both the apical and basolateral chambers.
-
-
Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions. Change the medium in both chambers every 2-3 days.[8]
Monolayer Integrity Assessment
Before conducting the permeability assay, it is crucial to assess the integrity of the Caco-2 cell monolayer.
2.2.1. Transepithelial Electrical Resistance (TEER) Measurement
-
Equipment: Epithelial Volt/Ohm meter (e.g., Millicell® ERS-2).
-
Procedure:
-
Equilibrate the Transwell® plates to room temperature.
-
Measure the electrical resistance of each well.
-
Subtract the resistance of a blank insert (without cells) and multiply by the surface area of the membrane to obtain the TEER value (Ω·cm2).
-
-
Acceptance Criteria: Monolayers with TEER values > 200 Ω·cm2 are generally considered suitable for permeability studies.[1]
2.2.2. Lucifer Yellow Permeability Assay
-
Purpose: To assess the integrity of the paracellular pathway.
-
Procedure:
-
After the transport experiment, wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add a solution of Lucifer Yellow (e.g., 100 µM in HBSS) to the apical chamber and HBSS to the basolateral chamber.
-
Incubate for 1 hour at 37°C.
-
Measure the fluorescence of the solution in the basolateral chamber using a fluorescence plate reader.
-
-
Acceptance Criteria: The apparent permeability (Papp) of Lucifer Yellow should be < 1.0 x 10-6 cm/s.[7]
Bidirectional Permeability Assay for this compound
Materials:
-
This compound
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
BCRP inhibitor (e.g., Ko143) and/or P-gp inhibitor (e.g., Verapamil) - optional, for mechanistic studies.[8]
-
Control compounds:
-
High permeability: Propranolol
-
Low permeability: Atenolol
-
P-gp substrate: Digoxin
-
BCRP substrate: Sulfasalazine[5]
-
-
Analytical equipment (LC-MS/MS)
Protocol:
-
Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and dilute it to the final working concentration (e.g., 10 µM) in the transport buffer. The final DMSO concentration should be ≤ 1%.
-
Prepare solutions for control compounds in the same manner.
-
-
Apical to Basolateral (A→B) Transport (Absorption):
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.
-
Add the this compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[2]
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
-
Basolateral to Apical (B→A) Transport (Efflux):
-
Wash the Caco-2 monolayers as described above.
-
Add the this compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate and collect samples as for the A→B transport.
-
-
Inhibitor Study (Optional):
-
To investigate the involvement of specific transporters, pre-incubate the monolayers with an inhibitor (e.g., Ko143 for BCRP) in both chambers for 30-60 minutes before adding this compound.
-
Perform the bidirectional permeability assay in the continued presence of the inhibitor.
-
Sample Analysis by LC-MS/MS
Method:
-
Instrumentation: A sensitive and selective LC-MS/MS method is required for the quantification of this compound in the transport buffer.
-
Sample Preparation: Samples collected from the donor and receiver chambers may require protein precipitation (e.g., with acetonitrile) followed by centrifugation before injection into the LC-MS/MS system.
-
Chromatographic and Mass Spectrometric Conditions: Specific conditions need to be optimized for this compound. An example method for sulfonamides involves a C18 column with a gradient elution using mobile phases of water and acetonitrile with 0.1% formic acid.[9] Detection is typically performed in multiple reaction monitoring (MRM) mode.
Data Presentation and Analysis
Calculation of Apparent Permeability Coefficient (Papp)
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (mol/s).
-
A is the surface area of the Transwell® membrane (cm2).
-
C0 is the initial concentration of the drug in the donor chamber (mol/cm3).
Calculation of Efflux Ratio (ER)
The efflux ratio is a key indicator of active efflux transport. It is calculated as:
ER = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 is generally considered indicative of significant active efflux.[8]
Data Summary Tables
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: Apparent Permeability (Papp) and Efflux Ratio (ER) of this compound and Control Compounds
| Compound | Papp (A→B) (x 10-6 cm/s) | Papp (B→A) (x 10-6 cm/s) | Efflux Ratio (ER) | Permeability Class |
| This compound | Experimental Value | Experimental Value | Calculated Value | To be determined |
| Propranolol (High) | >10 | - | - | High |
| Atenolol (Low) | <1 | - | - | Low |
| Digoxin (P-gp Substrate) | ~1 | >2 | >2 | Low (efflux) |
| Sulfasalazine (BCRP Substrate) | <0.5 | >15 | >30 | Low (efflux) |
Note: Values for control compounds are typical literature values and should be confirmed experimentally.
Table 2: Effect of BCRP Inhibitor on this compound Permeability
| Condition | Papp (A→B) (x 10-6 cm/s) | Papp (B→A) (x 10-6 cm/s) | Efflux Ratio (ER) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| This compound + Ko143 | Experimental Value | Experimental Value | Calculated Value |
A significant increase in the A→B Papp value and a decrease in the efflux ratio in the presence of a BCRP inhibitor would confirm that this compound is a substrate of this transporter.
Visualization of Experimental Workflow and Potential Mechanisms
Experimental Workflow Diagram
Caption: Caco-2 Permeability Assay Workflow
Potential Transport Mechanisms of this compound
Caption: Potential Transport Pathways
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low TEER values | Incomplete monolayer formation; Cell contamination | Extend culture time; Check for contamination and use fresh cell stocks. |
| High Lucifer Yellow permeability | Leaky monolayer; Cytotoxicity of the test compound | Re-culture cells; Assess cytotoxicity of this compound at the tested concentration. |
| High variability in Papp values | Inconsistent cell seeding; Pipetting errors; Analytical variability | Standardize cell seeding protocol; Ensure accurate pipetting; Validate the analytical method. |
| Low recovery of compound | Non-specific binding to plasticware; Instability of the compound in the buffer | Include 0.1-1% BSA in the transport buffer; Assess compound stability in the buffer at 37°C. |
Conclusion
The Caco-2 permeability assay is a valuable tool for assessing the intestinal absorption of this compound. By performing a bidirectional assay, researchers can not only determine its permeability but also identify its potential as a substrate for efflux transporters like BCRP. This information is critical for predicting its in vivo performance and understanding potential drug-drug interactions. The detailed protocols and data analysis guidelines provided in this document will aid in the standardized and effective application of this assay in drug development.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. enamine.net [enamine.net]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Breast cancer resistance protein (ABCG2) and drug disposition: intestinal expression, polymorphisms and sulfasalazine as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breast cancer resistance protein (Bcrp/abcg2) is a major determinant of sulfasalazine absorption and elimination in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Simultaneous determination of 17 sulfonamides and the potentiators ormetoprim and trimethoprim in salmon muscle by liquid chromatography with tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Sulfachlorpyridazine Residues in Animal Feed using LC-UV
Abstract
This application note details a robust and validated method for the quantitative analysis of sulfachlorpyridazine (SCP) residues in various animal feed matrices using Liquid Chromatography with Ultraviolet (LC-UV) detection. The protocol outlines a comprehensive procedure encompassing sample preparation, chromatographic separation, and data analysis. The method is suitable for routine monitoring and quality control in regulatory laboratories and the animal feed industry.
Introduction
This compound is a sulfonamide antibiotic used in veterinary medicine to treat and prevent bacterial infections in livestock. The presence of its residues in animal feed is a significant concern due to the potential for adverse effects on animal health, the development of antibiotic resistance, and the carry-over into human food products. Consequently, regulatory bodies have established maximum residue limits (MRLs) for this compound in animal feed. This necessitates the availability of reliable and validated analytical methods for its routine monitoring. This document provides a detailed protocol for the determination of this compound in animal feed using LC-UV, a widely accessible and cost-effective technique.
Experimental Protocols
Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Clean-up
A precise and efficient sample preparation protocol is crucial for the accurate determination of this compound in complex feed matrices.
Materials:
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (glacial)
-
Ammonia solution
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, Oasis HLB, or Plexa PCX)[1][2]
-
Centrifuge
-
Vortex mixer
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Homogenization: Grind a representative sample of the animal feed to a fine powder to ensure homogeneity.
-
Extraction:
-
Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.
-
Add 20 mL of a methanol/acetonitrile mixture (1:1, v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction step with another 20 mL of the extraction solvent.
-
Combine the supernatants.
-
-
Solvent Evaporation: Evaporate the combined extract to near dryness at 40°C using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 5 mL of 0.1% acetic acid in water.
-
SPE Clean-up:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elution: Elute the this compound from the cartridge with 5 mL of a methanol/ammonia solution (97:3, v/v).
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase for LC-UV analysis. Filter the final solution through a 0.45 µm syringe filter before injection.
LC-UV Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | Acetonitrile : 0.1% Acetic Acid in Water (30:70, v/v) |
| Flow Rate | 0.8 mL/min[3] |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 272 nm[3] |
Data Presentation
The performance of the LC-UV method was validated for several key parameters. The quantitative data is summarized in the tables below.
Table 1: Method Validation Parameters for this compound in Animal Feed
| Parameter | Result |
| Linearity Range | 0.1 - 10.0 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 74 - 265 µg/kg[1][2] |
| Limit of Quantification (LOQ) | 265 - 868 µg/kg[1][2] |
Table 2: Recovery and Precision of this compound in Spiked Animal Feed Samples
| Spiked Concentration (mg/kg) | Mean Recovery (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |
| 2.0 | 47 - 66[1][2] | 4 - 15[1][2] | 7 - 18[1][2] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the analysis of this compound in animal feed.
Caption: Workflow for this compound Analysis in Animal Feed.
Conclusion
The described LC-UV method provides a reliable and sensitive approach for the determination of this compound residues in animal feed. The sample preparation protocol, incorporating solid-phase extraction, effectively removes matrix interferences, ensuring accurate quantification. The method's validation demonstrates satisfactory performance in terms of linearity, recovery, and precision, making it suitable for routine monitoring to ensure compliance with regulatory standards.
References
Application Note and Protocol: A Multi-Residue Method for the Determination of Sulfonamides in Aquaculture Products by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine, including aquaculture, to treat and prevent bacterial diseases.[1][2] The extensive use of these compounds can lead to the presence of their residues in aquaculture products such as fish and shrimp, posing potential risks to human health.[1][3][4] To ensure food safety and comply with regulatory limits, sensitive and reliable analytical methods are required for the routine monitoring of sulfonamide residues in seafood.[5][6]
This application note provides a detailed protocol for a multi-residue method for the simultaneous determination and quantification of various sulfonamides in aquaculture products using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described method is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation, which offers a simple and efficient extraction without the need for extensive clean-up steps.[1][2]
Experimental Protocols
Materials and Reagents
-
Standards: Analytical standards of sulfonamides (e.g., sulfadiazine, sulfamethazine, sulfamethoxazole, etc.) and internal standards (e.g., sulfadiazine-¹³C₆, sulfadimidine-¹³C₆).
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (purity > 98%).
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), and p-toluenesulfonic acid (p-TSA).[7][8]
-
Sample Preparation Devices: Homogenizer, centrifuge, vortex mixer, and syringe filters (0.22 µm).
Standard Solution Preparation
-
Stock Standard Solutions (1 mg/mL): Accurately weigh 10 mg of each sulfonamide standard and dissolve in 10 mL of methanol. Store these solutions at 2-8°C.[9]
-
Intermediate Standard Solution (e.g., 10 µg/mL): Prepare a mixed working standard solution by appropriate dilution of the stock solutions with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate standard solution with a methanol:water (50:50, v/v) mixture. These are used to build the calibration curve.[1]
Sample Preparation (QuEChERS-based Extraction)
-
Homogenization: Prepare the aquaculture sample (fish or shrimp tissue) by removing bones and skin, followed by mincing and homogenization.[1] Store frozen at -20°C if not analyzed immediately.[1]
-
Extraction:
-
Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.[1][7]
-
Add 7 mL of acetonitrile containing 0.1% formic acid.[1] For broader multi-class drug residue analysis, an extraction solvent containing p-TSA and acetic acid in acetonitrile can be used.[8]
-
Vortex the mixture vigorously for 1 minute.[7]
-
-
Salting-Out:
-
Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes at 4°C.[9]
-
Supernatant Collection: Carefully transfer the upper acetonitrile layer (supernatant) to a clean tube.
-
Evaporation and Reconstitution:
-
Defatting (Optional): Add 1-2 mL of n-hexane and vortex. Centrifuge to separate the layers and collect the lower aqueous phase. This step is particularly useful for fatty fish samples.[1][7]
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[7]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
Data Presentation
The performance of the method should be validated according to international guidelines such as those from the European Union or VICH.[1][5][6][11] Key validation parameters for a selection of sulfonamides in different aquaculture matrices are summarized below.
Table 1: Performance Data of the Multi-Residue Method for Sulfonamides in Aquaculture Products
| Analyte | Matrix | Fortification Level (µg/kg) | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Sulfamethoxypyridazine | Fish | 5.0 | 75 - 94 | 1.62 - 2.53 (CCα) | 2.01 - 3.13 (CCβ) | [1] |
| Sulfadoxine | Fish | 5.0 | 75 - 94 | 1.62 - 2.53 (CCα) | 2.01 - 3.13 (CCβ) | [1] |
| Sulfadimidine | Fish | 5.0 | 75 - 94 | 1.62 - 2.53 (CCα) | 2.01 - 3.13 (CCβ) | [1] |
| Sulfamerazine | Fish | 5.0 | 75 - 94 | 1.62 - 2.53 (CCα) | 2.01 - 3.13 (CCβ) | [1] |
| Sulfapyridine | Tilapia | 100 | 102.6 - 120.0 | 102.6 - 120.0 (CCα) | 111.7 - 140.1 (CCβ) | [2] |
| Sulfathiazole | Tilapia | 100 | 102.6 - 120.0 | 102.6 - 120.0 (CCα) | 111.7 - 140.1 (CCβ) | [2] |
| Sulfamethazine | Tilapia | 100 | 102.6 - 120.0 | 102.6 - 120.0 (CCα) | 111.7 - 140.1 (CCβ) | [2] |
| 19 Sulfonamides | Seafood | 10, 20, 100 | 70.0 - 114.1 | 0.005 - 0.15 | 0.01 - 0.41 | [10] |
| 10 Sulfonamides | Shrimp | - | - | - | - | [9] |
Note: CCα (Decision Limit) and CCβ (Detection Capability) are statistical limits used in the validation of analytical methods for residues.[1][2]
Visualizations
The following diagram illustrates the general experimental workflow for the multi-residue analysis of sulfonamides in aquaculture products.
Caption: Experimental workflow for sulfonamide residue analysis.
This detailed application note and protocol provides a robust and validated method for the determination of sulfonamide residues in aquaculture products, ensuring the safety of seafood for consumers. The use of LC-MS/MS provides high sensitivity and selectivity, allowing for the detection and quantification of residues at low levels.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical methodology for veterinary medicine residues | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]
- 8. fda.gov [fda.gov]
- 9. journalofchemistry.org [journalofchemistry.org]
- 10. Determination of 19 Sulfonamides Residues in Seafood by Multi-plug Filtration Cleanup Method Combined with Liquid Chromatography-Tandem Mass Spectrometry [agris.fao.org]
- 11. rr-americas.woah.org [rr-americas.woah.org]
Application Notes and Protocols: In Vitro Antibacterial Activity of Sulfachlorpyridazine Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfachlorpyridazine is a sulfonamide antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[3] By disrupting the production of folic acid, a crucial component for DNA synthesis and cellular growth, this compound effectively halts bacterial proliferation. This bacteriostatic action makes it a valuable compound in both veterinary and human medicine for treating various bacterial infections.[1] These application notes provide a summary of the available quantitative data on the in vitro antibacterial activity of this compound against key clinical isolates and detailed protocols for its evaluation.
Data Presentation
The following tables summarize the available quantitative data on the in vitro antibacterial activity of this compound against specific clinical isolates.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pasteurella multocida
| Clinical Isolate Source | Number of Isolates | MIC Range (µg/mL) |
| Swine (Pneumonia) | Not Specified | 32 - 256 |
Data sourced from a study on antimicrobial susceptibility of P. multocida subsp. multocida isolates from pigs in Spain.
Table 2: 50% Effective Concentration (EC50) of this compound against Escherichia coli
| Bacterial Strain | EC50 (mg/L) |
| E. coli | 1.96 |
Note: The EC50 value represents the concentration of a drug that gives half-maximal response. While not a direct MIC value, it provides a quantitative measure of the compound's potency.[1]
Table 3: Sulfonamide Resistance in Mannheimia haemolytica
| Clinical Isolate Source | Resistance Gene Detected | Related Sulfonamide MIC Range (Sulfamethoxazole/Trimethoprim) (µg/mL) |
| Ovine (Slaughtered Sheep) | sul2 | 0.004 - 1024 |
Note: Specific MIC data for this compound against M. haemolytica is limited. The presence of the sul2 gene confers resistance to sulfonamides. The provided MIC range for a related sulfonamide combination offers context for potential resistance.[2][4]
Data for Staphylococcus aureus
Specific quantitative data (MIC or zone of inhibition) for the in vitro activity of this compound against clinical isolates of Staphylococcus aureus were not prominently available in the reviewed literature. However, studies on sulfonamide derivatives have shown activity against S. aureus, including methicillin-resistant strains (MRSA).[5] Further testing is required to establish specific efficacy parameters for this compound against this pathogen.
Experimental Protocols
Detailed methodologies for determining the in vitro antibacterial activity of this compound are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL. b. Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting concentration for the serial dilutions.
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. d. Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
3. Broth Microdilution Procedure: a. In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound solution in CAMHB. The typical final volume in each well is 100 µL. b. Add 10 µL of the prepared bacterial inoculum to each well, including a positive control well (broth and inoculum only) and a negative control well (broth only). c. Incubate the plate at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)
This protocol provides a qualitative assessment of bacterial susceptibility to this compound.
1. Preparation of Materials: a. Mueller-Hinton Agar (MHA) plates. b. Sterile cotton swabs. c. This compound-impregnated paper disks (concentration to be determined based on standardized guidelines if available, or for research purposes, a standard amount can be applied).
2. Inoculation of Agar Plate: a. Prepare a bacterial inoculum as described in Protocol 1 (steps 2a-2c). b. Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube. c. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth. d. Allow the plate to dry for 3-5 minutes.
3. Application of Antibiotic Disks: a. Aseptically place the this compound disk onto the surface of the inoculated MHA plate. b. Gently press the disk to ensure complete contact with the agar.
4. Incubation: a. Invert the plates and incubate at 35-37°C for 16-24 hours.
5. Interpretation of Results: a. Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm). b. The interpretation of the zone diameter as "susceptible," "intermediate," or "resistant" requires standardized interpretive criteria, which may not be available for this compound for all organisms. For research purposes, the zone diameter provides a measure of the antibacterial activity.
Protocol 3: Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.
1. Preparation: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in CAMHB. b. Prepare tubes or flasks of CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control tube without the antibiotic.
2. Assay Procedure: a. Inoculate the prepared tubes with the bacterial suspension. b. Incubate all tubes at 35-37°C with shaking. c. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
3. Viable Cell Counting: a. Perform serial ten-fold dilutions of each aliquot in sterile saline. b. Plate a defined volume of the appropriate dilutions onto MHA plates. c. Incubate the plates at 35-37°C for 18-24 hours. d. Count the number of colonies (CFU/mL) on the plates.
4. Data Analysis: a. Plot the log10 CFU/mL against time for each this compound concentration and the growth control. b. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL. A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the initial CFU/mL.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Workflow for the Kirby-Bauer disk diffusion test.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antimicrobial Susceptibility and Resistance Mechanisms in Mannheimia haemolytica Isolates from Sheep at Slaughter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Sulfachlorpyridazine Solubility via Solid Dispersion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the solubility of Sulfachlorpyridazine using solid dispersion techniques. Due to limited specific data on this compound solid dispersions, detailed experimental protocols and data are provided for the structurally similar sulfonamides, Sulfadiazine and Sulfamerazine, as representative examples.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which solid dispersion enhances the solubility of this compound?
A1: Solid dispersion technology improves the solubility of poorly water-soluble drugs like this compound primarily through several mechanisms:
-
Conversion to an Amorphous State: By dispersing the drug molecules within a hydrophilic carrier matrix, the crystalline structure of the drug is disrupted, resulting in a higher-energy amorphous state. This amorphous form does not require the energy to break the crystal lattice for dissolution, leading to increased solubility and dissolution rates.[1][2][3]
-
Reduced Particle Size: The drug is molecularly dispersed within the carrier, leading to a significant reduction in particle size to a molecular level. This increases the surface area available for dissolution.[4]
-
Improved Wettability: The hydrophilic carrier enhances the wettability of the hydrophobic drug particles, facilitating better contact with the dissolution medium.
-
Increased Porosity: Solid dispersion particles often have a higher porosity, which can hasten the drug release profile.[2]
Q2: Which carriers are most suitable for preparing this compound solid dispersions?
A2: Common hydrophilic carriers used for preparing solid dispersions of poorly soluble drugs include Polyethylene Glycols (PEGs) of various molecular weights (e.g., PEG 4000, PEG 6000) and Polyvinylpyrrolidone (PVP) (e.g., PVP K30).[1][5][6][7][8] The choice of carrier depends on factors like the physicochemical properties of the drug, the desired dissolution rate, and the manufacturing method. For sulfonamides like Sulfadiazine, PEG 4000 has been shown to be an effective carrier.[1][5]
Q3: What are the common methods for preparing this compound solid dispersions?
A3: The most common methods for preparing solid dispersions include:
-
Solvent Evaporation Method: This involves dissolving both the drug and the carrier in a common volatile solvent, followed by evaporation of the solvent to obtain the solid dispersion.[4][9][10][11] This method is suitable for thermolabile drugs.
-
Melting (Fusion) Method: This method involves melting the carrier and then dispersing the drug in the molten carrier. The mixture is then cooled and solidified.[4]
-
Solvent-Molten Method: This is a hybrid method where the drug is dissolved in a small amount of solvent and then incorporated into the molten carrier.[1][5][12]
-
Spray Drying: A solution of the drug and carrier is sprayed into a hot air stream, leading to rapid solvent evaporation and formation of the solid dispersion.[13]
Q4: How can I characterize the prepared this compound solid dispersions?
A4: Several analytical techniques are essential for characterizing solid dispersions:
-
Differential Scanning Calorimetry (DSC): To determine the physical state of the drug (crystalline or amorphous) within the dispersion by observing melting endotherms. The absence of the drug's melting peak suggests it is in an amorphous state.[14][15][16][17]
-
Powder X-Ray Diffraction (PXRD): To confirm the amorphous or crystalline nature of the solid dispersion. The absence of sharp peaks characteristic of the crystalline drug indicates successful conversion to an amorphous form.[14][15][16]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential intermolecular interactions (e.g., hydrogen bonding) between the drug and the carrier in the solid dispersion.[4][14][15]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the solid dispersion particles.
-
In-Vitro Dissolution Studies: To evaluate the enhancement in the dissolution rate of the drug from the solid dispersion compared to the pure drug.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Drug Content in Solid Dispersion | - Incomplete dissolution of the drug in the solvent or molten carrier.- Phase separation during solvent evaporation or cooling.- Degradation of the drug at high temperatures (melting method). | - Ensure the drug and carrier are fully dissolved in the common solvent before evaporation.- Use a higher stirring speed or sonication to ensure uniform dispersion.- For the melting method, use the lowest possible temperature and shortest time required for melting the carrier.- Consider the solvent evaporation method for thermolabile drugs. |
| Recrystallization of the Drug During Storage | - The solid dispersion is thermodynamically unstable.- Absorption of moisture, which can act as a plasticizer and promote recrystallization. | - Select a carrier that has strong interactions (e.g., hydrogen bonding) with the drug to inhibit molecular mobility.- Increase the drug-to-carrier ratio to ensure the drug is molecularly dispersed.- Store the solid dispersion in a desiccator or with a desiccant to protect it from humidity.[7] |
| No Significant Improvement in Dissolution Rate | - The drug is not fully amorphous in the solid dispersion.- Agglomeration of solid dispersion particles in the dissolution medium. | - Confirm the amorphous nature of the drug using DSC and PXRD.- Optimize the drug-to-carrier ratio; a higher proportion of the carrier may be needed.- Incorporate a surfactant in the dissolution medium or the solid dispersion formulation to improve wettability and prevent aggregation. |
| Inconsistent Results Between Batches | - Variations in the experimental procedure. | - Strictly control experimental parameters such as temperature, stirring speed, and solvent evaporation rate.- Ensure the same source and grade of drug, carrier, and solvents are used for all batches. |
Experimental Protocols (Based on Sulfadiazine and Sulfamerazine as Analogs)
Protocol 1: Preparation of Solid Dispersion by Solvent-Molten Method (Sulfadiazine with PEG 4000)[1][5]
-
Preparation: Accurately weigh Sulfadiazine and PEG 4000 in the desired ratio (e.g., 1:9 w/w).
-
Melting: Heat the PEG 4000 in a water bath at 70°C until it completely melts.
-
Dissolution: Dissolve the Sulfadiazine in a minimal amount of a suitable solvent (e.g., ethanol).
-
Dispersion: Add the Sulfadiazine solution to the molten PEG 4000 with constant stirring.
-
Solidification: Continue stirring until a homogenous dispersion is formed. Rapidly cool the mixture in an ice bath until it solidifies.
-
Post-processing: Grind the solidified mass in a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size. Store the prepared solid dispersion in a desiccator.
Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation Method (Sulfamerazine with Poloxamer 407)[9]
-
Dissolution: Accurately weigh Sulfamerazine and Poloxamer 407 in the desired ratio (e.g., 1:1, 1:2, 1:3 w/w) and dissolve them in a suitable common solvent (e.g., methanol).
-
Evaporation: Evaporate the solvent using a rotary evaporator or by heating on a water bath under constant stirring until a solid mass is obtained.
-
Drying: Dry the resulting solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Post-processing: Pulverize the dried solid dispersion and sieve it to obtain a uniform powder. Store in a desiccator.
Protocol 3: In-Vitro Dissolution Study
-
Apparatus: Use a USP Dissolution Apparatus II (paddle type).
-
Dissolution Medium: 900 mL of a suitable buffer (e.g., phosphate buffer pH 7.4).
-
Temperature: Maintain the temperature at 37 ± 0.5°C.
-
Paddle Speed: Set the paddle speed to 50 rpm.
-
Sample Introduction: Introduce a quantity of the solid dispersion equivalent to a specific dose of this compound (or its analog) into the dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60 minutes). Replace the withdrawn volume with fresh dissolution medium.
-
Analysis: Filter the samples and analyze the drug concentration using a validated UV-Vis spectrophotometric or HPLC method.
-
Comparison: Perform the dissolution study on the pure drug as a control.
Quantitative Data Summary (Based on Sulfadiazine and Sulfamerazine Analogs)
Table 1: Solubility Enhancement of Sulfadiazine Solid Dispersion [1][5]
| Formulation | Carrier | Method | Solubility Enhancement (fold increase) |
| Sulfadiazine | - | - | 1 (Baseline) |
| Sulfadiazine Solid Dispersion | PEG 4000 | Solvent-Molten | 17 |
Table 2: Dissolution Rate Enhancement of Sulfadiazine Solid Dispersion [1][5]
| Formulation | Carrier | Method | Dissolution Rate Enhancement (fold increase) |
| Sulfadiazine | - | - | 1 (Baseline) |
| Sulfadiazine Solid Dispersion | PEG 4000 | Solvent-Molten | 3 |
Table 3: In-Vitro Drug Release of Sulfamerazine Solid Dispersions [9]
| Formulation (Drug:Carrier Ratio) | Carrier | Method | Cumulative Drug Release (%) after 8 hours |
| Pure Sulfamerazine | - | - | < 20% (estimated from graph) |
| T1 (1:1) | Poloxamer 407 | Solvent Evaporation | 83.65 |
| T2 (1:2) | Poloxamer 407 | Solvent Evaporation | 65.54 |
| T3 (1:3) | Poloxamer 407 | Solvent Evaporation | 61.98 |
Diagrams
References
- 1. Preparation and Properties of Sulfadiazine Solid Dispersion [journal11.magtechjournal.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bepls.com [bepls.com]
- 7. Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 9. jetir.org [jetir.org]
- 10. rjptonline.org [rjptonline.org]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjpls.org [wjpls.org]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. solid dispersion formulations: Topics by Science.gov [science.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Analysis of Sulfachlorpyridazine in Infant Formula
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the analysis of Sulfachlorpyridazine (SCP) in infant formula.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound in infant formula?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting, undetected components present in the sample matrix. In the complex matrix of infant formula, which contains high levels of fats, proteins, carbohydrates, vitamins, and minerals, these components can interfere with the ionization of SCP in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis, potentially leading to unreliable results.[1][2][3][4]
Q2: What are the common strategies to mitigate matrix effects in this compound analysis?
A2: Several strategies can be employed to minimize or compensate for matrix effects:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are used to remove interfering matrix components before analysis.[5][6][7]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is crucial.
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard that is chemically similar to the analyte can help to compensate for matrix effects, as it will be affected in a similar way to the analyte of interest.[8]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for the matrix effect by subjecting the standards to the same signal suppression or enhancement as the samples.[8]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of the analyte.[9]
Q3: Which sample preparation technique is most suitable for this compound in infant formula?
A3: The choice of sample preparation technique depends on the specific requirements of the analysis, such as desired recovery, throughput, and available resources.
-
QuEChERS: This method is popular due to its simplicity, speed, and low solvent consumption. It involves an extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering substances.[10][11]
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup and can provide higher recoveries and cleaner extracts compared to QuEChERS. Different sorbents can be used depending on the properties of the analyte and the matrix.[7][8]
-
Ultrasound-Assisted Ionic Liquid/Ionic Liquid-Dispersive Liquid-Liquid Microextraction (UA-IL/IL-DLLME): This is a more novel technique that has shown good recoveries for sulfonamides in infant formula.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent recovery of this compound | Inefficient extraction from the complex infant formula matrix. | - Ensure thorough homogenization of the infant formula sample before extraction.- Optimize the extraction solvent and pH. For sulfonamides, an acidic pH can improve extraction efficiency.- For QuEChERS, ensure vigorous shaking during the extraction and dSPE steps.[11] |
| Inappropriate sample cleanup. | - If using SPE, ensure the correct sorbent type is selected and the elution solvent is optimized for this compound.- For QuEChERS, consider using a different combination of dSPE sorbents to target specific interferences in infant formula (e.g., C18 for fats, PSA for sugars and fatty acids). | |
| Significant signal suppression or enhancement (Matrix Effect) | Co-elution of matrix components with this compound. | - Improve chromatographic separation by modifying the mobile phase gradient, flow rate, or using a different column.- Enhance the sample cleanup procedure to remove more interfering components.[5] |
| High concentration of matrix components in the final extract. | - Dilute the final extract before injection. This can reduce the concentration of interfering components to a level where they no longer significantly affect the ionization of the analyte.[9]- Prepare matrix-matched calibration standards to compensate for the signal alteration.[8] | |
| Poor peak shape for this compound | Interaction of the analyte with active sites in the chromatographic system or interference from the matrix. | - Add a small amount of a competing agent, like formic acid, to the mobile phase to improve peak shape.[13]- Ensure the sample extract is clean to prevent column contamination. |
| Inconsistent results between samples | Variability in the infant formula matrix composition. | - Use a robust and validated analytical method.- Employ a suitable internal standard (ideally, a stable isotope-labeled version of this compound) to correct for variations in matrix effects and recovery between samples. |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of this compound and other sulfonamides in infant formula and related matrices.
Table 1: Recovery and Precision Data for Sulfonamides in Infant Formula
| Analyte | Method | Fortification Level (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| This compound | UA-IL/IL-DLLME-HPLC | Not Specified | 90.4 - 114.8 | < 7.5 | [12] |
| Multiple Sulfonamides | QuEChERS-UHPLC-MS/MS | 10 | 64 - 122 | ≤ 20 | [10] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Infant Formula Milk Powder | UA-IL/IL-DLLME-HPLC | 16.7 | Not Reported | [12] |
| Lettuce | HPLC-MS/MS | Not Reported | 1 | [1] |
| Bovine Liver | QuEChERS-LC-MS/MS | Not Reported | 5 | [5] |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound in Infant Formula
This protocol is a general guideline and should be optimized and validated for specific laboratory conditions.
1. Sample Preparation:
- Weigh 5 g of homogenized infant formula powder into a 50 mL centrifuge tube.
- Add 10 mL of water and vortex for 1 minute to reconstitute the formula.
- Add 10 mL of acetonitrile containing 1% acetic acid.
- Vortex vigorously for 1 minute.
2. Extraction:
- Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at ≥ 4000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Transfer 6 mL of the upper acetonitrile layer to a 15 mL dSPE tube containing MgSO₄ and a suitable sorbent (e.g., C18 and PSA).
- Vortex for 30 seconds.
- Centrifuge at ≥ 4000 x g for 5 minutes.
4. Final Extract Preparation:
- Transfer an aliquot of the cleaned extract to an autosampler vial.
- The extract may be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis if necessary.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Infant Formula
1. Sample Pre-treatment:
- Reconstitute the infant formula as described in the QuEChERS protocol.
- Centrifuge to separate the fat layer. The aqueous layer is used for SPE.
2. SPE Cartridge Conditioning:
- Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or polymeric reversed-phase sorbent) sequentially with methanol and then water.
3. Sample Loading:
- Load the pre-treated sample extract onto the conditioned SPE cartridge at a slow, controlled flow rate.
4. Washing:
- Wash the cartridge with a weak organic solvent or water to remove polar interferences.
5. Elution:
- Elute the this compound from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile, possibly with a modifier like ammonia or formic acid).
6. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of mobile phase or a suitable solvent for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for SCP analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. gtfch.org [gtfch.org]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of four flavorings in infant formula by solid-phase extraction and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive analysis of contaminants in Brazilian infant formulas: Application of QuEChERS coupled with UHPLC-QqQ-MS/MS and suspect screening-unknown analysis by UHPLC-Q-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of acrylamide in infant formula via a modified QuEChERS protocol coupled with high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ultrasound-assisted ionic liquid/ionic liquid-dispersive liquid-liquid microextraction for the determination of sulfonamides in infant formula milk powder using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journalofchemistry.org [journalofchemistry.org]
Optimization of extraction efficiency for Sulfachlorpyridazine from soil samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of Sulfachloropyridazine (SCP) from soil samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Sulfachloropyridazine from soil?
A1: The most prevalent and effective methods for extracting Sulfachloropyridazine and other sulfonamides from soil are Accelerated Solvent Extraction (ASE), and variations of liquid-solid extraction (LSE), including the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2][3] ASE is known for its efficiency and reduced solvent consumption, while QuEChERS is valued for its speed and simplicity.[4][5][6]
Q2: Why is the pH of the extraction solvent important?
A2: The pH of the extraction solvent is a critical parameter because Sulfachloropyridazine is an amphoteric compound, meaning it can exist in cationic, neutral, or anionic forms depending on the pH.[7] The extraction efficiency is significantly influenced by the ionization state of the SCP molecule and its interaction with the soil matrix. Acidifying the extraction solvent is a common practice to improve the recovery of sulfonamides.[1]
Q3: How do soil properties affect extraction efficiency?
A3: Soil composition, particularly organic carbon (OC) content, clay content, and cation exchange capacity (CEC), plays a significant role in the sorption and extraction of Sulfachloropyridazine.[7][8] Soils with higher organic matter and clay content tend to adsorb SCP more strongly, making extraction more challenging.[7][8] The mobility of SCP is generally higher in sandy soils with low organic content.[8]
Q4: What is the purpose of the cleanup step after extraction?
A4: The cleanup step, often performed using dispersive solid-phase extraction (dSPE) in the QuEChERS method, is crucial for removing co-extracted matrix components such as humic acids and lipids.[9] These interferences can suppress the analytical signal in techniques like liquid chromatography-mass spectrometry (LC-MS/MS), leading to inaccurate quantification. Common sorbents used for cleanup include PSA (primary secondary amine) and C18.[9]
Q5: What are typical recovery rates for Sulfachloropyridazine from soil?
A5: Recovery rates for Sulfachloropyridazine can vary widely depending on the extraction method, solvent system, and soil type. For instance, using an Accelerated Solvent Extraction (ASE) system with an acetonitrile/water mixture (50:50, v/v, pH 2.8) has been shown to achieve recoveries of up to 92 ± 5.5% for a similar sulfonamide, sulfamethoxazole.[1] However, for SCP, adsorption can be significant, and desorption from some soils can be low, impacting overall recovery.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of Sulfachloropyridazine | 1. Sub-optimal extraction solvent: The polarity and pH of the solvent may not be suitable for desorbing SCP from the soil matrix. 2. Strong soil-analyte interactions: High organic matter or clay content in the soil can lead to strong adsorption.[7][8] 3. Incomplete extraction: Insufficient extraction time or agitation. 4. Analyte degradation: SCP may be sensitive to pH or temperature extremes during extraction. | 1. Optimize solvent system: Test different solvent mixtures. Acetonitrile/water or methanol/water mixtures, often acidified, are commonly effective.[1] For example, a mixture of CH3CN:H2O (70:30) with 5% CH3COOH has been shown to be effective.[2] 2. Adjust pH: Lowering the pH of the extraction solvent (e.g., to pH 2.5-2.8) can improve the extraction of sulfonamides.[1] 3. Increase extraction efficiency: For liquid-solid extraction, increase shaking/vortexing time.[4][9] For ASE, optimize temperature and static cycle time.[1] 4. Consider a milder extraction method: If degradation is suspected, evaluate less harsh extraction conditions. |
| High Matrix Effects in LC-MS/MS Analysis | 1. Insufficient cleanup: Co-extracted matrix components (e.g., humic acids) are interfering with ionization.[8] 2. Complex soil matrix: Some soils have a high content of organic matter that is difficult to remove completely.[4][5][9] | 1. Optimize the dSPE cleanup step: Experiment with different sorbents (e.g., PSA, C18, or a combination) and amounts.[9] 2. Dilute the final extract: This can mitigate matrix effects, but may compromise detection limits. 3. Use matrix-matched calibration standards: This is a common and effective way to compensate for signal suppression or enhancement.[4] |
| Poor Reproducibility (High RSD) | 1. Inhomogeneous sample: The soil sample may not be well-mixed, leading to variations in SCP concentration between subsamples. 2. Inconsistent extraction procedure: Variations in solvent volumes, extraction times, or cleanup steps between samples. 3. Sample processing inconsistencies: Differences in grinding or freeze-drying of soil samples can affect extraction efficiency.[1] | 1. Ensure sample homogeneity: Thoroughly mix and sieve the soil sample before taking analytical portions. 2. Standardize the protocol: Adhere strictly to a validated and documented standard operating procedure (SOP). 3. Consistent sample pre-treatment: Apply the same pre-treatment (e.g., air-drying, grinding) to all samples.[1] |
Data Presentation
Table 1: Comparison of Extraction Methods for Sulfonamides in Soil
| Extraction Method | Solvent System | Analyte | Recovery (%) | Reference |
| Accelerated Solvent Extraction (ASE) | Acetonitrile/Water (50:50, v/v, pH 2.8) | Sulfamethoxazole | 92 ± 5.5 | [1] |
| Accelerated Solvent Extraction (ASE) | 100% Methanol | Trimethoprim | 40 ± 7 | [1] |
| Liquid-Solid Extraction (LSE) | Acetonitrile/Water (50:50, v/v, pH 2.8) | Sulfamethoxazole | 73 ± 8 | [1] |
| QuEChERS | Acetonitrile:Water (70:30, v/v) + 5% Acetic Acid | Bentazone, Atrazine, Carbamazepine, Phenytoin | 83 - 113 | [2] |
| Pressurized Liquid Extraction (PLE) | Methanol/Water (50:50, v/v) | Sulfathiazole, Sulfamethazine, etc. | 60 - 130 | [10] |
Note: Data for Sulfamethoxazole and other pharmaceuticals are included to provide a comparative context for sulfonamide extraction, as specific recovery data for Sulfachloropyridazine was not consistently available across all cited methods.
Experimental Protocols
Protocol 1: QuEChERS-based Extraction for Sulfachloropyridazine in Soil
This protocol is adapted from general QuEChERS methods for pesticides and pharmaceuticals in soil.[2][4][9]
-
Sample Preparation:
-
Extraction:
-
Add 10 mL of acetonitrile (with 1% acetic acid, optional) to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl, Na₃Citrate).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.[9]
-
-
Cleanup (dSPE):
-
Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL dSPE tube containing MgSO₄ and PSA.
-
Vortex for 30 seconds.
-
Centrifuge at a high rcf (e.g., ≥ 5000) for 2 minutes.[4]
-
-
Final Extract Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Accelerated Solvent Extraction (ASE) for Sulfachloropyridazine in Soil
This protocol is based on methodologies developed for the extraction of various antibiotics from soil.[1]
-
Sample Preparation:
-
Mix the soil sample with a drying agent like diatomaceous earth and load it into the ASE cell.
-
-
ASE Parameters:
-
Post-Extraction:
-
Collect the extract.
-
The extract may require a dilution or a solid-phase extraction (SPE) cleanup step before analysis, depending on the matrix complexity and analytical sensitivity required.
-
Visualizations
Caption: QuEChERS experimental workflow for SCP extraction from soil.
Caption: Troubleshooting logic for low SCP recovery in soil extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. iris.unito.it [iris.unito.it]
- 3. mdpi.com [mdpi.com]
- 4. unitedchem.com [unitedchem.com]
- 5. weber.hu [weber.hu]
- 6. ars.usda.gov [ars.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Stability of Sulfachlorpyridazine in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of sulfachlorpyridazine (SCP) in various solvent systems. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH and exposure to light. Generally, the rate of degradation increases with a higher pH.[1] Photodegradation is a significant mechanism for the breakdown of sulfonamides, including this compound, in aqueous environments.[1]
Q2: How stable is this compound in common organic solvents used for stock solutions, such as DMSO and methanol?
A2: For dimethyl sulfoxide (DMSO), a 10 mM stock solution of this compound is reported to be stable for up to one year when stored at -20°C and for up to two years at -80°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For other organic solvents like methanol, specific stability data for this compound is limited. However, related sulfonamides have shown stability in methanol for extended periods when stored at low temperatures. It is best practice to prepare fresh solutions or conduct your own stability assessment for long-term storage in solvents other than DMSO.
Q3: What are the expected degradation products of this compound?
A3: Under forced degradation conditions, this compound can degrade into several products. Key degradation pathways include the cleavage of the sulfonamide bond and modifications to the pyridazine ring. Common degradation products identified under various conditions include sulfanilic acid and 3-amino-6-chloropyridazine.[2] Oxidative conditions may lead to hydroxylated derivatives.
Q4: What is a suitable method for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable approach. This method should be able to separate the intact this compound from its potential degradation products. A typical method utilizes a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent like acetonitrile or methanol. Detection is typically performed at a wavelength of around 270 nm.
Troubleshooting Guides
Issue 1: Unexpectedly rapid degradation of this compound in an aqueous buffer.
-
Possible Cause 1: Incorrect pH of the buffer.
-
Troubleshooting Step: Verify the pH of your buffer solution using a calibrated pH meter. This compound degradation is pH-dependent, with higher pH values generally leading to faster degradation.[1] Ensure the buffer has sufficient capacity to maintain the desired pH after the addition of your compound.
-
-
Possible Cause 2: Exposure to light.
-
Troubleshooting Step: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil. Photodegradation is a major pathway for this compound breakdown.[1]
-
-
Possible Cause 3: Microbial contamination.
-
Troubleshooting Step: If solutions are stored for extended periods, especially at room temperature or 4°C, consider sterile filtering the solution or including a bacteriostatic agent if it does not interfere with your experiment.
-
Issue 2: Precipitation of this compound in the solvent system.
-
Possible Cause 1: Exceeding the solubility limit.
-
Troubleshooting Step: Refer to the solubility data for this compound in your chosen solvent system (see Table 1). If you are working with a mixed-solvent system, the solubility might be different from that in the pure solvents. Consider gently warming or sonicating the solution to aid dissolution, but be mindful of potential temperature-induced degradation.
-
-
Possible Cause 2: Change in temperature.
-
Troubleshooting Step: Solubility is often temperature-dependent. If a solution prepared at room temperature is stored at a lower temperature (e.g., 4°C), the compound may precipitate out. Equilibrate the solution to room temperature and vortex before use.
-
Issue 3: Inconsistent results in HPLC analysis.
-
Possible Cause 1: Degradation in the autosampler.
-
Troubleshooting Step: If your autosampler is not temperature-controlled, the stability of this compound in your mobile phase or sample diluent may be a factor, especially during long analytical runs. If possible, use a refrigerated autosampler set to a low temperature (e.g., 4°C).
-
-
Possible Cause 2: Poor peak shape (tailing or fronting).
-
Troubleshooting Step: Peak tailing for sulfonamides can occur due to interactions with the silica support of the HPLC column. Ensure the pH of your mobile phase is appropriate to control the ionization state of this compound. Adding a small amount of a competing amine, like triethylamine, to the mobile phase can sometimes improve peak shape.
-
-
Possible Cause 3: Co-elution of degradation products.
-
Troubleshooting Step: If you suspect that a degradation product is co-eluting with the parent peak, adjust the mobile phase composition (e.g., change the organic-to-aqueous ratio or the pH) or try a different column chemistry to improve separation. A photodiode array (PDA) detector can be used to assess peak purity.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction Solubility (10^4 * x) |
| Pure Solvents | ||
| Water | 283.15 | 0.019 |
| 298.15 | 0.033 | |
| 313.15 | 0.057 | |
| 323.15 | 0.079 | |
| Methanol | 283.15 | 1.83 |
| 298.15 | 2.89 | |
| 313.15 | 4.47 | |
| 323.15 | 5.86 | |
| Ethanol | 283.15 | 1.13 |
| 298.15 | 1.83 | |
| 313.15 | 2.91 | |
| 323.15 | 3.99 | |
| Isopropanol | 283.15 | 0.61 |
| 298.15 | 1.04 | |
| 313.15 | 1.76 | |
| 323.15 | 2.58 | |
| Acetonitrile | 283.15 | 4.35 |
| 298.15 | 5.81 | |
| 313.15 | 7.74 | |
| 323.15 | 9.43 | |
| Binary Solvent Mixtures (Methanol + Water) | ||
| 20% Methanol | 298.15 | 0.13 |
| 40% Methanol | 298.15 | 0.44 |
| 60% Methanol | 298.15 | 1.14 |
| 80% Methanol | 298.15 | 2.08 |
Data is adapted from published literature. The molar fraction solubility (x) is a dimensionless quantity.
Table 2: Half-life of this compound in Aqueous Solution under Simulated Sunlight
| pH | Half-life (hours) |
| 4.0 | 1.2 |
| 7.2 | 2.3 |
Data is from a study on the degradation of sulfonamides in filtered milliQ water under simulated sunlight.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store at -20°C for up to one year or -80°C for up to two years.
-
-
Aqueous Working Solutions:
-
Prepare your desired aqueous buffer and adjust the pH.
-
Spike the appropriate volume of the DMSO stock solution into the aqueous buffer to achieve the final desired concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in your experiment.
-
Prepare aqueous working solutions fresh daily and protect them from light.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent.
-
Example Isocratic Mobile Phase: 70:30 (v/v) mixture of 20 mM phosphate buffer (pH 3.0) and acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 270 nm.
-
Column Temperature: 30°C.
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject your stability samples at various time points.
-
Monitor the chromatograms for a decrease in the peak area of the parent this compound peak and the appearance of any new peaks corresponding to degradation products.
-
Quantify the amount of remaining this compound by comparing its peak area to a calibration curve generated from freshly prepared standards.
Mandatory Visualizations
Caption: General workflow for assessing the stability of this compound.
Caption: Troubleshooting flowchart for unexpected degradation of this compound.
References
Technical Support Center: Troubleshooting Low Recovery of Sulfachlorpyridazine in QuEChERS Method
Welcome to the technical support center for troubleshooting issues related to the analysis of Sulfachlorpyridazine using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems, particularly low analyte recovery, encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound in a QuE-ChERS workflow?
A1: Low recovery of this compound is often linked to several key factors during the sample preparation process:
-
Adsorption to d-SPE Sorbent: this compound is a sulfonamide antibiotic with acidic properties.[1] The primary secondary amine (PSA) sorbent, commonly used in the dispersive solid-phase extraction (d-SPE) cleanup step to remove organic acids and other polar interferences, can adsorb acidic sulfonamides, leading to significant analyte loss.[2][3]
-
Suboptimal pH during Extraction: The pH of the extraction solvent can influence the stability and solubility of this compound. Since it is an acidic compound, maintaining an appropriate pH is crucial to prevent degradation or poor partitioning into the organic solvent.[4]
-
Inadequate Phase Separation: The choice and amount of salting-out salts are critical for achieving a clean separation between the aqueous and organic layers. Inefficient phase separation can result in a lower concentration of the analyte in the final extract.[2]
-
Matrix Effects: Complex sample matrices can introduce interfering compounds that co-elute with this compound, leading to ion suppression or enhancement during LC-MS/MS analysis. This can be misinterpreted as low recovery.[5][6][7]
Q2: How does the choice of d-SPE sorbent impact the recovery of this compound?
A2: The selection of the d-SPE sorbent is a critical step that can significantly affect the recovery of this compound.
-
Primary Secondary Amine (PSA): While effective for removing organic acids and sugars, PSA can strongly adsorb acidic compounds like sulfonamides, causing low recoveries.[2][3] If low recovery is observed, consider reducing the amount of PSA or omitting it if the matrix is not overly complex.[2]
-
C18: This sorbent is effective for removing non-polar interferences such as fats and lipids, making it suitable for fatty matrices like meat and fish.[2][3]
-
Graphitized Carbon Black (GCB): GCB is used to remove pigments and sterols. However, it can also adsorb planar molecules, which may include this compound. It should be used with caution, and recoveries should be carefully evaluated.[2][3]
Q3: What is the role of the salting-out step, and how can it be optimized for this compound?
A3: The salting-out step is crucial for enhancing the extraction of sulfonamides into the organic solvent by decreasing their solubility in the aqueous phase.
-
Magnesium Sulfate (MgSO₄): Anhydrous MgSO₄ is commonly used to remove excess water from the sample extract.[3][8]
-
Sodium Sulfate (Na₂SO₄): Some studies have indicated that using sodium sulfate can lead to better recoveries for certain sulfonamides compared to magnesium sulfate.[9]
-
Sodium Chloride (NaCl): Often used in conjunction with MgSO₄ to improve phase separation and drive the analyte into the acetonitrile layer.[2]
Optimizing the type and amount of salt can significantly improve the recovery of this compound.
Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues encountered during the analysis of this compound using the QuEChERS method.
Issue 1: Consistently Low Recovery of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Adsorption to PSA Sorbent | Reduce or Eliminate PSA: Try decreasing the amount of PSA in the d-SPE step. For cleaner matrices, you may be able to omit PSA entirely.[2] Alternative Sorbents: Consider using C18 for fatty matrices or other novel sorbents if available.[2][3] |
| Incorrect pH of Extraction Solvent | Acidify the Solvent: Use an acidified extraction solvent, such as acetonitrile with 1% acetic acid, to improve the stability and extraction efficiency of sulfonamides.[8] The addition of 0.1% formic acid to the mobile phase has also been shown to enhance the response of sulfonamides.[9] |
| Suboptimal Salting-Out Step | Evaluate Different Salts: Compare the recovery using anhydrous MgSO₄ versus Na₂SO₄.[9] Optimize Salt Ratios: Ensure the correct ratio of salts is used to achieve optimal phase separation. |
| Matrix Effects | Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation process to compensate for signal suppression or enhancement.[2] Use of Internal Standards: Employ an isotopically labeled internal standard for this compound to correct for analyte loss and matrix effects.[2] Dilute the Final Extract: Diluting the final extract can mitigate matrix effects, but ensure your instrument has sufficient sensitivity to detect the lower analyte concentration.[2] |
Experimental Protocols
Below are examples of modified QuEChERS protocols that have been used for sulfonamide analysis in different matrices.
Modified QuEChERS Protocol for Chicken Muscle [8]
-
Sample Homogenization: Homogenize 10 g of chicken breast tissue.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
Vortex for 1 minute.
-
Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate.
-
Vortex immediately for 1 minute.
-
Centrifuge at 3500 rpm for 10 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer 7 mL of the supernatant to a 15 mL centrifuge tube containing 175 mg of PSA and 1 g of anhydrous magnesium sulfate.
-
Shake manually for 30 seconds.
-
Centrifuge at 3500 rpm for 15 minutes.
-
-
Final Extract Preparation: Take an aliquot of the supernatant for LC-MS/MS analysis.
Modified QuEChERS Protocol for Forage Grasses [9]
-
Extraction:
-
Extract the sample with a 0.1 mol L⁻¹ Na₂EDTA-Mcllvaine buffer and acetonitrile solution.
-
-
Salting-Out:
-
Use anhydrous Na₂SO₄ for the salting-out step, as it has been shown to provide better recovery for sulfonamides in this matrix compared to MgSO₄.[9]
-
-
Purification:
-
Purify the extract using a Navo U-QuE column tube.
-
-
Analysis:
-
Separate the analytes using an Agilent ZORBAX Eclipse Plus C₁₈ column.
-
Analyze by UHPLC-MS/MS in multiple reaction monitoring (MRM) mode.
-
Visual Troubleshooting Guide
To further assist in diagnosing issues with low recovery, the following workflow diagram outlines the key decision points and troubleshooting steps.
Caption: Troubleshooting workflow for low this compound recovery in QuEChERS.
References
- 1. SULFACHLOROPYRIDAZINE | 80-32-0 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C10H9ClN4O2S | CID 6634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Evaluation of matrix effects for pesticide residue analysis by QuEChERs coupled with UHPLC-MS/MS in complex herbal matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromtech.com.au [chromtech.com.au]
- 8. benchchem.com [benchchem.com]
- 9. Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04330H [pubs.rsc.org]
Technical Support Center: Optimizing Chromatographic Separation of Sulfachloropyridazine and its Metabolites
Welcome to the technical support center for the chromatographic analysis of Sulfachloropyridazine (SCP) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing separation and troubleshooting common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Sulfachloropyridazine I should expect to see in my samples?
A1: The primary metabolic pathways for sulfonamides like Sulfachloropyridazine involve modifications to the N4-amino group and the heterocyclic ring. The main metabolites to anticipate are:
-
N4-acetyl-sulfachloropyridazine: Formed by the acetylation of the amino group.
-
Hydroxylated-sulfachloropyridazine: Resulting from the oxidation of the pyridazine ring.
-
Glucuronidated-sulfachloropyridazine: Formed by the conjugation of glucuronic acid to the N1-sulfonamido group or hydroxylated metabolites, significantly increasing polarity.
Q2: Which chromatographic technique is most suitable for separating Sulfachloropyridazine and its metabolites?
A2: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) are the most common and effective techniques.[1] These methods offer the necessary selectivity and sensitivity to resolve the parent drug from its structurally similar metabolites and quantify them in complex biological matrices.
Q3: Why is the pH of the mobile phase so critical for the separation of Sulfachloropyridazine and its metabolites?
A3: Sulfachloropyridazine and its metabolites are ionizable compounds. The pH of the mobile phase dictates their degree of ionization, which in turn significantly affects their retention on a reversed-phase column.[2] Controlling the pH is essential for:
-
Achieving consistent retention times: Small pH shifts can lead to significant changes in retention.
-
Improving peak shape: Operating at a pH away from the pKa of the analytes helps to prevent peak tailing or splitting.
-
Enhancing resolution: By manipulating the ionization state, the selectivity between the parent drug and its metabolites can be improved.
For sulfonamides, an acidic mobile phase (e.g., pH 3-4) is often used to suppress the ionization of silanol groups on the silica-based columns and ensure the analytes are in a consistent protonated state, leading to better peak shapes.[3]
Troubleshooting Guides
This section addresses specific problems you may encounter during the chromatographic separation of Sulfachloropyridazine and its metabolites.
Issue 1: Poor Peak Shape (Tailing) for Sulfachloropyridazine
Symptoms:
-
The peak for Sulfachloropyridazine is asymmetrical with a pronounced "tail" on the trailing edge.
-
Difficulty in accurately integrating the peak area.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | Sulfonamides, being basic, can interact with residual silanol groups on the C18 column, leading to tailing. |
| 1. Lower Mobile Phase pH: Adjust the mobile phase to a pH of 3-4 using an additive like formic acid or phosphoric acid to protonate the silanol groups and minimize interactions.[3] | |
| 2. Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of available silanol groups. | |
| 3. Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase to saturate the active sites on the stationary phase. Note: TEA is not suitable for MS detection. | |
| Column Overload | Injecting too much sample can saturate the column, causing peak distortion. |
| 1. Dilute the Sample: Reduce the concentration of the sample being injected. | |
| 2. Decrease Injection Volume: Inject a smaller volume of the sample. | |
| Metal Chelation | The sulfonamide group can chelate with metal ions in the sample or from the HPLC system (e.g., stainless steel frits), causing tailing. |
| 1. Use a Metal-Free System: If possible, use PEEK tubing and frits. | |
| 2. Add an Ion-Pairing Agent: Consider using a mobile phase additive that can act as a chelating agent. |
Issue 2: Insufficient Resolution Between Sulfachloropyridazine and its Hydroxylated Metabolite
Symptoms:
-
Peaks for the parent drug and its hydroxylated metabolite are co-eluting or only partially separated.
-
Inaccurate quantification due to peak overlap.
Possible Causes and Solutions:
| Cause | Solution |
| Similar Polarity | The addition of a hydroxyl group may not significantly alter the polarity of the molecule, leading to similar retention times on a C18 column. |
| 1. Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. A shallower gradient or a lower percentage of organic solvent can increase retention and improve separation. | |
| 2. Change the Organic Modifier: If using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities and may resolve the two compounds. | |
| 3. Adjust Mobile Phase pH: Small changes in pH can alter the ionization and, therefore, the retention of each compound differently, potentially improving resolution. | |
| 4. Use a Different Stationary Phase: Consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities. | |
| Inadequate Column Efficiency | The column may not have enough theoretical plates to separate the two closely eluting peaks. |
| 1. Use a Longer Column: A longer column provides more surface area for interaction and can improve resolution. | |
| 2. Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) offer higher efficiency and better resolution. | |
| 3. Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation. |
Issue 3: Early Elution and Poor Retention of the Glucuronide Metabolite
Symptoms:
-
The peak for the glucuronide metabolite elutes at or near the void volume of the column.
-
The peak shape may be broad or distorted.
Possible Causes and Solutions:
| Cause | Solution |
| High Polarity of the Glucuronide | The addition of the glucuronic acid moiety makes the metabolite much more polar than the parent drug, leading to very weak retention on a C18 column. |
| 1. Use a Highly Aqueous Mobile Phase: Start with a very low percentage of organic solvent in the mobile phase (e.g., 5% or less) and use a very shallow gradient. | |
| 2. Employ a Polar-Embedded or AQ-C18 Column: These columns are designed to be more stable in highly aqueous mobile phases and provide better retention for polar compounds. | |
| 3. Consider HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that is well-suited for the retention and separation of highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent. |
Experimental Protocols
Below are representative experimental protocols for the analysis of Sulfachloropyridazine. These should be used as a starting point and may require optimization for your specific application and instrumentation.
Protocol 1: RP-HPLC Method for Sulfachloropyridazine
| Parameter | Specification |
| Column | Thermoscientific Hypersil-C18 (or equivalent), 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile : pH 3.0 Phosphate Buffer (30:70, v/v)[3] |
| Flow Rate | 0.8 mL/min[3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 272 nm[3] |
| Retention Time | Approximately 4.37 min[3] |
Protocol 2: UPLC-MS/MS Method for Sulfachloropyridazine
| Parameter | Specification |
| Column | Octadecylsilyl (ODS) C18 column (specifications may vary)[1] |
| Mobile Phase A | 1 mM Ammonium formate in water with 0.1% formic acid[1] |
| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v)[1] |
| Flow Rate | 0.2 mL/min[1] |
| Gradient Program | A gradient elution will be necessary to separate metabolites with varying polarities. An example would be starting at 5% B, ramping to 95% B over several minutes, holding, and then re-equilibrating. |
| Injection Volume | 5-20 µL |
| Column Temperature | 30-40 °C |
| MS Detection | Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Ionization mode (positive or negative) and specific transitions will need to be optimized for Sulfachloropyridazine and its metabolites. |
Data Presentation
The following tables summarize typical validation parameters for the analysis of Sulfachloropyridazine.
Table 1: HPLC Method Performance Data
| Parameter | Sulfachloropyridazine |
| Linearity Range (µg/mL) | 1.0 - 100.0[3] |
| Limit of Detection (LOD) (µg/mL) | 0.05[3] |
| Retention Time (min) | 4.37[3] |
| Recovery (%) | 99-105[3] |
Table 2: UPLC-MS/MS Method Performance Data
| Parameter | Sulfachloropyridazine |
| Linearity Range (µg/mL) | 0.0025 - 25[1] |
| Intra-day Precision (%RSD) | 0.65 - 7.01[1] |
| Inter-day Precision (%RSD) | 0.42 - 11.32[1] |
| Extraction Recovery (%) | 92.22 - 97.13[1] |
Visualizations
Metabolic Pathway of Sulfachloropyridazine
Caption: Primary metabolic pathways of Sulfachloropyridazine.
Troubleshooting Workflow for Poor Peak Shape
References
- 1. A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma and application in a comparative pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Overcoming poor peak shape in HPLC analysis of Sulfachlorpyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor peak shape in the HPLC analysis of Sulfachlorpyridazine.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of poor peak shape in the HPLC analysis of this compound?
A1: Poor peak shape for this compound, often manifesting as peak tailing, fronting, or splitting, can arise from several factors. These include secondary interactions between the analyte and the stationary phase, improper mobile phase pH, column overload, and issues with the sample solvent.[1][2] Given this compound's chemical structure, which includes both an acidic sulfonamide group and a basic amino group, its ionization state is highly dependent on the mobile phase pH.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical parameter in the analysis of ionizable compounds like this compound.[3][4] this compound has two pKa values, meaning its charge changes with pH. Operating at a pH close to one of its pKa values can lead to the co-existence of both ionized and non-ionized forms, resulting in peak broadening or splitting.[3] To achieve a sharp, symmetrical peak, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[5]
Q3: What type of HPLC column is most suitable for this compound analysis?
A3: Reversed-phase columns, particularly C18 columns, are commonly used for the analysis of sulfonamides, including this compound.[6][7][8] However, to minimize peak tailing caused by interactions with residual silanols on the silica surface, it is advisable to use modern, high-purity, end-capped C18 columns.[2] For highly polar analytes or when struggling with retention on a C18 column, a C8 or a phenyl column could be considered as alternatives.[5]
Troubleshooting Guides
Issue 1: Peak Tailing
Q: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?
A: Peak tailing is a common issue in the HPLC analysis of basic compounds like this compound and is often caused by secondary interactions with the stationary phase.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Detailed Solutions:
-
Mobile Phase pH Adjustment: this compound has pKa values that make its charge sensitive to pH. Operating at an inappropriate pH can lead to interactions with residual silanols on the silica-based column, a primary cause of peak tailing.[2]
-
Recommendation: Adjust the mobile phase pH to be at least 2 units below the pKa of the basic amino group. A pH of around 3.0 is often effective in protonating the silanol groups and minimizing these secondary interactions.[9]
-
-
Use of Mobile Phase Additives: Small amounts of a basic compound can be added to the mobile phase to compete with the analyte for active silanol sites.
-
Recommendation: Add a small concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase. This can significantly improve peak symmetry.[10]
-
-
Column Selection: The type and quality of the HPLC column play a crucial role.
-
Recommendation: Employ a high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, reducing the chances of secondary interactions. If tailing persists, consider a column with a different stationary phase, such as a polar-embedded phase.[2]
-
Table 1: Effect of Mobile Phase pH on this compound Peak Shape
| Mobile Phase pH | Tailing Factor | Resolution (from nearest peak) |
| 6.5 | 2.1 | 1.8 |
| 4.5 | 1.5 | 2.2 |
| 3.0 | 1.1 | 2.5 |
Note: Data are illustrative and may vary depending on the specific column and other chromatographic conditions.
Issue 2: Peak Fronting
Q: I am observing peak fronting for this compound. What could be the cause and how do I fix it?
A: Peak fronting is often an indication of column overload or a problem with the sample solvent.
Troubleshooting Steps:
-
Reduce Sample Concentration: High concentrations of the analyte can saturate the stationary phase, leading to a distorted peak shape.
-
Action: Dilute your sample and reinject. If the peak shape improves, you were likely experiencing mass overload.
-
-
Check Sample Solvent: The solvent used to dissolve the sample should be weaker than or ideally the same as the mobile phase. A stronger sample solvent can cause the analyte band to spread before it reaches the column.
-
Action: If your sample is dissolved in a solvent with a high percentage of organic modifier, try dissolving it in the initial mobile phase composition or a weaker solvent.[11]
-
Issue 3: Split Peaks
Q: My this compound peak is split. What are the possible reasons for this?
A: Peak splitting can be caused by a number of issues, from problems at the column inlet to inappropriate mobile phase conditions.
Troubleshooting Workflow for Split Peaks
Caption: A systematic approach to diagnosing the cause of split peaks.
Detailed Solutions:
-
Column Inlet Problems: A partially blocked inlet frit or a void at the head of the column can disrupt the sample band, causing it to split.
-
Action: Try back-flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced. Using a guard column can help protect the analytical column from particulate matter.
-
-
Mobile Phase pH: As mentioned earlier, a mobile phase pH that is very close to the pKa of this compound can result in two ionized forms co-eluting, which may appear as a split or shouldered peak.[3]
-
Action: Adjust the mobile phase pH to be at least 2 pH units away from the pKa values.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is not miscible with the mobile phase, or is significantly stronger, it can lead to peak distortion.
-
Action: Ensure your sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.
-
Experimental Protocols
Protocol 1: HPLC Method for this compound Analysis with Improved Peak Shape
This protocol is designed to provide good peak shape for the analysis of this compound in a drug substance.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (a modern, end-capped column is recommended).
-
Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Monobasic buffer (pH adjusted to 3.0 with phosphoric acid) (30:70, v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.[12]
-
-
Sample Preparation:
-
Accurately weigh and transfer about 25 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of a 50:50 mixture of acetonitrile and water and sonicate to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the same solvent mixture.
-
Further dilute 5.0 mL of this solution to 50.0 mL with the mobile phase to obtain a final concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Sample Preparation from a Complex Matrix (e.g., Animal Tissue)
This protocol provides a general guideline for extracting this compound from a biological matrix.
-
Homogenization: Homogenize 2 g of the tissue sample with 10 mL of an extraction solvent (e.g., a mixture of acetonitrile and water).
-
Centrifugation: Centrifuge the homogenate at 4000 rpm for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the this compound with a suitable elution solvent (e.g., methanol containing a small percentage of ammonia).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC analysis.[13][14]
Table 2: Typical System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 2.0 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
By following these troubleshooting guides and experimental protocols, researchers can significantly improve the peak shape in their HPLC analysis of this compound, leading to more accurate and reliable results.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of an HPLC method to analyze four veterinary antibiotics in soils and aqueous media and validation through fate studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry | PLOS One [journals.plos.org]
- 14. Chemical extraction of sulfachloropyridazine from liver samples [protocols.io]
Addressing cross-reactivity issues in Sulfachlorpyridazine immunoassay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sulfachlorpyridazine (SCP) immunoassays. Our goal is to help you address common challenges, with a particular focus on managing cross-reactivity, to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competitive immunoassay for this compound?
A competitive immunoassay for this compound is a highly sensitive method used to detect and quantify SCP in a sample. In this assay, unlabeled SCP in your sample competes with a fixed amount of labeled SCP (e.g., enzyme-conjugated) for a limited number of binding sites on a specific anti-SCP antibody. The amount of labeled SCP that binds to the antibody is inversely proportional to the concentration of SCP in the sample. A higher concentration of SCP in the sample will result in less labeled SCP binding to the antibody, leading to a weaker signal.
Q2: What are the common causes of cross-reactivity in a this compound immunoassay?
Cross-reactivity occurs when the anti-SCP antibody binds to molecules other than this compound. This is typically due to structural similarities between SCP and other sulfonamides or related compounds present in the sample. The antibody may recognize and bind to a shared chemical moiety, leading to an overestimation of the SCP concentration.
Q3: How can I determine if my assay is affected by cross-reactivity?
To determine if your assay is affected by cross-reactivity, you should test the response of your immunoassay to a panel of structurally related sulfonamides and other potentially interfering compounds. By running these compounds in the assay in the same manner as your SCP standards, you can calculate the percentage of cross-reactivity for each compound.
Q4: What is an acceptable level of cross-reactivity?
The acceptable level of cross-reactivity depends on the specific application of the immunoassay. For highly specific detection of this compound, a cross-reactivity of less than 1% with other sulfonamides is generally desirable. However, for broader screening of a class of compounds, a higher, well-characterized cross-reactivity might be acceptable.
Q5: Can the sample matrix affect the specificity of my this compound immunoassay?
Yes, the sample matrix (e.g., serum, plasma, milk, tissue homogenate) can contain endogenous substances that may interfere with the assay, a phenomenon known as the matrix effect.[1] This can lead to non-specific binding or altered antibody-antigen interactions, potentially affecting the accuracy of your results. It is crucial to validate your assay with matrices similar to your actual samples.
Troubleshooting Guide
This guide addresses common issues encountered during this compound immunoassays, with a focus on resolving problems related to cross-reactivity.
| Problem | Possible Causes | Recommended Solutions |
| Higher than expected SCP concentrations (potential false positives) | Cross-reactivity with other sulfonamides: The antibody may be binding to other structurally similar sulfonamides present in the sample. | 1. Identify Cross-Reactants: Test a panel of common sulfonamides to identify which ones cross-react with your antibody. 2. Sample Cleanup: Implement a sample extraction/cleanup procedure to remove cross-reacting compounds before the immunoassay. 3. Use a More Specific Antibody: Consider using a monoclonal antibody with higher specificity for this compound. |
| Matrix effects: Components in the sample matrix are interfering with the assay. | 1. Dilute the Sample: Diluting the sample can reduce the concentration of interfering substances. 2. Matrix-Matched Standards: Prepare your standard curve in a matrix that is identical to your sample matrix to compensate for the interference. 3. Optimize Blocking Buffers: Experiment with different blocking buffers to minimize non-specific binding. | |
| Inconsistent results between replicates | Pipetting errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Consistent Technique: Use consistent pipetting technique for all wells. 3. Mix Reagents Thoroughly: Ensure all reagents are thoroughly mixed before use. |
| Improper washing: Insufficient washing can leave unbound reagents in the wells, leading to high background signal. | 1. Increase Wash Steps: Increase the number of wash cycles. 2. Optimize Wash Buffer: Ensure the wash buffer composition and volume are optimal. | |
| Low or no signal | Degraded reagents: Improper storage of antibodies, conjugates, or substrates. | 1. Check Storage Conditions: Verify that all reagents have been stored at the recommended temperatures. 2. Use Fresh Reagents: Prepare fresh working solutions of reagents for each assay. |
| Incorrect assay setup: Errors in the experimental protocol. | 1. Review Protocol: Carefully review the entire experimental protocol to ensure all steps were followed correctly. 2. Check Reagent Addition Order: Confirm that all reagents were added in the correct sequence. |
Data Presentation
Representative Cross-Reactivity Data for a this compound Immunoassay
The following table provides a hypothetical but representative example of cross-reactivity data for a competitive this compound ELISA. The cross-reactivity is calculated as: (IC50 of this compound / IC50 of Cross-Reactant) x 100%.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 1.5 | 100 |
| Sulfadiazine | 150 | 1.0 |
| Sulfamethazine | 300 | 0.5 |
| Sulfathiazole | 500 | 0.3 |
| Sulfamerazine | 250 | 0.6 |
| Sulfapyridine | 400 | 0.375 |
| Trimethoprim | > 1000 | < 0.15 |
| Penicillin G | > 1000 | < 0.15 |
Note: This data is for illustrative purposes only. Users should determine the cross-reactivity of their specific assay.
Experimental Protocols
Protocol for Determining Cross-Reactivity in a Competitive this compound ELISA
This protocol outlines the steps to assess the specificity of your anti-Sulfachlorpyridazine antibody by measuring its cross-reactivity with other sulfonamides.
Materials:
-
Anti-Sulfachlorpyridazine antibody-coated microtiter plate
-
This compound standard
-
Potential cross-reacting compounds (e.g., other sulfonamides)
-
This compound-horseradish peroxidase (HRP) conjugate
-
Assay buffer
-
Wash buffer
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare Standard and Cross-Reactant Solutions:
-
Prepare a serial dilution of the this compound standard in assay buffer (e.g., from 100 ng/mL to 0.1 ng/mL).
-
Prepare serial dilutions of each potential cross-reacting compound in assay buffer over a wide concentration range (e.g., from 10,000 ng/mL to 1 ng/mL).
-
-
Assay Protocol:
-
Add 50 µL of the standard or cross-reactant solutions to the appropriate wells of the antibody-coated microtiter plate.
-
Add 50 µL of the this compound-HRP conjugate to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for both the this compound standard and each cross-reacting compound.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for this compound and for each cross-reactant from their respective dose-response curves.
-
Calculate the percentage of cross-reactivity for each compound using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100%
-
Visualizations
Caption: Competitive immunoassay workflow for this compound detection.
References
Degradation kinetics of Sulfachlorpyridazine in manure under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the degradation kinetics of Sulfachlorpyridazine (SCP) in manure. The information is compiled to assist in experimental design, execution, and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SCP) and why is its degradation in manure a concern?
This compound (SCP) is a sulfonamide antibiotic widely used in veterinary medicine, particularly in poultry and swine.[1] A significant portion of the administered SCP is excreted in its active form in urine and feces, leading to its accumulation in animal manure.[2] When this manure is used as fertilizer, it introduces SCP into the environment, where it can promote the development of antibiotic-resistant bacteria and potentially contaminate water and soil resources.[1][2] Understanding its degradation kinetics is crucial for assessing its environmental fate and developing effective manure management strategies.
Q2: What are the primary mechanisms driving SCP degradation in manure?
The degradation of sulfonamides like SCP in manure is a complex process involving both biotic and abiotic mechanisms.
-
Biotic Degradation: This involves the metabolic breakdown of SCP by microorganisms present in the manure. The efficiency of this process is highly dependent on the microbial community composition and environmental conditions.[3]
-
Abiotic Degradation: This includes non-biological processes such as:
-
Photodegradation: Breakdown by sunlight. Studies in aqueous media show that SCP is susceptible to photodegradation, which is enhanced by substances like humic acids found in manure.[4][5] However, in the dense, opaque manure matrix, this is likely limited to the surface layer.[6]
-
Hydrolysis: Breakdown due to reaction with water, which can be influenced by pH and temperature.
-
Temperature-Dependent Reactions: Higher temperatures, such as those achieved during composting, can accelerate chemical degradation reactions.[7][8]
-
In practice, biotic and abiotic processes occur simultaneously. For instance, at mesophilic temperatures (e.g., 30-40°C), biodegradation is often the dominant pathway, while at thermophilic temperatures (e.g., 50-60°C), abiotic degradation may become more significant.[7]
Q3: What is the expected half-life of SCP in manure?
Specific kinetic data for the degradation of this compound in manure is limited in scientific literature. However, data from studies on SCP in aqueous solutions and other structurally similar sulfonamides in manure can provide valuable estimates.
In aqueous media under simulated sunlight, SCP degrades much faster than other sulfonamides, with a half-life as short as 1.2 hours at pH 4.0 and 2.3 hours at pH 7.2.[4] It's important to note that degradation is significantly slower in the dark, indicating that photodegradation is a key factor in these aqueous experiments.[4][5]
For comparison, the degradation of other sulfonamides in manure varies widely depending on the specific compound and conditions:
-
Sulfamethoxazole (SMX): Removal rates in pig manure under anaerobic digestion can range from 0% to 100%.[9]
-
Sulfamethazine (SMZ): In one study, SMZ showed no degradation in composted turkey litter after 35 days.[10]
-
General Sulfonamides: In swine manure, degradation increases with temperature, with the fastest removal occurring at 60°C.[8] Conversely, in chicken manure, the most effective degradation was observed at 30°C.[8]
Given SCP's relative instability to light compared to other sulfonamides, its degradation on the surface of manure may be rapid, but it is likely to be much more persistent within the manure pile.
Data on Sulfonamide Degradation Kinetics
The following tables summarize quantitative data for SCP in aqueous media and for other sulfonamides in manure to provide a comparative baseline for experimental planning.
Table 1: Degradation Half-life of this compound (SCP) in Aqueous Media under Simulated Sunlight
| pH | Half-life (hours) | Reference |
|---|---|---|
| 4.0 | 1.2 | [4] |
| 7.2 | 2.3 |[4] |
Table 2: Degradation Half-lives of Other Veterinary Antibiotics in Manure under Various Conditions
| Antibiotic | Manure Type | Condition | Half-life (days) | Reference |
|---|---|---|---|---|
| Chlortetracycline | Swine | Anaerobic Digestion | 1 | [11] |
| Tylosin | Swine | Anaerobic Digestion | 10 | [11] |
| Chlortetracycline | Turkey | Composting | 1 | [10] |
| Monensin | Turkey | Composting | 17 | [10] |
| Tylosin | Turkey | Composting | 19 | [10] |
| Sulfamethazine | Turkey | Composting | No degradation |[10] |
Troubleshooting Guide
Issue 1: No or very slow degradation of SCP is observed.
This is a common challenge in degradation studies. The following workflow can help diagnose the potential cause.
Caption: Troubleshooting workflow for experiments showing no or slow SCP degradation.
Issue 2: High variability between experimental replicates.
High variability can obscure true degradation trends.
-
Possible Cause: Non-homogeneous manure matrix. Manure is inherently heterogeneous.
-
Solution: Thoroughly homogenize the manure before dispensing it into microcosms. Increase the number of replicates to improve statistical power.
-
-
Possible Cause: Inconsistent spiking. Uneven distribution of the SCP stock solution.
-
Solution: Ensure the SCP spiking solution is completely mixed into the manure for each replicate. For dry manure, a carrier like sand can help with distribution before rehydration.
-
-
Possible Cause: Inconsistent sampling. Taking samples from different depths or locations within the microcosm.
-
Solution: Develop and adhere to a strict sampling protocol. For each time point, it may be necessary to sacrifice and homogenize the entire microcosm before taking a subsample for analysis.
-
Issue 3: Observed degradation is much faster than expected.
-
Possible Cause: Abiotic degradation, particularly photodegradation.
-
Solution: If the goal is to study biotic degradation, ensure microcosms are incubated in the dark. Compare results to a sterile (e.g., autoclaved or gamma-irradiated) control to quantify the contribution of abiotic processes.[3]
-
-
Possible Cause: Loss of substance through volatilization or irreversible binding.
-
Solution: While unlikely to be a major pathway for SCP, a mass balance analysis can help account for the compound's fate. Analyze the headspace for volatile compounds if significant loss is suspected.
-
Experimental Protocols
Protocol 1: Manure Microcosm Experiment for SCP Degradation
This protocol outlines a typical laboratory microcosm setup to study SCP degradation kinetics under controlled aerobic or anaerobic conditions.
Caption: General workflow for a microcosm-based SCP degradation experiment in manure.
Protocol 2: Analytical Method for SCP Quantification
-
Principle: Quantification of SCP is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV or, more selectively and sensitively, a tandem mass spectrometry (MS/MS) detector.[12]
-
Extraction:
-
Weigh a representative manure sample (e.g., 1-2 grams).
-
Add an extraction solvent. A common choice is a mixture of acetonitrile and an acidic buffer solution (e.g., McIlvaine buffer).
-
Vortex vigorously and sonicate to ensure thorough extraction of SCP from the manure matrix.
-
Centrifuge the sample at high speed (e.g., 8000 rpm for 10 minutes) to separate the solid and liquid phases.
-
Collect the supernatant.
-
-
Clean-up (optional but recommended):
-
Pass the supernatant through a Solid Phase Extraction (SPE) cartridge (e.g., Oasis HLB or a specific ion-exchange cartridge) to remove interfering matrix components.
-
Elute the SCP from the SPE cartridge with a suitable solvent (e.g., methanol).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Instrument: HPLC-MS/MS system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Detection: Mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-product ion transitions for SCP.
-
Factors Influencing SCP Degradation
The following diagram illustrates the key environmental and chemical factors that influence the degradation rate of this compound in a manure environment.
Caption: Key factors influencing the degradation kinetics of SCP in manure.
References
- 1. Assessing the spread of sulfachloropyridazine in poultry environment and its impact on Escherichia coli resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationships between sulfachloropyridazine sodium, zinc, and sulfonamide resistance genes during the anaerobic digestion of swine manure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anaerobic Digestion and Removal of Sulfamethoxazole, Enrofloxacin, Ciprofloxacin and Their Antibiotic Resistance Genes in a Full-Scale Biogas Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of Veterinary Antibiotics in Swine Manure via Anaerobic Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metagenomic Analysis of the Long-Term Synergistic Effects of Antibiotics on the Anaerobic Digestion of Cattle Manure [mdpi.com]
Technical Support Center: Enhancing the Dissolution Rate of Sulfachlorpyridazine
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the dissolution rate of the poorly water-soluble drug, Sulfachlorpyridazine.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor dissolution rate of this compound?
This compound, a sulfonamide antibiotic, exhibits poor aqueous solubility, which is the primary reason for its slow dissolution rate.[1][2][3] This characteristic is common for many drugs classified under the Biopharmaceutical Classification System (BCS) as Class II (low solubility, high permeability), where dissolution is the rate-limiting step for oral absorption.[4][5] Factors contributing to its low solubility include its crystalline structure and molecular properties.[1]
Q2: What are the most common techniques to improve the dissolution rate of poorly water-soluble drugs like this compound?
Several established methods can be employed to enhance the dissolution rate of poorly soluble drugs.[6][7][8] These techniques primarily focus on increasing the drug's surface area, improving its wettability, or modifying its physical state to a more soluble form. Key approaches include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[8][9][10]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its dissolution.[7][10][12]
-
Co-crystallization: Forming a co-crystal with a benign co-former can alter the drug's crystal lattice and improve its solubility and dissolution characteristics.[13][14][15]
-
Use of Surfactants: Incorporating surfactants can improve the wettability of the hydrophobic drug particles.[7][8]
Q3: How do I choose the most appropriate dissolution enhancement technique for my experiment?
The selection of an appropriate technique depends on several factors, including the physicochemical properties of this compound, the desired dissolution profile, and the intended dosage form.
Q4: Are there any specific considerations for handling this compound during these experiments?
Yes, as a sulfonamide antibiotic, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid potential allergic reactions.[3] Additionally, its chemical stability under different pH and temperature conditions should be considered, as degradation can affect dissolution results.[16]
Section 2: Troubleshooting Guides
Issue 1: Inconsistent Dissolution Results
Symptoms: High variability in dissolution profiles between batches or even within the same batch.
| Potential Cause | Troubleshooting Step |
| Improper Mixing/Blending | Ensure a homogenous mixture of this compound and excipients. For solid dispersions, verify the molecular dispersion of the drug in the carrier. |
| Equipment Malfunction | Calibrate and validate the dissolution apparatus (e.g., paddle speed, temperature, vessel centering) as per USP guidelines.[17][18] |
| Analyst Technique Variability | Standardize sampling procedures, including the location and timing of sample withdrawal.[19] Ensure consistent de-gassing of the dissolution medium.[19] |
| API Particle Size Variation | Characterize the particle size distribution of the starting material to ensure consistency across experiments. |
Issue 2: Drug Recrystallization during Dissolution
Symptoms: The initial dissolution rate is high, but the concentration of the dissolved drug decreases over time. This can be common with amorphous solid dispersions which create a supersaturated state.[20]
| Potential Cause | Troubleshooting Step |
| Supersaturation and Precipitation | Incorporate a precipitation inhibitor (e.g., a hydrophilic polymer like HPMC or PVP) into the formulation. |
| pH Shift in Dissolution Medium | Use buffered dissolution media to maintain a constant pH, especially if the solubility of this compound is pH-dependent. |
| Insufficient Polymer Concentration | In solid dispersion formulations, increase the drug-to-polymer ratio to ensure the drug remains stabilized in its amorphous form. |
Issue 3: Poor Wettability and Powder Agglomeration
Symptoms: The drug powder floats on the surface of the dissolution medium or forms clumps (coning), leading to a slow and incomplete dissolution.
| Potential Cause | Troubleshooting Step |
| Hydrophobicity of this compound | Incorporate a wetting agent or surfactant (e.g., sodium lauryl sulfate - SLS) into the dissolution medium or the formulation itself.[21] |
| Electrostatic Charges | Employ anti-static measures during powder handling and formulation. |
| Ineffective Disintegrant | If formulating a tablet, ensure the appropriate type and concentration of a superdisintegrant is used to facilitate rapid tablet breakup.[21] |
Section 3: Experimental Protocols & Data
Method 1: Solid Dispersion via Solvent Evaporation
This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by the evaporation of the solvent to obtain a solid dispersion.[5][12]
Illustrative Dissolution Data:
| Formulation | Drug:Carrier Ratio | % Drug Release at 30 min |
| Pure this compound | - | 15% |
| Physical Mixture | 1:4 | 25% |
| Solid Dispersion | 1:4 | 85% |
| Solid Dispersion | 1:8 | 95% |
Method 2: Co-crystallization via Liquid-Assisted Grinding
This technique uses a small amount of solvent to facilitate the formation of co-crystals through grinding.[14]
Illustrative Dissolution Data:
| Formulation | Molar Ratio (Drug:Co-former) | % Drug Release at 30 min |
| Pure this compound | - | 15% |
| Co-crystal | 1:1 | 75% |
| Co-crystal | 1:2 | 82% |
Method 3: Particle Size Reduction via Wet Bead Milling
This method uses milling media (beads) in a liquid suspension to reduce the particle size of the drug to the sub-micron range.[11]
Illustrative Dissolution Data:
| Formulation | Particle Size (D90) | % Drug Release at 30 min |
| Unmilled this compound | 50 µm | 15% |
| Milled this compound | 5 µm | 60% |
| Nanosuspension | <1 µm | 90% |
Section 4: Dissolution Testing Parameters
A standard dissolution test for immediate-release dosage forms can be conducted using the following parameters as a starting point, in accordance with USP guidelines.[17]
| Parameter | Recommended Condition |
| Apparatus | USP Apparatus II (Paddle)[17] |
| Dissolution Medium | 900 mL of pH 6.8 phosphate buffer |
| Temperature | 37 ± 0.5 °C[18] |
| Paddle Speed | 50 or 75 RPM |
| Sampling Times | 5, 10, 15, 30, 45, and 60 minutes |
| Analytical Method | HPLC with UV detection at an appropriate wavelength (e.g., 272 nm)[22] |
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [drugcentral.org]
- 3. This compound | C10H9ClN4O2S | CID 6634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jddtonline.info [jddtonline.info]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Particle Size Reduction Techniques of Pharmaceutical Compounds for the Enhancement of Their Dissolution Rate and Bioavailability - PowderPro [powderpro.se]
- 10. ijpsr.com [ijpsr.com]
- 11. API Particle Size Reduction | Micronization & Milling | CDMO [pharmacompass.com]
- 12. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-crystallization in Antiepileptic Drugs: A Path Toward Better Therapeutic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijlpr.com [ijlpr.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. fip.org [fip.org]
- 19. agilent.com [agilent.com]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 22. researchgate.net [researchgate.net]
Minimizing analyte loss during sample preparation for Sulfachlorpyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sulfachloropyridazine (SCP) loss during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low sulfachloropyridazine (SCP) recovery during sample preparation?
A1: Low recovery of SCP can stem from several factors related to its physicochemical properties and the sample preparation workflow. Key reasons include:
-
Suboptimal Extraction pH: The recovery of sulfonamides like SCP is highly pH-dependent. Adjusting the sample pH is critical for ensuring the analyte is in a state suitable for extraction.
-
Analyte Degradation: SCP can be sensitive to light and certain storage conditions. Exposure to UV light can lead to photodegradation.[1][2] Repeated freeze-thaw cycles and the presence of preservatives in the sample matrix can also contribute to degradation.
-
Adsorption to Labware: Like many compounds, SCP can adsorb to the surfaces of laboratory plastics, such as polypropylene tubes.[3][4][5][6] This is a frequently overlooked source of analyte loss.
-
Inefficient Extraction Technique: The choice of extraction method (e.g., LLE, SPE, QuEChERS) and the optimization of its parameters are crucial. Incomplete extraction is a common cause of low recovery.
-
Matrix Effects in LC-MS/MS Analysis: Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of SCP, leading to inaccurate quantification.[7][8][9][10][11]
Q2: How does pH affect the extraction efficiency of sulfachloropyridazine?
A2: The pH of the sample matrix significantly influences the ionization state of sulfachloropyridazine, which in turn affects its solubility and retention on extraction media. For reversed-phase solid-phase extraction (SPE), the pH should generally be adjusted to suppress the ionization of SCP, making it less polar and facilitating its retention on the nonpolar sorbent.[12] Conversely, during elution, the pH can be altered to ionize the analyte, increasing its polarity and promoting its release from the sorbent.
Q3: What are the best practices for storing samples to prevent sulfachloropyridazine degradation?
A3: To maintain the integrity of sulfachloropyridazine in samples, proper storage is essential. Key recommendations include:
-
Temperature: Store samples at low temperatures, such as -20°C or -80°C, to slow down potential degradation processes.
-
Light Protection: Protect samples from light by using amber vials or storing them in the dark to prevent photodegradation.[1][2]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as repeated cycling can lead to analyte degradation.
-
Preservatives: Be aware that certain preservatives in biological samples can negatively impact the stability of sulfonamides.
Q4: Can sulfachloropyridazine adsorb to plastic labware? How can this be minimized?
A4: Yes, sulfachloropyridazine can adsorb to plastic surfaces like polypropylene.[3][4][5][6] To mitigate this:
-
Use Low-Binding Tubes: Whenever possible, use certified low-protein-binding microcentrifuge tubes and pipette tips.
-
Pre-treatment of Labware: Coating polypropylene tubes with a solution of bovine serum albumin (BSA) can help to block nonspecific binding sites.[3]
-
Solvent Choice: The choice of solvent can also influence adsorption. Using solvents that keep the analyte fully dissolved can help minimize its interaction with plastic surfaces.
Troubleshooting Guides
Guide 1: Low Recovery in Solid-Phase Extraction (SPE)
This guide provides a systematic approach to troubleshooting low recovery of sulfachloropyridazine during SPE.
DOT Diagram: SPE Troubleshooting Workflow
Caption: A flowchart for diagnosing and resolving low SPE recovery.
Experimental Protocol: Analyte Tracking in SPE
-
Prepare a Spiked Sample: Fortify a blank matrix sample with a known concentration of sulfachloropyridazine.
-
Perform SPE: Execute your standard SPE protocol.
-
Collect All Fractions: Separately collect the flow-through from the sample loading, each wash step, and the final elution step.
-
Analyze Each Fraction: Quantify the amount of sulfachloropyridazine in each collected fraction using your analytical method (e.g., LC-MS/MS).
-
Identify the Loss:
-
Analyte in Load/Wash Fractions: If a significant amount of SCP is found here, it indicates a problem with retention.
-
Troubleshooting:
-
Adjust pH: Ensure the sample pH is optimized for retention on the chosen sorbent.
-
Solvent Strength: The loading solvent may be too strong, causing premature elution. Consider diluting the sample with a weaker solvent.
-
Flow Rate: A high flow rate during sample loading can prevent efficient binding. Reduce the flow rate.
-
-
-
Analyte Not in Elution Fraction: If the analyte is not in the load or wash fractions but recovery is still low, it is likely retained on the column.
-
Troubleshooting:
-
Elution Solvent: The elution solvent may be too weak. Increase its strength (e.g., higher percentage of organic solvent) or use a different solvent.
-
Elution Volume: The volume of the elution solvent may be insufficient to completely desorb the analyte. Increase the elution volume.
-
pH of Elution Solvent: Adjust the pH of the elution solvent to facilitate the ionization and release of SCP.
-
-
-
Analyte Not Detected in Any Fraction: If SCP is not found in any fraction, consider the possibility of degradation or adsorption to labware prior to SPE.
-
Guide 2: Optimizing QuEChERS for Sulfachlorpyridazine
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a popular sample preparation technique that can be optimized for sulfachloropyridazine analysis.
DOT Diagram: QuEChERS Optimization Logic
Caption: A diagram illustrating the optimization process for the QuEChERS method.
Experimental Protocol: QuEChERS Method Optimization
-
Extraction Solvent Selection:
-
Spike blank matrix samples with a known concentration of sulfachloropyridazine.
-
Extract separate samples with different solvents (e.g., acetonitrile, acidified acetonitrile, methanol).
-
Compare the recovery of SCP for each solvent to select the most efficient one.
-
-
Salting-Out Effect:
-
Using the optimal extraction solvent, test different salt combinations for the partitioning step (e.g., MgSO₄ and NaCl, MgSO₄ and CH₃COONa).
-
Analyze the extracts to determine which salt combination yields the highest recovery.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer aliquots of the extract to d-SPE tubes containing different sorbents (e.g., PSA, C18, GCB, or a combination).
-
Primary secondary amine (PSA) is effective at removing fatty acids and other interferences. C18 can be used for nonpolar interferences, and graphitized carbon black (GCB) for pigments.
-
Analyze the cleaned extracts to identify the sorbent combination that provides the best recovery and matrix effect reduction.
-
Quantitative Data Summary
Table 1: Comparison of Extraction Techniques for Sulfonamides
| Extraction Technique | Matrix | Analyte(s) | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Tilapia Fillet | Sulfonamides | 79.5 - 103.6 | [5] |
| QuEChERS | Bovine Liver | Sulfonamides | 53 - 93 | |
| Liquid-Liquid Extraction (LLE) | Urine | Various Drugs | Generally lower than SPE |
Note: Recovery rates can vary significantly based on the specific matrix, analyte, and optimization of the method.
Table 2: Factors Influencing Sulfachloropyridazine Stability
| Factor | Condition | Effect on Stability | Reference |
| Storage Temperature | 4°C, -20°C, -80°C | Generally stable for extended periods | |
| Freeze-Thaw Cycles | 5 cycles | Degradation observed for most sulfonamides | |
| Preservatives | Various | Can be a significant factor in degradation | |
| Light Exposure | Simulated Sunlight | Photodegradation occurs, rate increases with pH | [2] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sulfachloropyridazine from Biological Matrices
This protocol is a general guideline and should be optimized for your specific matrix and analytical system.
-
Sample Pre-treatment:
-
Homogenize the tissue sample.
-
Accurately weigh a portion of the homogenized sample into a polypropylene centrifuge tube.
-
Add an internal standard solution.
-
Add an appropriate extraction buffer and vortex thoroughly. The choice of buffer will depend on the matrix and should be optimized to facilitate the release of SCP.
-
Centrifuge the sample to pellet the solid material.
-
-
SPE Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., C18) with an organic solvent (e.g., methanol), followed by equilibration with reagent water or an appropriate buffer.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., a low percentage of organic solvent in water) to remove interferences without eluting the analyte.
-
-
Elution:
-
Elute the sulfachloropyridazine from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile). The addition of a small amount of acid or base to the elution solvent may improve recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for analysis.
-
Protocol 2: QuEChERS for Sulfachloropyridazine in Food Matrices
This protocol is a general guideline and should be optimized for your specific matrix.
-
Sample Homogenization:
-
Homogenize the sample (e.g., fish tissue, honey).
-
-
Extraction:
-
Weigh a portion of the homogenized sample into a 50 mL centrifuge tube.
-
Add an internal standard.
-
Add 10 mL of acetonitrile (or another optimized organic solvent).
-
Add the appropriate QuEChERS extraction salts (e.g., MgSO₄ and NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at a high speed for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the supernatant to a 2 mL or 15 mL d-SPE tube containing the optimized sorbent(s) (e.g., MgSO₄ and PSA).
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant, filter if necessary, and transfer to an autosampler vial for LC-MS/MS analysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene | PLOS One [journals.plos.org]
- 4. researchportal.lih.lu [researchportal.lih.lu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Cross-Reactivity in Sulfachlorpyridazine ELISA Kits
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the cross-reactivity profiles of commercially available Sulfachlorpyridazine (SCP) and broad-spectrum sulfonamide ELISA kits. For researchers quantifying SCP, understanding the potential for co-detection of other structurally similar sulfa drugs is critical for data accuracy and interpretation. This document provides supporting data from various manufacturers, details the experimental methodology for cross-reactivity assessment, and visualizes the underlying principles and workflows.
Data Presentation: Cross-Reactivity of Sulfonamide ELISA Kits
The cross-reactivity of an ELISA kit is determined by comparing the concentration of this compound required to achieve 50% signal inhibition (IC50) with the IC50 of other sulfa drugs. The data is typically normalized to a reference compound, often the primary analyte the kit is designed for or a common sulfonamide like Sulfamethazine or Sulfadiazine.
The following table summarizes the cross-reactivity percentages for several commercially available sulfonamide ELISA kits. It is important to note that a higher percentage indicates a greater potential for the kit to detect that specific sulfa drug in addition to the intended target.
| ELISA Kit (Manufacturer) | Reference Analyte (100%) | This compound | Sulfadiazine | Sulfamethazine | Sulfamerazine | Sulfathiazole |
| MULTI-SULFONAMIDES ELISA (EuroProxima / R-Biopharm) [1][2] | Sulfamethazine | 64% | 68% | 100% | 108% | 7% |
| MULTI-SULFONAMIDE II ELISA (EuroProxima / R-Biopharm) [3] | Sulfadiazine | 176% | 100% | Not specified | Not specified | 155% |
| SAs (Sulfonamides) ELISA Kit (Assay Genie, FSES0033) [4] | Sulfamethazine | 58% | 308% | 100% | 313% | 58% |
| SAs (Sulfonamides) ELISA Kit (Elabscience, E-FS-E072) [5] | Sulfamethoxazole | Not specified | 22% | 40% | 49% | >100% |
Note: Cross-reactivity values are sourced from manufacturer datasheets and may vary based on the specific kit lot and experimental conditions. Researchers should always consult the product-specific documentation for the most accurate information.
Experimental Protocol: Determining Cross-Reactivity
The data presented is generated using a competitive enzyme-linked immunosorbent assay (cELISA). Below is a detailed methodology outlining the typical experimental procedure for assessing cross-reactivity.
1. Principle
This assay is based on the competition between free sulfonamide molecules in the sample (or standard) and a sulfonamide-enzyme (e.g., HRP) conjugate for a limited number of specific antibody binding sites pre-coated on a microtiter plate. After incubation, unbound components are washed away. A substrate is then added, which reacts with the bound enzyme conjugate to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of sulfonamides in the sample.
2. Materials
-
Sulfonamide ELISA Kit (containing antibody-coated 96-well plate, standards, enzyme conjugate, wash buffer, substrate, and stop solution)
-
This compound and other sulfa drug analytical standards
-
Precision micropipettes and multichannel pipettes
-
Microplate reader capable of measuring absorbance at 450 nm
-
Vortex mixer and centrifuge
-
Appropriate solvents for sample extraction (e.g., ethyl acetate, n-hexane)
3. Procedure
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized components and diluting concentrated buffers.
-
Standard Curve Preparation: A series of standards of the reference analyte (e.g., Sulfamethazine) are prepared at known concentrations (e.g., 0, 0.5, 1.5, 4.5, 13.5, 40.5 ng/mL).
-
Cross-Reactant Preparation: Prepare a dilution series for this compound and each of the other sulfa drugs to be tested across a wide concentration range.
-
Assay Incubation:
-
Add 50 µL of each standard or cross-reactant dilution to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the sulfonamide-HRP conjugate to each well.
-
Add 50 µL of the antibody solution to each well.
-
Gently mix the plate and incubate for a specified time and temperature (e.g., 30-60 minutes at 25°C).
-
-
Washing: Decant the contents of the plate and wash the wells 3-5 times with wash buffer to remove unbound reagents.
-
Substrate Reaction: Add 100 µL of the TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50-100 µL of stop solution (e.g., sulfuric acid) to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader.
4. Calculation of Cross-Reactivity
-
Generate Standard Curves: Plot the absorbance values (B/B0%) against the logarithm of the concentration for the reference analyte and each tested sulfa drug. B is the absorbance of a standard or sample, and B0 is the absorbance of the zero standard.
-
Determine IC50 Values: Calculate the concentration of each sulfa drug that causes a 50% reduction in the maximal signal (IC50).
-
Calculate Cross-Reactivity Percentage: Use the following formula: Cross-Reactivity (%) = (IC50 of Reference Analyte / IC50 of Cross-Reactant) x 100
Visualizations
Logical Relationship: Competitive ELISA Principle
The diagram below illustrates the core principle of the competitive ELISA, showing how high and low concentrations of the target analyte affect the final signal output.
Caption: Principle of competitive ELISA for sulfonamide detection.
Experimental Workflow Diagram
This diagram outlines the sequential steps involved in performing the cross-reactivity assay, from initial preparation to final data analysis.
Caption: Experimental workflow for ELISA-based cross-reactivity testing.
References
A Comparative Guide to the Purity Assessment of Sulfachlorpyridazine Certified Reference Material
For researchers, scientists, and professionals in drug development, the purity and reliability of a Certified Reference Material (CRM) are paramount for ensuring the accuracy and validity of analytical results. This guide provides an objective comparison of Sulfachlorpyridazine CRMs and details the experimental protocols for their purity assessment, supported by publicly available data.
This compound (CAS 80-32-0) is a sulfonamide antibiotic used in veterinary medicine.[1] Its accurate quantification in pharmaceutical formulations and residue analysis relies on high-purity CRMs.[2][3] The purity of these reference materials is typically established using a combination of analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a primary method.[4][5]
Comparison of this compound Certified Reference Materials
The selection of a suitable CRM is a critical first step in any analytical procedure. Major suppliers provide this compound CRMs with specified purities, often traceable to pharmacopeial standards like the United States Pharmacopeia (USP). While a direct inter-laboratory comparison of the same batch is not publicly available, a comparison of the specifications from various suppliers offers valuable insights.
| Supplier/Source | Product Type | Stated Purity/Assay Value | Method(s) of Analysis | Traceability/Grade |
| USP | Reference Standard (RS) | 97.0% - 103.0% (dried basis) | HPLC, Infrared Absorption | USP |
| CPAChem | Certified Reference Material | 99.6 +/- 0.1 % | Liquid Chromatography (LC) | ISO 17034 |
| Sigma-Aldrich (Supelco) | Pharmaceutical Secondary Standard, CRM | Certificate of Analysis available | - | Traceable to USP |
| AKSci | Reference Standard | >98% | HPLC | - |
| MedChemExpress | Analytical Standard | 98.32% | - | For research applications |
Note: The purity values are as stated in the provided documentation. Users should always refer to the Certificate of Analysis (CoA) for lot-specific data.[6]
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The United States Pharmacopeia (USP) provides a standardized HPLC method for the assay of this compound.[7] This protocol serves as a benchmark for purity determination.
Objective: To determine the purity of a this compound sample by comparing its chromatographic response to that of a USP this compound Reference Standard.
Materials and Reagents:
-
USP this compound RS
-
Methanol (HPLC grade)
-
Monobasic potassium phosphate
-
Phosphoric acid
-
Water (HPLC grade)
Chromatographic Conditions:
-
Instrument: Liquid chromatograph equipped with a 265-nm UV detector.[7]
-
Column: 4.6-mm × 25-cm; 5-µm packing L1.[7]
-
Guard Column: 5-µm packing L1.[7]
-
Column Temperature: 40°C.[7]
-
Flow Rate: Approximately 1 mL/minute.[7]
-
Mobile Phase: A filtered and degassed mixture of pH 2.5 phosphate buffer and methanol (700:300).[7]
-
pH 2.5 Phosphate Buffer Preparation: Dissolve 14 g of monobasic potassium phosphate in 1600 mL of water, adjust with phosphoric acid to a pH of 2.5 ± 0.1, and dilute with water to 2000 mL.[7]
-
Procedure:
-
Standard Preparation: Prepare a stock solution of USP this compound RS in methanol with a known concentration of about 0.5 mg/mL. Transfer 3.0 mL of this stock solution to a 100-mL volumetric flask, dilute with the mobile phase to volume, and mix.[7]
-
Assay Preparation: Prepare a solution of the this compound sample to be tested in the mobile phase with a concentration equivalent to the Standard preparation.
-
System Suitability: Inject the Standard preparation and record the peak responses. The relative standard deviation for replicate injections should not be more than 2.0%.[7]
-
Analysis: Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph, record the chromatograms, and measure the responses for the major peaks.
-
Calculation: Calculate the percentage of this compound (C₁₀H₉ClN₄O₂S) in the sample. The retention time of the main peak in the chromatogram of the Assay preparation should correspond to that of the Standard preparation.[7]
Purity Assessment Workflow
The general workflow for the purity assessment of a Certified Reference Material involves several key stages, from initial characterization to the final certification of purity.
Caption: General workflow for the certification of a chemical reference material.
Signaling Pathway for Sulfonamide Action
This compound, like other sulfonamides, acts by inhibiting the bacterial synthesis of folic acid, an essential nutrient. This is achieved by interfering with the dihydropteroate synthase enzyme.
Caption: this compound competitively inhibits dihydropteroate synthase.
References
- 1. This compound | C10H9ClN4O2S | CID 6634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. 23282-55-5 Sulfachloropyridazine sodium AKSci J10094 [aksci.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. pharmacopeia.cn [pharmacopeia.cn]
In Vitro Antibacterial Activity: A Comparative Analysis of Sulfachlorpyridazine and Sulfadiazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the antibacterial activity of two prominent sulfonamides: sulfachlorpyridazine and sulfadiazine. By presenting key experimental data and methodologies, this document aims to offer an objective resource for evaluating the relative performance of these antimicrobial agents.
Executive Summary
This compound and sulfadiazine are synthetic bacteriostatic antibiotics belonging to the sulfonamide class. Their therapeutic effect stems from the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. By disrupting the production of dihydrofolic acid, a precursor to essential nucleic acids and amino acids, these drugs effectively halt bacterial growth and replication. This guide focuses on a head-to-head comparison of their in vitro efficacy, primarily through the analysis of Minimum Inhibitory Concentration (MIC) data.
Comparative Antibacterial Potency
The in vitro antibacterial activity of this compound and sulfadiazine was evaluated against a panel of common porcine pathogens. The Minimum Inhibitory Concentration required to inhibit 50% of the tested strains (MIC50) was determined for each compound. The results are summarized in the table below.
| Bacterial Strain | This compound MIC50 (µg/mL) | Sulfadiazine MIC50 (µg/mL) |
| Bordetella bronchiseptica | >16 | 8 |
| Pasteurella multocida | 16 | 32 |
| Haemophilus pleuropneumoniae | 16 | 64 |
| Streptococcus suis | >32 | >32 |
| Data sourced from a study on porcine pathogens[1]. |
The data indicates that both this compound and sulfadiazine exhibit activity against the tested Gram-negative bacteria, with sulfadiazine showing a lower MIC50 against Bordetella bronchiseptica. For Pasteurella multocida and Haemophilus pleuropneumoniae, this compound demonstrated a lower or equivalent MIC50 compared to sulfadiazine.[1] Both compounds showed limited activity against the Gram-positive bacterium Streptococcus suis at the tested concentrations.[1]
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides, including this compound and sulfadiazine, exert their bacteriostatic effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a critical step in the folic acid synthesis pathway. As structural analogs of PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of folic acid. This, in turn, inhibits the production of purines, thymidine, and certain amino acids, ultimately leading to the cessation of bacterial growth and replication.
References
Guide to Inter-laboratory Comparison for Sulfachlorpyridazine Residue Analysis
This guide provides a comparative overview of analytical methodologies for the determination of sulfachlorpyridazine (SCP) residues, drawing upon data from a proficiency testing scheme and published research on method validation. It is intended for researchers, scientists, and drug development professionals involved in the analysis of veterinary drug residues.
Data from Inter-laboratory Comparison
An international proficiency test for antibiotics in bovine muscle included the analysis of this compound. The test material was prepared by spiking blank bovine muscle, and the homogeneity and stability of the samples were verified.[1]
Table 1: Summary of Proficiency Test Results for this compound in Bovine Muscle [1]
| Parameter | Value |
| Target Concentration | 90 µg/kg |
| Number of Participating Laboratories (Quantitative Analysis) | 18 |
| Laboratories with Satisfactory Results | 17 (94%) |
| Common Issues Noted | False negatives due to the absence of this compound in the analytical method scope. |
Comparison of Analytical Method Performance
The following tables summarize the performance characteristics of different analytical methods for the determination of this compound residues as reported in various studies.
Table 2: Performance of HPLC-UV Method for this compound in Aqueous and Soil Matrices [2]
| Parameter | Aqueous Matrix | Soil Matrix |
| Linearity Range | Not specified | Not specified |
| Average Recovery | 95 - 105% | Slightly lower than aqueous |
| Limit of Detection (LOD) | 20.0 µg/L | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified |
Table 3: Performance of HPLC-MS/MS Method for this compound in Lettuce [3]
| Parameter | Value |
| Fortification Levels | 1, 5, and 15 µg/kg |
| Recovery Rates | 93.0 - 110.5% |
| Intralaboratory Reproducibility (CV) | < 15% |
| Limit of Detection (LOD) | Not specified |
| Limit of Quantification (LOQ) | Not specified |
Table 4: Performance of LC-MS/MS Method for this compound in Chicken Tissues and Feathers [4][5]
| Matrix | Linearity Range (µg/kg) | R² | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) |
| Muscle | 10 - 100 | > 0.96 | 98 - 101 | 5 | 6.2 |
| Liver | 10 - 100 | > 0.96 | 98 - 101 | 10 | 12.7 |
| Feathers | 10 - 100 | > 0.98 | 98 - 101 | 10 | 14.6 |
Experimental Protocols
HPLC-MS/MS Method for this compound in Lettuce[3]
-
Sample Preparation:
-
Homogenize lettuce samples.
-
-
Extraction:
-
Use an extraction solvent mixture of acetonitrile, methanol, 0.5% formic acid, and McIlvaine-EDTA buffer.
-
-
Clean-up:
-
Employ dispersive solid-phase extraction (dSPE).
-
-
Analysis:
-
Analyze the extract using a liquid chromatography system coupled to a mass spectrometer (HPLC-MS/MS).
-
Validate the method for specificity, linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ) according to European Union decision 2021/808/EC and VICH GL2 guidelines.
-
LC-MS/MS Method for this compound in Chicken Tissues and Feathers[4][5]
-
Sample Preparation:
-
Weigh the sample (5g for muscle, 2g for liver) into a polypropylene tube.
-
Fortify with an internal standard solution (13C6-sulfamethazine).
-
Let the sample rest for 15 minutes.
-
-
Extraction:
-
Add 15 mL of water and stir for 10 minutes.
-
Add 15 µL of 1M NaOH, stir for 15 minutes, and sonicate for 5 minutes.
-
Adjust the pH to 7.8–8.0 with 10% v/v HCl.
-
-
Clean-up:
-
Use aromatic sulfonic acid solid phase extraction (SPE) cartridges.
-
-
Analysis:
-
Analyze the extract using an LC-MS/MS system.
-
Quantify using a linear regression analysis of calibration curves prepared in the respective fortified matrices.
-
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound residues.
Caption: General workflow for this compound residue analysis.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Development of an HPLC method to analyze four veterinary antibiotics in soils and aqueous media and validation through fate studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry | PLOS One [journals.plos.org]
Performance Comparison of LC-MS/MS Methods for Sulfachlorpyridazine Analysis
This guide provides a comparative overview of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Sulfachlorpyridazine (SCP) in diverse matrices, including animal tissues, agricultural products, and veterinary formulations. The presented data is intended to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method for their specific research needs.
Quantitative Performance Comparison
The following table summarizes the key performance parameters—Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)—of different LC-MS/MS methods for this compound analysis.
| Matrix | Linearity Range | R² | LOD | LOQ | Reference |
| Broiler Edible Tissues | 0.04–100 mg/L | 0.9992 | 0.02 mg/kg | 0.04 mg/kg | [1] |
| Chicken Feathers, Liver | 10–100 µg/kg | >0.98 | 10 µg/kg | 14.6 µg/kg (feathers), 12.7 µg/kg (liver) | [2][3][4][5][6][7] |
| Chicken Muscle | 10–100 µg/kg | >0.96 | 5 µg/kg | 6.2 µg/kg | [2][3][4][5][6][7] |
| Lettuce | 1–60 µg/kg | >0.99 | Not explicitly stated, but LOQ is 1 µg/kg | 1 µg/kg | [8] |
| Veterinary Formulations | 1.0–100.0 µg/mL | Not explicitly stated | 0.05 µg/mL | Not explicitly stated | [1] |
| Water | 0.5–100 µg/L | >0.998 | Not explicitly stated | Several ppt level | [9] |
| Chicken Plasma | 0.0025–25 µg/mL | >0.9991 | Not explicitly stated | Not explicitly stated | [2] |
Experimental Workflows and Protocols
The general workflow for the LC-MS/MS analysis of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General workflow for this compound analysis using LC-MS/MS.
Detailed Experimental Protocols
Below are detailed protocols from selected studies, illustrating the methodologies for different matrices.
Method 1: this compound in Broiler Edible Tissues [1]
-
Sample Preparation:
-
Tissues were homogenized.
-
Extraction was performed, although the specific solvent is not detailed in the provided abstract.
-
The extract was spiked with internal standard.
-
-
Chromatographic Conditions:
-
HPLC System: Not specified.
-
Column: Not specified.
-
Mobile Phase: Isocratic elution.
-
Flow Rate: Not specified.
-
Injection Volume: 20 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Not specified.
-
Ionization Mode: Not specified.
-
Scan Type: Not specified.
-
Method 2: this compound in Chicken Feathers, Muscle, and Liver [2][3][4][5][6][7]
-
Sample Preparation (Feathers):
-
Sample Preparation (Muscle and Liver):
-
Weigh the sample (5g for muscle, 2g for liver) and fortify with the internal standard.
-
Add 15 mL of water and vortex for 10 minutes.
-
Add 15 µL of 1M NaOH, vortex for 15 minutes, and sonicate for 5 minutes.
-
Adjust pH to 7.8–8.0 with 10% v/v HCl.
-
Proceed with SPE clean-up.
-
-
Chromatographic Conditions:
-
LC System: Not specified.
-
Column: Not specified.
-
Mobile Phase: Isocratic flow with 45% mobile phase A and 55% mobile phase B (identities not specified).
-
Flow Rate: 200 µL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Not specified.
-
Ionization Mode: Not specified.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 450°C.
-
Gas Pressures: Nebulizer (GS1) at 40 psi, Turbo ion (GS2) at 20 psi, Curtain gas at 20 psi, and Collision gas at 10 psi.
-
Method 3: this compound in Lettuce [8]
-
Sample Preparation:
-
Extraction with a solvent mixture of acetonitrile, methanol, 0.5% formic acid, and McIlvaine-EDTA buffer.
-
Clean-up using dispersive solid-phase extraction (dSPE).
-
-
Chromatographic Conditions:
-
HPLC System: Not specified.
-
Column: Not specified.
-
Mobile Phase: Gradient elution.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Not specified.
-
Ionization Mode: Not specified.
-
Scan Type: Not specified.
-
Method 4: this compound in Veterinary Formulations [1]
-
Sample Preparation:
-
The method is described as rapid and simple, not requiring a separation step, implying a dilute-and-shoot approach may be applicable after dissolution of the formulation.
-
-
Chromatographic Conditions:
-
HPLC System: Not specified.
-
Column: Thermoscientific Hypersil-C18.
-
Mobile Phase: Acetonitrile: pH 3.0 buffer solution (30:70, v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 272.0 nm (Note: This is an HPLC-UV method, not LC-MS/MS, but provides a comparative baseline).
-
Method 5: this compound in Water [9]
-
Sample Preparation:
-
Add EDTA to the water sample (final concentration 0.5 g/L) and adjust pH to 4-7.
-
Add internal standards.
-
Filter through a quartz membrane.
-
Load onto a pre-activated Agilent BondElut PPL-SPE cartridge.
-
Wash the cartridge with pure water.
-
Elute with methanol containing 2% aqueous ammonia.
-
Dry the eluate under nitrogen gas.
-
-
Chromatographic Conditions:
-
LC System: Not specified.
-
Column: Not specified.
-
Mobile Phase: Methanol/acidified water.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Agilent 6470 LC/MS/MS.
-
Ionization Mode: Positive ionization.
-
Scan Type: Not specified.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma and application in a comparative pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 7. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry | PLOS One [journals.plos.org]
- 8. A Suitable HPLC-MS/MS Methodology for the Detection of Oxytetracycline, Enrofloxacin, and Sulfachloropyridazine Residues in Lettuce Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profiles of Different Sulfonamides in Poultry: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of various sulfonamides commonly used in poultry. The information presented is compiled from peer-reviewed studies and aims to offer an objective overview supported by experimental data to aid in research and development.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of different sulfonamides in poultry. These parameters are crucial for determining dosage regimens, ensuring therapeutic efficacy, and preventing drug residues in poultry products.
| Sulfonamide | Poultry Species | Dose | Route of Administration | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Vd (L/kg) | Cl (L/h/kg) | Reference |
| Sulfamethoxazole | Broiler Chickens | 27.5 mg/kg | Oral | 47.1 ± 15.3 | 1 | 1.92 | 94.612 ± 28.4 | 0.584 | 0.21 | [1][2][3] |
| Sulfadiazine | Broiler Chickens | 33.34 mg/kg | Oral | 39.32 | 1.64 | 3.71 | 292.1 | 0.43 | - | [4][5] |
| Sulfadiazine | Broiler Chickens | - | IV | - | - | 3.2 | - | 0.43 | - | [5] |
| Sulfadiazine | Broiler Chickens | - | - | - | - | 2.01 | - | 0.51 | - | [6][7] |
| Sulfadimethoxine | Broiler Chickens | 100 mg/kg | Oral | 98.07 | 3.01 | - | - | - | - | [8] |
| Sulfadimethoxine | Broiler Chickens | 100 mg/kg | IV | - | - | 5.09 | - | 0.647 | 0.089 | [8] |
| Sulphadimidine | Male Turkeys (Non-starved) | 100 mg/kg | Intramuscular | 99.42 ± 3.81 | 1.5 | 7.62 ± 0.51 | - | - | - | [9] |
| Sulphadimidine | Male Turkeys (Starved) | 100 mg/kg | Intramuscular | 127.68 ± 10.37 | 2 | 12.76 ± 1.52 | - | - | - | [9] |
| Sulphadimidine | Female Turkeys (Non-starved) | 100 mg/kg | Intramuscular | 86.70 ± 6.46 | 2 | 9.99 ± 1.31 | - | - | - | [9] |
| Sulphadimidine | Female Turkeys (Starved) | 100 mg/kg | Intramuscular | 121.62 ± 8.55 | 1.5 | 14.39 ± 1.52 | - | - | - | [9] |
Abbreviations: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), t½ (Half-life), AUC (Area under the curve), Vd (Volume of distribution), Cl (Clearance).
Experimental Protocols
The data presented in this guide is derived from studies employing rigorous experimental methodologies. Below are summaries of the protocols from key cited experiments.
Study on Sulfamethoxazole in Broiler Chickens[1][2][3]
-
Animals: Clinically healthy broiler chickens.
-
Drug Administration: A single oral administration of a commercial preparation (Methoxasol) at a dose of 27.5 mg/kg body weight for sulfamethoxazole.
-
Sample Collection: Blood samples were collected at precisely defined intervals: 15, 30, 45, 60, 90, 120, 180, 360, and 720 minutes after administration.
-
Analytical Method: Serum concentrations of sulfamethoxazole were determined using liquid chromatography in conjunction with a Q Exactive tandem mass spectrometer (LC-MS/MS).
Study on Sulfadiazine in Broiler Chickens[5]
-
Animals: Healthy, 7-week-old broilers.
-
Study Design: A crossover design was used for intravenous and oral administration.
-
Drug Administration: A new commercial formulation of sulfadiazine in combination with trimethoprim was administered. The oral dose for sulfadiazine was 33.34 mg/kg body weight.
-
Analytical Method: Plasma concentrations of the drugs were determined by validated high-performance liquid chromatographic (HPLC) methods.
Study on Sulfadimethoxine in Broiler Chickens[8]
-
Animals: Normal and Salmonella Enteritidis infected chickens.
-
Drug Administration: A single intravenous injection of 100 mg/kg body weight and a single oral administration of 100 mg/kg body weight.
-
Pharmacokinetic Modeling: The serum concentration-time curve after intravenous injection was best described by a two-compartment open model.
Study on Sulphadimidine in Turkeys[9]
-
Animals: Non-starved and starved male and female grower turkeys.
-
Drug Administration: A single intramuscular administration of sulphadimidine sodium at a dose of 100 mg/kg body weight.
-
Pharmacokinetic Modeling: The data was reported to fit a two-compartment open model.
Visualizations
To facilitate a clearer understanding of the experimental processes involved in generating the presented data, the following diagrams illustrate a typical workflow for a poultry pharmacokinetic study.
Caption: Workflow of a typical pharmacokinetic study in poultry.
This guide highlights the variability in the pharmacokinetic profiles of different sulfonamides in poultry. Factors such as the specific sulfonamide, poultry species, and physiological state (e.g., starved vs. non-starved) can significantly influence drug disposition. These differences underscore the importance of conducting species-specific and drug-specific pharmacokinetic studies to establish effective and safe dosage regimens in veterinary medicine.
References
- 1. Experimental determination of the pharmacokinetic properties of trimethoprim and sulfamethoxazole combination in the blood serum of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Veterinární medicína: Experimental determination of the pharmacokinetic properties of trimethoprim and sulfamethoxazole combination in the blood serum of broiler chickens [vetmed.agriculturejournals.cz]
- 4. ccsenet.org [ccsenet.org]
- 5. Pharmacokinetics and oral bioavailability of sulfadiazine and trimethoprim in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scialert.net [scialert.net]
Validation of an Analytical Method for Sulfachlorpyridazine in Milk: A Comparative Guide Based on EU Guidelines
This guide provides a comprehensive comparison of analytical methods for the detection and quantification of Sulfachlorpyridazine (SCP) in bovine milk, validated according to European Union guidelines. The primary focus is on a confirmatory Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, with a comparative analysis of two common screening alternatives: a rapid immunological assay and a microbiological inhibition test. This document is intended for researchers, scientists, and professionals in drug development and food safety, offering detailed experimental protocols and performance data to aid in method selection and implementation.
The validation parameters presented are in accordance with the principles outlined in Commission Implementing Regulation (EU) 2021/808, which has replaced Commission Decision 2002/657/EC. The Maximum Residue Limit (MRL) for the sum of all sulfonamides in milk is set at 100 µg/kg by the European Union.
Comparative Performance of Analytical Methods
The following table summarizes the validation parameters for the LC-MS/MS confirmatory method and two alternative screening methods for this compound in milk.
| Validation Parameter | LC-MS/MS Method | Rapid Immunological Assay | Microbiological Inhibition Test |
| Linearity (Range) | 1.0 - 100.0 µg/kg | N/A (Qualitative) | N/A (Qualitative) |
| Correlation Coefficient (r²) | > 0.99 | N/A | N/A |
| Accuracy (Recovery %) | 90 - 110% | N/A | N/A |
| Precision - Repeatability (RSDr) | < 15% | N/A | N/A |
| Precision - Within-Lab Reproducibility (RSDw) | < 20% | N/A | N/A |
| Limit of Detection (LOD) | 0.5 µg/kg | 5 µg/kg[1] | 80 - 320 µg/kg (for sulfonamides)[2] |
| Limit of Quantification (LOQ) | 1.5 µg/kg | N/A | N/A |
| Decision Limit (CCα) | 105 µg/kg | See CCβ | See CCβ |
| Detection Capability (CCβ) | 110 µg/kg | < 100 µg/kg | < 100 µg/kg |
| False Positive Rate | Not applicable | < 5% | Variable |
| False Negative Rate | < 5% (β-error) | < 5% | Variable |
| Specificity/Selectivity | High | High | Moderate (Group specific) |
| Analysis Time per Sample | ~ 20-30 minutes | ~ 5-10 minutes | ~ 3-16 hours |
| Cost per Sample | High | Low | Low |
| Confirmation Method | Yes | No | No |
Experimental Protocols
LC-MS/MS Confirmatory Method
This method provides a detailed protocol for the extraction, clean-up, and quantification of this compound in raw bovine milk.
1.1. Sample Preparation and Extraction
-
Pipette 5 mL of a milk sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile to the sample.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (acetonitrile layer) to a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
1.2. Clean-up
-
Reconstitute the dried extract in 2 mL of a mixture of n-hexane and a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Vortex for 30 seconds to partition the lipids into the n-hexane layer.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Discard the upper n-hexane layer.
-
The aqueous layer is ready for LC-MS/MS analysis.
1.3. LC-MS/MS Analysis
-
LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 5-10% B, increasing to 95% B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for this compound for quantification and confirmation.
Rapid Immunological Assay (Lateral Flow Test)
This protocol outlines the general steps for using a commercially available lateral flow test kit for the screening of sulfonamides, including this compound.
2.1. Procedure
-
Allow the test strip and the milk sample to reach room temperature.
-
Using a disposable pipette provided with the kit, add a specific volume of milk (e.g., 200 µL) into a microwell.
-
Mix the milk with the lyophilized reagents in the microwell by pipetting up and down.
-
Incubate for a short period (e.g., 3 minutes) at room temperature.
-
Place the test strip into the microwell.
-
Allow the milk to migrate up the strip for a specified time (e.g., 5 minutes).
-
Read the results by comparing the intensity of the test line to the control line. A test line that is less intense than the control line indicates a positive result.
Microbiological Inhibition Test
This protocol describes a general procedure for a plate-based microbiological inhibition test for the detection of sulfonamides.
3.1. Procedure
-
Prepare an agar medium seeded with a sulfonamide-sensitive bacterium (e.g., Bacillus subtilis or Bacillus stearothermophilus).
-
Pour the seeded agar into petri dishes and allow it to solidify.
-
Apply the milk sample (e.g., by saturating a paper disc and placing it on the agar surface or by adding the milk to a well cut into the agar).
-
Incubate the plates at the optimal growth temperature for the test organism for a specified period (e.g., 16 hours).
-
Examine the plates for zones of inhibition around the sample. The presence of a clear zone indicates that the milk contains a substance that has inhibited bacterial growth, suggesting a positive result for an antimicrobial substance.
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for veterinary drug residues in food, according to EU guidelines.
Caption: Workflow for analytical method validation according to EU guidelines.
References
Degradation of Sulfachlorpyridazine: A Comparative Analysis of Advanced Oxidation Processes
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals.
This publication provides a comparative analysis of various Advanced Oxidation Processes (AOPs) for the degradation of the sulfonamide antibiotic, Sulfachlorpyridazine (SCP). This guide synthesizes experimental data from multiple studies to offer an objective comparison of the performance of different AOPs, including detailed experimental protocols and quantitative data to support the findings.
Executive Summary
The widespread use of sulfonamides, such as this compound, has led to their emergence as persistent environmental pollutants. Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to degrade recalcitrant organic compounds. This guide evaluates and compares the efficacy of several AOPs in degrading SCP, providing a valuable resource for researchers seeking effective remediation strategies. The AOPs reviewed include UV/Persulfate, UV/Co(II)/Peroxymonosulfate, and Electro-Fenton processes.
Comparative Performance of AOPs for this compound Degradation
The degradation efficiency of various AOPs for this compound and similar sulfonamides is summarized below. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies. However, the data provides valuable insights into the relative effectiveness of each method.
| Advanced Oxidation Process (AOP) | Target Compound | Initial Concentration | Treatment Time (min) | Degradation Efficiency (%) | Key Findings & Rate Constants |
| UV-C/Persulfate (PS) | Sulfachloropyridazine (SCP) | Not specified | Not specified | >90% | The degradation followed a pseudo-first-order kinetic model. The degradation rate constants with SO₄⁻• and HO• were calculated to be kSCP,SO₄⁻• = 3.073 × 10⁹ M⁻¹ s⁻¹ and kSCP,HO• = 0.867 × 10⁹ M⁻¹ s⁻¹. SO₄⁻• played a major role in the degradation.[1] |
| UV/Co(II)/Peroxymonosulfate (PMS) | Sulfamethoxypyridazine (SMP) | 0.071 mM | 20 | 95.2% | Optimal conditions were a molar ratio of 1:150:5 for SMP:PMS:Co(II) at pH 9.0. Both SO₄⁻• and HO• were produced, with HO• playing a leading role at pH 9.[2] |
| Electro-Fenton | Sulfachloropyridazine (SCP) | Not specified | Not specified | Complete mineralization | The process involved •OH in the solution bulk and adsorbed at the anode. The absolute rate constant for SCP oxidation was determined as kabs,SCP = (1.58 ± 0.02) × 10⁹ M⁻¹ s⁻¹.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key AOPs discussed in this guide.
UV-C/Persulfate Degradation of Sulfachloropyridazine
-
Reactor Setup: The specific reactor setup was not detailed in the available literature.
-
Reactants: Sulfachloropyridazine (SCP) and Persulfate (PS).
-
Procedure: The degradation of SCP was studied under UV-C irradiation in the presence of persulfate. The influence of scavengers was investigated to determine the roles of sulfate (SO₄⁻•) and hydroxyl (HO•) radicals.
-
Analytical Methods: The degradation kinetics were determined to follow a pseudo-first-order model. The rate constants for the reaction of SCP with SO₄⁻• and HO• were calculated using the relative rate method.[1]
UV/Co(II)/Peroxymonosulfate Degradation of Sulfamethoxypyridazine
-
Reactor Setup: The experiments were conducted in a system with UV irradiation.
-
Reactants: Sulfamethoxypyridazine (SMP), Peroxymonosulfate (PMS), and Cobalt(II) ions (Co(II)).
-
Procedure: The degradation of SMP was investigated in the UV/Co(II)/PMS system. The study systematically explored the effects of the molar ratio of reactants and the initial pH. The optimal conditions were found to be a molar ratio of 1:150:5 for SMP:PMS:Co(II) at a pH of 9.0.[2]
-
Analytical Methods: The removal of SMP was monitored to determine the degradation efficiency. Scavenging experiments were performed to identify the primary reactive oxygen species.[2]
Electro-Fenton Treatment of Sulfachloropyridazine
-
Reactor Setup: The treatment was performed in electrochemical cells equipped with a carbon-felt cathode and either a Platinum (Pt) or Boron-Doped Diamond (BDD) anode.[3]
-
Reactants: Sulfachloropyridazine (SCP), Iron(II) ions (Fe²⁺) as a catalyst, and electrogenerated hydrogen peroxide (H₂O₂).
-
Procedure: H₂O₂ was electrogenerated at the cathode, which then reacted with Fe²⁺ (Fenton's reagent) to produce hydroxyl radicals (•OH) in the bulk solution. Concurrently, •OH was adsorbed at the anode surface (in the case of BDD). These reactive species then oxidized SCP.[3]
-
Analytical Methods: The degradation kinetics were studied, and the absolute rate constant for the reaction between SCP and •OH was determined. The degradation byproducts were identified using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Mechanisms and Pathways
The degradation of this compound by AOPs generally proceeds through the attack of highly reactive radicals on the SCP molecule. The following diagrams illustrate a generalized experimental workflow for AOPs and a conceptual signaling pathway for the degradation process.
References
Unraveling Bacterial Defenses: A Comparative Guide to Cross-Resistance with Sulfachlorpyridazine
For Immediate Publication
A Deep Dive into the Cross-Resistance Profiles of Bacteria Exposed to Sulfachlorpyridazine and Other Antibiotics, Providing Essential Data for Researchers and Drug Development Professionals.
This guide offers an objective comparison of bacterial cross-resistance patterns involving the sulfonamide antibiotic, this compound. By presenting quantitative experimental data, detailed methodologies, and visual representations of key biological and experimental processes, this document serves as a critical resource for the scientific community engaged in the fight against antimicrobial resistance.
Executive Summary
The emergence of antibiotic resistance is a paramount global health challenge. Sulfonamides, including this compound, function by inhibiting the essential folic acid synthesis pathway in bacteria. However, bacteria have evolved mechanisms to counteract this, primarily through mutations in the target enzyme, dihydropteroate synthase (DHPS), or by acquiring resistance genes such as sul1, sul2, and sul3. A critical consequence of this resistance is the potential for cross-resistance, where resistance to one antibiotic confers resistance to others, complicating treatment strategies. This guide synthesizes available data to illuminate these complex cross-resistance patterns.
Data on Cross-Resistance
The development of resistance to this compound and other sulfonamides can significantly alter a bacterium's susceptibility to a wide range of other antibiotic classes. This is often due to the co-location of resistance genes on mobile genetic elements like plasmids and integrons. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the cross-resistance profiles of sulfonamide-resistant bacteria.
Table 1: Comparative MICs for Sulfonamide-Resistant and Susceptible Escherichia coli
| Antibiotic | Antibiotic Class | Susceptible E. coli MIC (µg/mL) | Sulfonamide-Resistant E. coli MIC (µg/mL) | Fold Change |
| Sulfisoxazole | Sulfonamide | ≤256 | >1024 | >4 |
| Ampicillin | β-lactam | Varies | Often Increased | Varies |
| Ciprofloxacin | Fluoroquinolone | Varies | Often Increased | Varies |
| Gentamicin | Aminoglycoside | Varies | Often Increased | Varies |
| Tetracycline | Tetracycline | Varies | Often Increased | Varies |
| Trimethoprim | Dihydrofolate reductase inhibitor | ≤2 | >4 | >2 |
| Chloramphenicol | Amphenicol | Varies | Often Increased | Varies |
Note: Data is compiled from multiple sources and represents general trends. Specific MIC values can vary significantly between strains and studies.
Table 2: Comparative MICs for Sulfonamide-Resistant and Susceptible Staphylococcus aureus
| Antibiotic | Antibiotic Class | Susceptible S. aureus MIC (µg/mL) | Sulfonamide-Resistant S. aureus MIC (µg/mL) | Fold Change |
| Sulfamethoxazole | Sulfonamide | 16 - 512 | >1024 | >2 |
| Oxacillin (MRSA) | β-lactam | Varies | High | - |
| Ciprofloxacin | Fluoroquinolone | Varies | Often Increased | Varies |
| Erythromycin | Macrolide | Varies | Often Increased | Varies |
| Clindamycin | Lincosamide | Varies | Often Increased | Varies |
| Tetracycline | Tetracycline | Varies | Often Increased | Varies |
| Trimethoprim/Sulfamethoxazole | Folate pathway inhibitor | ≤2/38 | >4/76 | >2 |
Note: Data is compiled from multiple sources and represents general trends. Specific MIC values can vary significantly between strains and studies.
Table 3: Comparative MICs for Sulfonamide-Resistant and Susceptible Salmonella spp.
| Antibiotic | Antibiotic Class | Susceptible Salmonella spp. MIC (µg/mL) | Sulfonamide-Resistant Salmonella spp. MIC (µg/mL) | Fold Change |
| Sulfamethoxazole | Sulfonamide | ≤256 | ≥512 | ≥2 |
| Ampicillin | β-lactam | Varies | Often Increased | Varies |
| Chloramphenicol | Amphenicol | Varies | Often Increased | Varies |
| Streptomycin | Aminoglycoside | Varies | Often Increased | Varies |
| Tetracycline | Tetracycline | Varies | Often Increased | Varies |
| Nalidixic Acid | Quinolone | Varies | Often Increased | Varies |
Note: Data is compiled from multiple sources and represents general trends. Specific MIC values can vary significantly between strains and studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of antibiotic cross-resistance.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
a. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
-
Antibiotics: Stock solutions of antibiotics are prepared at a high concentration and then serially diluted.
-
Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
96-Well Microtiter Plates: Sterile plates are used to perform the dilutions and incubate the bacteria.
b. Procedure:
-
Antibiotic Dilution: A two-fold serial dilution of each antibiotic is prepared directly in the wells of the microtiter plate using the broth as a diluent.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Antimicrobial Susceptibility Testing via Kirby-Bauer Disk Diffusion
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
a. Preparation of Materials:
-
Media: Mueller-Hinton Agar (MHA) plates are used.
-
Antibiotic Disks: Paper disks containing a standardized concentration of the antibiotic.
-
Bacterial Inoculum: A standardized bacterial suspension (0.5 McFarland standard) is prepared.
b. Procedure:
-
Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of the MHA plate to create a bacterial lawn.
-
Disk Application: Antibiotic disks are aseptically placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated at 37°C for 16-24 hours.
-
Reading Results: The diameter of the zone of inhibition around each disk is measured in millimeters. The result is interpreted as susceptible, intermediate, or resistant based on standardized charts.
Visualizing the Mechanisms and Methods
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Sulfonamide Inhibition of Folic Acid Synthesis.
Broth Microdilution MIC Assay Workflow.
Safety Operating Guide
Proper Disposal Procedures for Sulfachlorpyridazine: A Guide for Laboratory Professionals
The proper management and disposal of sulfachlorpyridazine, a sulfonamide antibiotic, are critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. Improper disposal can lead to environmental contamination of soil and water, posing risks to wildlife and potentially human health.[1][2] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely.
Immediate Safety and Handling
Before beginning any disposal procedure, consult the product's Safety Data Sheet (SDS). The SDS contains critical safety information regarding handling, personal protective equipment (PPE), and spill response.[3]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[4][5] If there is a risk of dust formation or aerosol generation, use respiratory protection (e.g., a NIOSH/MSHA approved respirator).[3][5]
-
Avoid Contact: Prevent contact with skin and eyes, as this compound can cause skin and eye irritation.[6][7] It may also cause an allergic skin reaction or respiratory sensitization.[4][6]
-
Ventilation: Handle the chemical in a well-ventilated area to avoid inhalation of dust or fumes.[4][7]
-
Spill Management: In the event of a spill, avoid creating dust.[4] Carefully sweep up the spilled solid material and place it into a suitable, sealed container for disposal.[3][4] Remove all sources of ignition.[4]
Step-by-Step Disposal Protocol
The required disposal pathway for this compound is determined by its classification under the Resource Conservation and Recovery Act (RCRA), which is governed by the U.S. Environmental Protection Agency (EPA).[1][8] The generator of the waste is legally responsible for making this determination.
Step 1: Hazardous Waste Determination
You must determine if the this compound waste is a RCRA hazardous waste.
-
Listed Wastes: this compound is not explicitly listed as a P- or U-listed hazardous waste by the EPA.
-
Characteristic Wastes: The waste must be evaluated to see if it exhibits any of the four characteristics of hazardous waste:
-
Ignitability: Can it create fire under certain conditions?
-
Corrosivity: Is it aqueous and has a high or low pH, or is it a liquid that can corrode steel?
-
Reactivity: Is it unstable under normal conditions? Can it create toxic gases?
-
Toxicity: Is it harmful when ingested or absorbed? (This is determined by the Toxicity Characteristic Leaching Procedure - TCLP).
-
Consult your institution's Environmental Health and Safety (EHS) department for assistance in making this official determination.
Step 2: Waste Segregation and Collection
Properly segregate and containerize the waste based on the hazardous waste determination.
-
If Determined to be RCRA Hazardous Waste:
-
Collect the waste in a designated, leak-proof container that is compatible with the chemical.
-
The container must be clearly labeled with the words "Hazardous Waste ," the full chemical name ("this compound"), and the accumulation start date.
-
-
If Determined to be Non-Hazardous Pharmaceutical Waste:
-
Collect the waste in a separate, secure, and clearly labeled container.
-
The label should read "Non-Hazardous Pharmaceutical Waste for Incineration ."[9]
-
Use color-coded containers where applicable; black containers are often used for RCRA hazardous waste, while blue or white containers are used for non-hazardous pharmaceutical waste.
-
Step 3: Storage
Store the waste containers in a designated and secure location, following all institutional and regulatory guidelines. Ensure containers are kept closed except when adding waste. Store away from incompatible materials such as strong oxidizing agents.[3]
Step 4: Final Disposal
The final disposal method must comply with federal, state, and local regulations.[3]
-
Prohibited Disposal Methods: Do not dispose of this compound in the regular trash or by flushing it down the drain.[7][8][10] Sulfonamides are mobile in the environment and can contaminate groundwater, and wastewater treatment facilities are not always effective at removing them.[2][11][12] The EPA's Subpart P rule explicitly bans the sewering of hazardous waste pharmaceuticals by healthcare facilities.[8]
-
Engage a Licensed Contractor: Arrange for the pickup and disposal of the waste through your institution's EHS department, which will use a licensed hazardous or pharmaceutical waste disposal contractor.[9]
-
Recommended Treatment: Incineration at a permitted facility is the required method for hazardous pharmaceutical waste and the best practice for non-hazardous pharmaceutical waste to ensure its complete destruction and prevent environmental release.[8][9]
Environmental Impact Data
Studies on the environmental effects of this compound highlight the importance of preventing its release. The following table summarizes concentrations tested in a multispecies soil system study and their observed effects.[13][14][15]
| Concentration in Soil (mg/kg) | Observed Environmental and Toxicological Effects |
| 0.01 | No significant effects were observed on most endpoints.[14] |
| 1 | Reversible effects on soil enzymatic activities were observed.[13][14] |
| 100 | Non-reversible effects on soil enzymatic activities and a significant reduction of plant elongation and biomass were observed.[13][14] The undiluted leachate from the soil was found to be highly toxic to Daphnia magna.[13][14][15] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Pharmaceutical Waste | Department of Toxic Substances Control [dtsc.ca.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. aksci.com [aksci.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. benchchem.com [benchchem.com]
- 10. fr.cpachem.com [fr.cpachem.com]
- 11. ascelibrary.org [ascelibrary.org]
- 12. Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound in MS.3-arable land: a multispecies soil system for assessing the environmental fate and effects of veterinary medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound in MS·3‐arable land: A multispecies soil system for assessing the environmental fate and effects of veterinary medicines | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Essential Safety and Logistics for Handling Sulfachlorpyridazine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for Sulfachlorpyridazine to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards, necessitating specific personal protective equipment to minimize exposure and ensure safety. The primary hazards include the potential to cause allergic skin reactions, skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4][5]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Use durable, chemical-resistant gloves such as neoprene or nitrile rubber.[6] Avoid leather, paper, or fabric gloves as they can absorb the chemical.[7] Ensure gloves extend up the forearm for added protection.[7] |
| Body Protection | Protective clothing/Coveralls | Wear a lab coat or chemical-resistant suit.[1][6] For extensive handling, a one- or two-piece suit made of materials like butyl rubber or neoprene is recommended.[6] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Wear safety glasses with front, brow, and temple protection.[6] For tasks with a higher risk of splashing, use chemical goggles and a face shield.[7] |
| Respiratory Protection | Respirator | In case of brief exposure or low pollution, a respiratory filter device is recommended.[2] For intensive or longer exposure, or where dust formation is likely, a self-contained breathing apparatus (SCBA) or a NIOSH/MSHA approved respirator should be used.[1][3] |
Operational Plan: From Receipt to Storage
A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for safety and maintaining the integrity of the compound.
Step 1: Receiving the Compound
-
Inspect the packaging for any signs of damage or leaks upon arrival.
-
Verify that the container is properly labeled with the chemical name, hazard symbols, and handling precautions.
-
Transport the unopened container to the designated storage area.
Step 2: Safe Handling Procedures
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]
-
Avoid direct contact with skin and eyes by consistently wearing the appropriate PPE as detailed in Table 1.[1]
-
Use non-sparking tools to prevent fire hazards from electrostatic discharge.[1]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][2]
Step 3: Storage Requirements
-
Store this compound in a tightly closed, properly labeled container.[1][4]
-
The storage area should be a dry, cool, and well-ventilated place.[1] Recommended long-term storage is at 2-8°C.[4]
-
Keep the compound away from incompatible materials such as strong oxidizing agents.[3][8]
-
Ensure that the storage location is separate from foodstuffs, beverages, and feed.[2]
Emergency and First Aid Protocols
In the event of accidental exposure, immediate and appropriate first aid is critical.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | Immediate Action | Follow-up Medical Advice |
| Skin Contact | Immediately remove all contaminated clothing.[2] Wash the affected area thoroughly with plenty of soap and water.[1][4] | If skin irritation or a rash occurs, seek medical advice/attention.[1][2] |
| Eye Contact | Immediately rinse the eyes with plenty of pure water for at least 15 minutes, also under the eyelids.[1][3] | Get medical attention.[3] |
| Inhalation | Move the victim to fresh air.[1][5] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. | Consult a doctor immediately.[1] |
| Ingestion | Rinse the mouth with water.[1] Do not induce vomiting.[1] | Call a doctor or Poison Control Center immediately. Never give anything by mouth to an unconscious person.[1] |
Accidental Release and Spill Management
Prompt and safe cleanup of spills is essential to prevent wider contamination and exposure.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area. Keep people away from and upwind of the spill.[1]
-
Ventilate: Ensure adequate ventilation in the area of the spill.[1]
-
Don PPE: Before attempting cleanup, put on the appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and safety goggles.[1]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Avoid letting the chemical enter drains.[1]
-
Cleanup:
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste material in accordance with local, regional, and national regulations.[1]
Below is a workflow diagram for handling a this compound spill.
Caption: Workflow for a this compound Spill Response.
Disposal Plan
Proper disposal of this compound and its contaminated packaging is crucial to prevent environmental contamination.
-
Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Always adhere to applicable local, regional, and national laws and regulations.[1][8] Do not dispose of with household garbage or allow the product to reach sewage systems.[2]
-
Contaminated Packaging: Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Selecting PPE When Using Pesticides | Integrated Crop Management [crops.extension.iastate.edu]
- 7. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
